4-Methyl-2-phenylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHULNAHLSPUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-Methyl-2-phenylthiophene
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-phenylthiophene
Foreword: The Significance of Substituted Thiophenes
Thiophene, a sulfur-containing five-membered heterocyclic compound, serves as a cornerstone in the architecture of numerous functional organic molecules.[1][2] Its unique electronic properties and reactivity make it a privileged scaffold in medicinal chemistry and materials science. Thiophene derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as antibacterial and antioxidant properties.[3] The strategic placement of substituents on the thiophene ring allows for the fine-tuning of a molecule's steric and electronic profile, which is a critical aspect of modern drug development and the design of advanced organic materials. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, this compound, intended for researchers and professionals in chemical synthesis and drug discovery.
Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Rationale for Method Selection
For the construction of the C-C bond between the thiophene and phenyl rings, the Suzuki-Miyaura cross-coupling reaction is the method of choice. This palladium-catalyzed reaction is renowned for its reliability, high yields, and exceptional tolerance for a wide range of functional groups, making it a staple in modern organic synthesis.[4][5][6] The reaction typically involves an organoboron compound (phenylboronic acid) and an organohalide (2-bromo-4-methylthiophene), coupled in the presence of a palladium catalyst and a base.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle proceeds through three fundamental steps:[6][8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the 2-bromo-4-methylthiophene, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[8]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species.[10] This species then transfers its phenyl group to the Pd(II) complex, displacing the halide and forming a new organopalladium intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the desired this compound product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Adherence to these steps ensures a high probability of success and reproducibility.
Reagents & Materials:
-
2-Bromo-4-methylthiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: To the round-bottom flask, add 2-bromo-4-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent & Catalyst: Add a 3:1 mixture of toluene and degassed water. Stir the mixture to create a suspension. In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene until dissolved, then add this catalyst solution to the main reaction flask.
-
Reaction: Heat the mixture to 80-90 °C and allow it to reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: After cooling to room temperature, add diethyl ether to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (using hexane as the eluent) to yield this compound as a pure product.
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in the scientific process. A combination of spectroscopic methods provides an unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.
Protocol for NMR Sample Preparation:
-
Dissolve ~10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube for analysis.[12]
¹H NMR (Proton NMR) Data: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons | 7.20 - 7.60 | Multiplet | 5H |
| Thiophene Proton (H5) | ~7.10 | Doublet | 1H |
| Thiophene Proton (H3) | ~6.80 | Singlet (or narrow doublet) | 1H |
| Methyl Protons (-CH₃) | ~2.50 | Singlet | 3H |
Causality: The phenyl protons appear as a complex multiplet due to their varied electronic environments. The thiophene protons are distinct, with their specific chemical shifts and coupling patterns determined by their position relative to the sulfur atom and the substituents. The methyl group, being isolated, appears as a sharp singlet.[13]
¹³C NMR (Carbon-13 NMR) Data: This technique identifies all unique carbon atoms in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Quaternary Carbons (Thiophene C2, C4 & Phenyl C1') | 125 - 145 |
| Phenyl Carbons (CH) | 125 - 130 |
| Thiophene Carbons (CH) | 120 - 128 |
| Methyl Carbon (-CH₃) | ~15 |
Causality: The chemical shifts are indicative of the electronic environment of each carbon atom. Carbons attached to the electronegative sulfur atom and those within the aromatic systems are deshielded and appear downfield. The aliphatic methyl carbon is shielded and appears upfield.[14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR Sample Preparation:
-
Mix a small amount of the liquid sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet.
-
Analyze the pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[2]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene & Phenyl) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| ~800 - 700 | C-H Out-of-plane bend | Ring substitution pattern |
| ~700 - 600 | C-S Stretch | Thiophene Ring |
Causality: Each type of bond vibrates at a characteristic frequency. The presence of sharp peaks in the aromatic C-H stretching region confirms the aromatic nature of the compound, while the C-S stretch is characteristic of the thiophene moiety.[15][16][17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Protocol for MS Sample Preparation:
-
Dissolve a minute amount of the sample in a suitable volatile solvent (e.g., methanol or chloroform).
-
Inject the solution into the mass spectrometer, typically using an Electron Impact (EI) ionization source.[12]
Expected Mass Spectrometry Data:
| m/z Value | Interpretation |
| ~174 | Molecular Ion Peak [M]⁺ |
| Various | Fragmentation pattern consistent with the loss of methyl, phenyl, or thiophene fragments. |
Causality: The molecular ion peak corresponds to the molecular weight of this compound (C₁₁H₁₀S, Mol. Wt. 174.26 g/mol ).[18] The fragmentation pattern provides a "fingerprint" that further corroborates the proposed structure. Substituted thiophenes typically show a pronounced molecular ion peak.[19]
Conclusion
This guide has outlined a robust and reliable methodology for the synthesis of this compound via Suzuki-Miyaura cross-coupling. The causality-driven explanations for both the synthetic strategy and the characterization techniques provide the necessary framework for successful execution and interpretation. The detailed protocols and expected data serve as a self-validating system for researchers. By following this guide, scientists can confidently synthesize and unequivocally confirm the structure and purity of the target compound, enabling its further application in research and development.
References
-
National Center for Biotechnology Information. (n.d.). 2-Phenylthiophene. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
ResearchGate. (2019). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-phenylthiophene-2-carboxylate. Retrieved from [Link]
- Google Patents. (2016). Preparation method of 4-methylthio phenylacetic acid.
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)aceta. Retrieved from [Link]
-
ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
-
J-STAGE. (1957). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenylthiophene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Retrieved from [Link]
-
PubMed. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]
- Google Patents. (2016). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]
-
SWGDRUG.org. (2018). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Monograph. Retrieved from [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. Retrieved from [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. swgdrug.org [swgdrug.org]
- 13. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 14. 3-PHENYLTHIOPHENE(2404-87-7) 13C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 18. 2-Methyl-5-phenylthiophene | C11H10S | CID 7578805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Guide to the Spectroscopic Characterization of 4-Methyl-2-phenylthiophene
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the characterization of 4-Methyl-2-phenylthiophene (CAS No. 14300-29-9; Molecular Formula: C₁₁H₁₀S).[1] Aimed at researchers, chemists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a robust reference for identity confirmation, purity assessment, and quality control. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by validated experimental protocols and supported by authoritative references.
Introduction: The Structural Significance of this compound
This compound belongs to the substituted thiophene class of heterocyclic compounds. Thiophene rings are significant structural motifs in medicinal chemistry and materials science, valued for their unique electronic properties and ability to act as bioisosteres of phenyl rings. The specific substitution pattern of a phenyl group at the 2-position and a methyl group at the 4-position creates a distinct molecule with specific spectroscopic fingerprints. Accurate interpretation of these fingerprints is paramount for confirming its synthesis and understanding its chemical behavior.
This guide is structured to provide not just raw data, but the scientific rationale behind the spectral features. We will explore the causality of experimental choices and provide self-validating protocols to ensure reproducibility and accuracy.
Molecular Structure and Numbering
To facilitate a clear discussion, the standard IUPAC numbering for the thiophene ring is used.
Sources
An In-depth Technical Guide to 4-Methyl-2-phenylthiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the heterocyclic compound 4-Methyl-2-phenylthiophene (CAS No. 14300-29-9). This document details the molecular structure and key identifiers of the compound, summarizes its known and predicted physical characteristics, and explores its chemical reactivity with a focus on synthetic methodologies. Detailed experimental protocols for its synthesis via Suzuki-Miyaura cross-coupling are presented, alongside a discussion of its potential applications in the field of drug discovery and medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Phenylthiophene Scaffold
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" due to its ability to engage in a variety of biological interactions. Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems, such as benzene, make it a valuable component in the design of novel bioactive molecules.[2]
The introduction of a phenyl group onto the thiophene ring, creating a phenylthiophene moiety, further enhances the molecular diversity and potential for biological activity. This combination allows for the exploration of a wider range of structure-activity relationships (SAR), influencing factors such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles. The further addition of a methyl group, as in this compound, provides another point of modification to fine-tune these properties. This guide focuses specifically on the 4-methyl-2-phenyl isomer, providing a detailed analysis of its fundamental characteristics.
Molecular Structure and Identification
This compound is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₀S. Its structure consists of a thiophene ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14300-29-9 |
| Molecular Formula | C₁₁H₁₀S |
| Molecular Weight | 174.26 g/mol |
| Canonical SMILES | CC1=CSC(C2=CC=CC=C2)=C1 |
| InChI Key | Not available in search results |
Physical and Chemical Properties
While experimental data for the physical properties of this compound are not widely available in the public domain, we can infer some characteristics based on related compounds and general principles of organic chemistry.
Physical Properties (Predicted and Inferred)
| Property | Value (Predicted/Inferred) | Justification/Comparison |
| Melting Point | Solid at room temperature | Phenylthiophene is a solid with a melting point of 34-36 °C. The addition of a methyl group may slightly alter this.[3][4] |
| Boiling Point | > 200 °C | 2-Phenylthiophene has a boiling point of 256 °C. The methyl group is expected to have a minor effect on the boiling point.[3] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate); Insoluble in water. | The nonpolar nature of the phenyl and thiophene rings suggests good solubility in organic solvents and poor solubility in water.[4] |
| Appearance | White to off-white solid | Based on the appearance of similar phenylthiophene derivatives.[4] |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the electronic properties of the thiophene ring, influenced by the phenyl and methyl substituents. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The phenyl group at the 2-position and the methyl group at the 4-position will direct incoming electrophiles to specific positions on the thiophene ring.
The C-H bonds on the thiophene ring can also be activated for cross-coupling reactions, allowing for further functionalization. The presence of the sulfur atom also offers a site for potential oxidation.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Negishi coupling reactions are viable and widely used methods for the formation of carbon-carbon bonds between aromatic rings.
Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and robust method for the synthesis of biaryl compounds.[5] This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 2-bromo-4-methylthiophene with phenylboronic acid.
Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.
4.1.1. Step-by-Step Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-methylthiophene
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base. Degassing the solvents removes dissolved oxygen.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and thiophene rings, as well as a singlet for the methyl group.
-
Phenyl Protons: A multiplet in the range of δ 7.2-7.6 ppm.
-
Thiophene Protons: Two singlets or doublets in the aromatic region, likely between δ 6.8-7.2 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the substituents.
-
Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule.
-
Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm. The carbons attached to the sulfur atom and the phenyl group will be at the lower end of this range.
-
Methyl Carbon: A signal in the aliphatic region, typically around δ 15-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups and bond vibrations within the molecule.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-S stretching (thiophene): This can be weak and appear in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern is expected to involve the loss of the methyl group (M-15) and fragmentation of the thiophene and phenyl rings.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold holds significant potential as a building block in drug discovery. The thiophene core is present in a wide range of biologically active molecules, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6]
The phenyl and methyl substituents on the thiophene ring of this compound offer opportunities for further chemical modification to optimize pharmacological properties. For instance, these groups can be functionalized to introduce hydrogen bond donors or acceptors, alter lipophilicity, or modulate the overall shape of the molecule to enhance its binding to a biological target.
Workflow for Utilizing this compound in Drug Discovery:
Caption: A generalized workflow for the application of this compound in a drug discovery program.
Safety and Handling
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with soap and water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis, and a discussion of its potential utility. While a lack of extensive experimental data in the public domain is a current limitation, the information presented here provides a solid foundation for researchers to begin working with this promising molecule. Further investigation into its biological activities and the development of a diverse library of its derivatives are warranted to fully explore its therapeutic potential.
References
-
PubChem. 2-Phenylthiophene. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methyl-5-phenylthiophene. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Methylthiophene. [Link]
-
RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Der Pharma Chemica. Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. [Link]
-
RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
PubMed. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. [Link]
-
NIST WebBook. 2-(4-Methylphenylthio)phenyl isothiocyanate. [Link]
-
ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]
-
CORE. Synthesis and Characterization of Chiral Polythiophenes. [Link]
-
Semantic Scholar. Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]
-
MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. [Link]
-
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
-
Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
Semantic Scholar. Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. [Link]
-
Oreate AI Blog. Unlocking Chemical Synthesis: Properties of 2-Phenylthiophene. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-苯基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of 4-Methyl-2-phenylthiophene: A Predictive Approach
This guide provides a comprehensive, in-depth technical overview of the methodologies and expected outcomes for the crystal structure analysis of 4-Methyl-2-phenylthiophene. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages established protocols and data from closely related thiophene derivatives to present a robust, predictive framework for its analysis. This paper is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural elucidation of novel organic compounds.
Introduction: The Significance of Thiophene Derivatives
Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and valuable electronic properties.[1][2] These five-membered heterocyclic compounds are integral to the development of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents, as well as advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, dictates many of a material's physical and chemical properties. Therefore, a thorough understanding of the crystal structure of this compound is crucial for predicting its behavior and potential applications.
This guide will delineate a predictive pathway for the synthesis, crystallization, and comprehensive structural analysis of this compound, drawing parallels from established studies on analogous compounds.
Synthesis and Crystallization
A plausible synthetic route for this compound would involve a cross-coupling reaction, a common method for forming carbon-carbon bonds. A suitable approach would be the Suzuki or a similar palladium-catalyzed coupling reaction between a thiophene derivative and a phenyl-containing reactant.
Proposed Synthetic Protocol
A likely synthetic pathway for 2-phenylthiophene derivatives involves the reaction of a brominated thiophene with a phenylboronic acid derivative in the presence of a palladium catalyst.[3] For this compound, this would entail the coupling of 2-bromo-4-methylthiophene with phenylboronic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-methylthiophene (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and ethanol, and an aqueous solution of a base, like sodium carbonate (2 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature, and perform an extractive workup with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Crystallization
The formation of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for growing single crystals of organic compounds.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture. Good solvent choices often include volatile organic solvents like hexane, ethyl acetate, or a mixture thereof.[4]
-
Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once well-formed, colorless, prism-shaped crystals appear, carefully harvest them from the mother liquor.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
Data Collection and Processing
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[5] The raw data is then processed, which involves integrating the intensities of the diffraction spots and applying various corrections. The structure is subsequently solved and refined using specialized software.[1]
Predicted Crystallographic Parameters
Based on analyses of similar thiophene derivatives, this compound is predicted to crystallize in a monoclinic crystal system, likely in the P2₁/c space group.[4][6]
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5 - 10.5 |
| b (Å) | 9.0 - 10.0 |
| c (Å) | 15.0 - 16.0 |
| β (°) | 105 - 110 |
| V (ų) | 1300 - 1400 |
| Z | 4 |
Table 1: Predicted crystallographic data for this compound.
Molecular and Crystal Structure Insights
The molecular structure of this compound will feature a planar thiophene ring connected to a phenyl ring. The dihedral angle between these two rings will be a key structural parameter, influencing the overall molecular conformation and crystal packing.
Intermolecular Interactions and Hirshfeld Surface Analysis
The packing of molecules in the crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds and van der Waals forces.[4][7] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[1][8]
Methodology for Hirshfeld Surface Analysis
-
Calculation: The Hirshfeld surface is calculated based on the electron distribution of the molecule.
-
dnorm Mapping: The surface is mapped with the normalized contact distance (dnorm), which highlights regions of intermolecular contacts. Red spots on the dnorm surface indicate close contacts.[1]
-
2D Fingerprint Plots: Two-dimensional fingerprint plots are generated to provide a quantitative summary of the different types of intermolecular contacts.[2]
For this compound, the dominant intermolecular contacts are expected to be H···H, C···H/H···C, and S···H/H···S interactions.
Caption: Logical flow of Hirshfeld surface analysis.
Computational Analysis
To complement the experimental data, computational studies using Density Functional Theory (DFT) can provide deeper insights into the electronic structure and properties of this compound.[9]
Computational Protocol
-
Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9]
-
Property Calculation: Various electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential (ESP), are calculated.
-
Interaction Energy Analysis: The energies of intermolecular interactions can be computed to further understand the crystal packing.[10]
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By integrating established methodologies for synthesis, crystallization, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling, a detailed and predictive understanding of the structural characteristics of this important thiophene derivative can be achieved. The insights gained from such an analysis are invaluable for the rational design of new materials and pharmaceuticals with tailored properties.
References
-
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[11][12]thieno[3,2-j]phenanthridine and (E). IUCrData. [Link]
-
Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. National Institutes of Health. [Link]
-
Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Royal Society of Chemistry. [Link]
-
Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). IUCr Journals. [Link]
-
Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents. Taylor & Francis Online. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
A) Single-crystal structures and B) intermolecular interactions in the crystal lattice of TPE-F and TPE-F. ResearchGate. [Link]
- Preparation method of 4-methylthio phenylacetic acid.
-
Intermolecular Interactions in Molecular Crystals and Their Effect on Thermally Activated Delayed Fluorescence of Helicene-Based. SciSpace. [Link]
-
Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]- amino}but-2-enoic acid. ResearchGate. [Link]
-
On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. National Institutes of Health. [Link]
-
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[11][12]thieno[3,2-j]phenanthridine and (E). ResearchGate. [Link]
-
Synthesis of 2-phenylthiophene. PrepChem.com. [Link]
-
From Monolayer to Bulk: Thin-Film-Specific Polymorphic Transitions of a Molecular Semiconductor. ACS Publications. [Link]
-
Models of the molecular structures of 4-methyl-2-phenyl oxazol-5-(4H). ResearchGate. [Link]
-
Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Der Pharma Chemica. [Link]
-
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]
-
Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]
-
Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. [Link]
- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
Synthesis and Characterization of Chiral Polythiophenes. CORE. [Link]
Sources
- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 4. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. tandfonline.com [tandfonline.com]
- 10. On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Phenylthiophene-2-carboxaldehyde 96 26170-87-6 [sigmaaldrich.com]
- 12. 4-Methyl-2-[2-(methylthio)phenyl]pyridine | 115741-18-9 [chemicalbook.com]
A Technical Guide to the Quantum Chemical Analysis of 4-Methyl-2-phenylthiophene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 4-Methyl-2-phenylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to deliver a narrative grounded in established theory and practical expertise. This document outlines the strategic selection of computational methods, a self-validating workflow from geometry optimization to the analysis of electronic properties, and the interpretation of key quantum chemical descriptors. By elucidating the causality behind each methodological choice, this guide serves as a robust framework for researchers aiming to predict and understand the molecular properties and reactivity of substituted thiophenes.
Introduction: The Significance of this compound
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and organic electronic materials.[1] The specific compound, this compound, combines the thiophene ring with methyl and phenyl substituents. These substitutions are not trivial; they modulate the electronic structure, steric profile, and overall reactivity of the core thiophene moiety. Understanding these modulations is critical for rational drug design and the development of novel materials.
Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these properties at the sub-molecular level. By solving approximations of the Schrödinger equation, we can derive accurate predictions of molecular geometry, vibrational frequencies, and electronic characteristics such as orbital energies and charge distribution.[2] This in silico approach allows for the high-throughput screening of derivatives and provides mechanistic insights that are often difficult to obtain through experimental means alone.[3]
Theoretical Framework and Method Selection
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains a π-conjugated system and a third-row element (sulfur), a careful selection is paramount.
Density Functional Theory (DFT)
We employ Density Functional Theory (DFT), which has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency.[4] Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the system's energy.
-
Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for this protocol. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems. It has a long track record of providing reliable results for a wide range of organic molecules, including thiophene derivatives.[5][6]
Basis Set Selection
The basis set is the set of mathematical functions used to construct the molecular orbitals.
-
Chosen Basis Set: 6-311++G(d,p) This choice represents a robust, triple-zeta basis set that offers a high degree of flexibility and accuracy for this molecular system.[7][8]
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for a more nuanced description of electron distribution.[9]
-
++ : These diffuse functions are added to both heavy atoms and hydrogen. They are essential for describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs (like sulfur) and for accurately calculating properties like electron affinity.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They account for the non-spherical distortion of atomic orbitals that occurs upon bond formation, which is vital for an accurate geometric and electronic description.[10]
-
This combination of B3LYP with the 6-311++G(d,p) basis set is well-validated for calculating the structural, vibrational, and electronic properties of heterocyclic systems.[5][11]
The Computational Protocol: A Validated Workflow
The following protocol is designed as a self-validating system using the Gaussian 16 software suite, a standard in the field.[12][13] The workflow ensures that calculated properties are derived from a true and stable molecular structure.
Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Methodology
-
Molecule Construction : An initial 3D structure of this compound is built using a molecular editor like GaussView. The initial bond lengths and angles do not need to be perfect as the optimization step will refine them.
-
Geometry Optimization :
-
Objective : To find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular geometry.
-
Gaussian Input : A typical input file (.gjf) will specify the charge (0), spin multiplicity (1, for a singlet state), the initial atomic coordinates, and the calculation keywords: #p B3LYP/6-311++G(d,p) Opt.
-
Execution : The calculation is run. The algorithm iteratively adjusts the atomic positions to minimize the forces between them, converging on a stationary point on the potential energy surface.
-
-
Vibrational Frequency Analysis :
-
Objective : To confirm that the optimized geometry is a true energy minimum and not a saddle point (transition state). A true minimum will have all real (positive) vibrational frequencies.
-
Causality : If imaginary frequencies are present, it indicates that the structure is unstable along that vibrational mode and will spontaneously distort. This step is a critical quality control measure.[11]
-
Gaussian Input : Using the optimized geometry from the previous step, a new calculation is run with the keyword: #p B3LYP/6-311++G(d,p) Freq.
-
Validation : The output is checked for imaginary frequencies. An output of "0 imaginary frequencies" validates the structure. This calculation also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Property Analysis : Once the validated minimum energy structure is obtained, its electronic properties are analyzed from the calculation output.
Results and Scientific Interpretation
The output from these calculations provides a wealth of quantitative data. Here, we focus on the most salient molecular descriptors for understanding reactivity and intermolecular interactions.
Optimized Molecular Geometry
The geometry optimization yields the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These parameters can be compared with experimental data (e.g., from X-ray crystallography) if available, to further validate the chosen level of theory.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Description | Calculated Value (Å or °) |
|---|---|---|
| C-S | Thiophene C-S bond length | (Sample Data) 1.72 Å |
| C=C | Thiophene C=C bond length | (Sample Data) 1.38 Å |
| C-C (inter-ring) | Thiophene-Phenyl bond length | (Sample Data) 1.48 Å |
| C-S-C | Thiophene internal angle | (Sample Data) 92.5° |
| Dihedral Angle | Thiophene-Phenyl twist | (Sample Data) 25.8° |
(Note: Values are representative and would be generated by the actual calculation.)
The dihedral angle between the thiophene and phenyl rings is particularly important, as it dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the electronic properties.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO : Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO : Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and easily polarizable.[14][15]
Table 2: Calculated Electronic Properties
| Property | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | (Sample Data) -5.98 | Electron-donating capability |
| LUMO Energy | (Sample Data) -1.85 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.13 | Indicator of chemical reactivity and stability |
(Note: Values are representative.)
A smaller HOMO-LUMO gap often correlates with higher chemical reactivity and lower kinetic stability.[16] This value is critical for applications in materials science, where it relates to the electronic band gap.[4]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.[17]
-
Red Regions (Negative Potential) : Indicate areas of high electron density, such as those around heteroatoms (sulfur). These are sites for electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bonding).[6]
-
Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms. These are sites for nucleophilic attack.[17]
-
Green Regions (Neutral Potential) : Indicate areas of near-zero potential, often found over the non-polar parts of the molecule like the phenyl ring.
For this compound, the MEP map would likely show a negative potential concentrated around the sulfur atom due to its lone pairs, and positive potentials on the hydrogen atoms. This analysis is key for understanding docking interactions in drug development.[18][19]
Caption: Conceptual diagram of an MEP map and its interpretation.
Conclusion
This guide has detailed a robust and scientifically sound protocol for the quantum chemical calculation of this compound using DFT. By grounding our choice of the B3LYP functional and the 6-311++G(d,p) basis set in established chemical principles, we ensure a high degree of accuracy. The prescribed workflow, incorporating geometry optimization and a mandatory frequency analysis for validation, provides a trustworthy foundation for the subsequent calculation of electronic properties. The analysis of the HOMO-LUMO gap and the Molecular Electrostatic Potential map provides actionable insights into the molecule's reactivity, stability, and potential for intermolecular interactions, directly informing efforts in drug discovery and materials science. This framework serves as a reliable standard operating procedure for researchers in the field.
References
-
Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics, 15, 28-34. Available from: [Link]
-
Al-Amiery, A. A., et al. (2014). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 7(4), 309-314. Available from: [Link]
-
Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228. Available from: [Link]
-
Santhakumar, K., et al. (2005). Quantum chemical studies on polythiophenes containing heterocyclic substituents: Effect of structure on the band gap. The Journal of Chemical Physics, 123(17), 174704. Available from: [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available from: [Link]
-
Baran, J., et al. (2011). VIBRATIONAL ANALYSIS OF [4-[(E)-PHENYLAZO] PHENYL]ETHANOL BASED ON THE COMPARISON BETWEEN THE EXPERIMENTAL AND DFT CALCULATED RAMAN SPECTRA. Journal of the Chilean Chemical Society, 56(3). Available from: [Link]
-
Li, Q., et al. (2010). The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes. ChemPhysChem, 11(11), 2479-2486. Available from: [Link]
-
Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(228). Available from: [Link]
-
El-Sherief, H. A., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 761-773. Available from: [Link]
-
S. Suganya, et al. (2022). Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents. Polycyclic Aromatic Compounds. Available from: [Link]
-
Gaussian, Inc. (2019). Gaussian 16. Wallingford, CT. Available from: [Link]
-
ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. Available from: [Link]
-
Anbuselvan, D., & Muthu, K. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Chalcogenide Letters, 15(1), 1-12. Available from: [Link]
-
El-Azab, A. S., et al. (2020). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 25(19), 4430. Available from: [Link]
-
As-Subaie, A. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128009. Available from: [Link]
-
McKemmish, L. K. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv preprint arXiv:2409.04351. Available from: [Link]
-
Herbert, J. M. (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Journal of Physical Chemistry A. Available from: [Link]
-
Chemist Wizards. (n.d.). Gaussian Software. Available from: [Link]
-
Gaussian, Inc. (2021). Basis Sets. Available from: [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Available from: [Link]
-
Gaussian, Inc. (2017). About Gaussian 16. Available from: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. chemistwizards.com [chemistwizards.com]
- 3. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. epstem.net [epstem.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. asc.ohio-state.edu [asc.ohio-state.edu]
- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 10. gaussian.com [gaussian.com]
- 11. kpfu.ru [kpfu.ru]
- 12. gaussian.com [gaussian.com]
- 13. gaussian.com [gaussian.com]
- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 15. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chalcogen.ro [chalcogen.ro]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Theoretical Electronic Properties of 4-Methyl-2-phenylthiophene
This guide provides a comprehensive theoretical analysis of the electronic properties of 4-Methyl-2-phenylthiophene, a molecule of significant interest in the fields of materials science and drug development. Thiophene derivatives are known for their versatile applications, stemming from their unique electronic characteristics.[1][2] This document outlines the computational methodologies employed to elucidate these properties, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are fundamental building blocks in the design of novel organic materials and pharmaceuticals.[1][2] Their electron-rich five-membered ring structure imparts favorable electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] In the realm of medicinal chemistry, the thiophene nucleus is a common scaffold in a variety of therapeutic agents due to its ability to modulate biological activity.[1] The strategic placement of substituents, such as methyl and phenyl groups in this compound, allows for the fine-tuning of these electronic properties to meet specific application requirements.
This guide will delve into a theoretical investigation of this compound, employing quantum chemical calculations to predict and understand its electronic behavior. By providing a detailed computational protocol and analysis, we aim to facilitate further research and development of thiophene-based compounds.
Computational Methodology: A First-Principles Approach
To accurately model the electronic properties of this compound, a robust theoretical framework is essential. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for studying the electronic structure and excited states of organic molecules.[5][6][7]
Ground State Properties: Density Functional Theory (DFT)
The initial step in our theoretical investigation involves optimizing the molecular geometry of this compound to its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure. DFT calculations are performed to achieve this, providing a balance between computational cost and accuracy.
The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. A commonly used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This level of theory has been shown to provide accurate geometries and electronic properties for a wide range of thiophene derivatives.[4]
Excited State Properties: Time-Dependent Density Functional Theory (TD-DFT)
To understand the optical properties of this compound, such as its absorption spectrum, we employ Time-Dependent DFT (TD-DFT). This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the peaks in the UV-Vis absorption spectrum. The choice of functional and basis set for TD-DFT calculations is equally important, and the same B3LYP/6-311++G(d,p) level of theory is often suitable for predicting the electronic transitions of thiophene-based systems.[5][6]
Workflow for Theoretical Investigation
The following diagram illustrates the comprehensive workflow for the theoretical study of the electronic properties of this compound.
Caption: Workflow for the theoretical investigation of this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the steps for performing the theoretical calculations using a computational chemistry software package like Gaussian.
Step 1: Building the Initial Molecular Structure
-
Use a molecular modeling program (e.g., GaussView, Avogadro) to construct the 3D structure of this compound.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization and Frequency Calculation (DFT)
-
Create an input file for the DFT calculation.
-
Specify the DFT method: B3LYP/6-311++G(d,p).
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq). The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Run the calculation.
Step 3: Frontier Molecular Orbital (FMO) Analysis
-
From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[9][10]
Step 4: Molecular Electrostatic Potential (MEP) Analysis
-
Generate the molecular electrostatic potential map from the optimized geometry. The MEP provides insights into the charge distribution and identifies electrophilic and nucleophilic sites within the molecule.
Step 5: Excited State Calculations (TD-DFT)
-
Using the optimized ground-state geometry, create an input file for the TD-DFT calculation.
-
Specify the TD-DFT method: TD(NStates=20) B3LYP/6-311++G(d,p). NStates=20 requests the calculation of the first 20 excited states, which is typically sufficient to cover the near-UV and visible regions.
-
Run the calculation.
Step 6: Simulation of the UV-Vis Absorption Spectrum
-
Extract the calculated excitation energies (in eV) and oscillator strengths from the TD-DFT output.
-
Convert the excitation energies to wavelengths (nm).
-
Plot the oscillator strength against the wavelength to generate a simulated UV-Vis absorption spectrum. Each peak in the spectrum corresponds to an electronic transition.
Analysis of Electronic Properties
Based on the computational protocol described above, we can predict the key electronic properties of this compound.
Frontier Molecular Orbitals and Global Reactivity Descriptors
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO gap provides information about the molecule's excitability and stability.[8][10]
| Parameter | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value to be calculated |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value to be calculated |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Value to be calculated |
| Ionization Potential (I) | -EHOMO | Value to be calculated |
| Electron Affinity (A) | -ELUMO | Value to be calculated |
| Chemical Hardness (η) | (I - A) / 2 | Value to be calculated |
| Chemical Potential (μ) | -(I + A) / 2 | Value to be calculated |
| Electrophilicity Index (ω) | μ2 / 2η | Value to be calculated |
Note: The predicted values in this table are placeholders and would be populated upon performing the actual DFT calculations as outlined in the protocol.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the MEP would likely show a higher electron density around the sulfur atom and the π-systems of the thiophene and phenyl rings.
Simulated Electronic Absorption Spectrum
The TD-DFT calculations will predict the electronic transitions and their corresponding oscillator strengths, allowing for the simulation of the UV-Vis spectrum.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Value to be calculated | Value to be calculated | Value to be calculated | e.g., HOMO → LUMO |
| S0 → S2 | Value to be calculated | Value to be calculated | Value to be calculated | e.g., HOMO-1 → LUMO |
| S0 → S3 | Value to be calculated | Value to be calculated | Value to be calculated | e.g., HOMO → LUMO+1 |
| ... | ... | ... | ... | ... |
Note: The predicted values in this table are placeholders and would be populated upon performing the actual TD-DFT calculations.
The analysis of the major contributions to each transition reveals the nature of the electronic excitations (e.g., π → π* transitions), which is fundamental to understanding the photophysical behavior of the molecule.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the theoretical investigation of the electronic properties of this compound. The outlined DFT and TD-DFT methodologies enable the prediction of key parameters such as the HOMO-LUMO gap, molecular electrostatic potential, and electronic absorption spectrum. These theoretical insights are invaluable for understanding the structure-property relationships of substituted thiophenes and for the rational design of new materials and drug candidates.
Future work could involve extending these theoretical studies to include the effects of different solvents, investigating the properties of oligomers and polymers based on the this compound monomer, and exploring its potential in specific applications through more advanced computational modeling, such as charge transport simulations for organic electronics or molecular docking for drug discovery.
References
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Institutes of Health. [Link]
-
Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). MDPI. [Link]
-
Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (2021). MDPI. [Link]
-
Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (2021). ResearchGate. [Link]
-
Spin-Dependent Regulation of The Electronic and Magnetic Properties of Poly(3-Alkylthiophene) Oligomers and Their Composites with Aromatic Nanoadditives. (2024). High Energy Chemistry. [Link]
-
Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide. (2021). ResearchGate. [Link]
-
Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. (2014). ACS Publications. [Link]
-
Fused thiophenes: An overview of the computational investigations. (2017). ResearchGate. [Link]
-
Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. (2014). Der Pharma Chemica. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]
-
A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. (n.d.). ScienceDirect. [Link]
-
DFT Study of Polythiophene Energy Band Gap and Substitution Effects. (2019). ResearchGate. [Link]
-
THIOPHENE AND ITS DERIVATIVES. (n.d.). download. [Link]
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Springer. [Link]
-
Synthesis and Characterization of Chiral Polythiophenes. (n.d.). CORE. [Link]
-
DFT computation of the electron spectra of thiophene. (2024). UBC Chemistry. [Link]
-
Comparative Study of the Optoelectronic. (2024). MJFAS template. [Link]
-
MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. (2018). JOAM. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
-
4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. (n.d.). MDPI. [Link]
-
Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. (2017). ResearchGate. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2022). PMC. [Link]
-
Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pure.ug.edu.gh [pure.ug.edu.gh]
- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and Synthesis of 4-Methyl-2-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of 4-Methyl-2-phenylthiophene. It navigates through the historical context of thiophene chemistry, from its initial discovery to the development of foundational synthetic methodologies. The guide critically evaluates classical synthesis routes, including the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses, in the context of their applicability to the target molecule. Furthermore, it delves into modern, efficient synthetic strategies, with a particular focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Each section is supported by mechanistic insights, detailed experimental protocols, and comparative data to offer a holistic understanding for researchers in organic synthesis and drug development.
Introduction: The Significance of the Thiophene Scaffold
The discovery of thiophene by Viktor Meyer in 1882, as a contaminant in benzene derived from coal tar, marked a pivotal moment in heterocyclic chemistry.[1][2] This five-membered aromatic heterocycle, containing a single sulfur atom, quickly garnered attention for its unique chemical properties and its ability to mimic benzene in many reactions. Thiophene and its derivatives are not mere academic curiosities; they are integral components in a vast array of functional materials and pharmacologically active compounds.[1][3][4] The thiophene nucleus is a privileged scaffold in medicinal chemistry, with its incorporation into drug molecules often leading to enhanced biological activity.[2]
This compound, the subject of this guide, represents a synthetically important disubstituted thiophene. The presence of both a methyl and a phenyl group on the thiophene ring provides a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. Understanding the evolution of its synthesis provides a lens through which to view the broader advancements in synthetic organic chemistry.
Historical Perspective: The Dawn of Thiophene Synthesis
While the specific first synthesis of this compound is not prominently documented in readily available historical records, its synthesis can be contextualized within the development of several classical methods for thiophene ring formation. These early methods laid the groundwork for the synthesis of a wide variety of substituted thiophenes.
The Paal-Knorr Thiophene Synthesis: A Foundational Approach
First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884 for the synthesis of furans, the Paal-Knorr synthesis was later adapted for the preparation of thiophenes.[5][6] This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8]
For the synthesis of this compound, the logical precursor for a Paal-Knorr approach would be 1-phenyl-3-methylbutane-1,4-dione.
Plausible Historical Synthesis via Paal-Knorr:
-
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor. The synthesis of 1-phenyl-3-methylbutane-1,4-dione could be achieved through various established methods, such as the acylation of a suitable enolate or a Stetter reaction.
-
Step 2: Cyclization with a Sulfurizing Agent. The dione would then be treated with a sulfurizing agent to effect the cyclization and formation of the thiophene ring.
While direct historical evidence for this specific synthesis is scarce, the Paal-Knorr reaction remains a cornerstone of thiophene chemistry and represents a highly plausible early route to this compound.
Other Classical Routes: Gewald, Fiesselmann, and Hinsberg Syntheses
Several other named reactions have contributed to the rich tapestry of thiophene synthesis, each with its own set of advantages and limitations.
-
Gewald Aminothiophene Synthesis: Reported by Karl Gewald in 1966, this multicomponent reaction typically yields 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[9][10] While not a direct route to this compound, subsequent deamination and other functional group manipulations could potentially lead to the target molecule.
-
Fiesselmann Thiophene Synthesis: This method provides access to substituted thiophenes through the condensation of thioglycolic acid derivatives with various carbonyl compounds.[1][11] It offers a high degree of regiocontrol and is particularly useful for the synthesis of hydroxy- and carboxyl-substituted thiophenes.
-
Hinsberg Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form a thiophene-2,5-dicarboxylate.[1][12] Similar to the Gewald synthesis, this would require subsequent functional group modifications to arrive at this compound.
While these methods are powerful in their own right, their application to the direct synthesis of this compound is less straightforward than the Paal-Knorr approach.
Modern Synthetic Strategies: The Era of Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, offering a highly efficient and versatile approach to forming carbon-carbon bonds.[13] The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for the synthesis of 2-phenylthiophenes.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary disconnection strategies are possible:
-
Strategy A: Coupling of a 2-halothiophene derivative with phenylboronic acid.
-
Strategy B: Coupling of a 4-methyl-2-thienylboronic acid with a phenyl halide.
Strategy A is often more practical due to the commercial availability of various 2-halothiophenes. For instance, the coupling of 2-bromo-4-methylthiophene with phenylboronic acid provides a direct and high-yielding route to the target molecule.
The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound via both a classical and a modern approach.
Protocol 1: Paal-Knorr Synthesis of this compound (Hypothetical Classical Route)
Materials:
-
1-Phenyl-3-methylbutane-1,4-dione
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 1-phenyl-3-methylbutane-1,4-dione (1.0 eq) in anhydrous toluene, add phosphorus pentasulfide (0.5 eq) portionwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Expected Outcome: This reaction should provide the desired product, although yields may vary depending on the purity of the starting materials and reaction conditions.
Protocol 2: Suzuki-Miyaura Synthesis of this compound
Materials:
-
2-Bromo-4-methylthiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane for elution
Procedure:
-
In a round-bottom flask, combine 2-bromo-4-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.
Expected Outcome: This modern approach is expected to provide a high yield of the desired product with good purity.
Data Presentation: A Comparative Analysis
| Synthetic Method | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Paal-Knorr | 1-Phenyl-3-methylbutane-1,4-dione | P₄S₁₀ or Lawesson's reagent, heat | Variable | Utilizes readily available dione precursors. | Harsh reaction conditions, potential for side products. |
| Suzuki-Miyaura | 2-Bromo-4-methylthiophene, Phenylboronic acid | Pd catalyst, base, solvent, heat | High (typically >80%) | High yields, mild conditions, good functional group tolerance. | Cost of palladium catalyst, potential for metal contamination. |
Conclusion
The synthesis of this compound has evolved significantly from the plausible classical routes rooted in the foundational discoveries of thiophene chemistry to the highly efficient and versatile modern cross-coupling methodologies. While the exact historical first synthesis remains to be definitively unearthed from the annals of chemical literature, the application of the Paal-Knorr synthesis provides a logical and likely early pathway. Today, the Suzuki-Miyaura coupling stands as the method of choice for the reliable and high-yield production of this valuable synthetic intermediate. This guide has provided a comprehensive overview of these synthetic strategies, offering both historical context and practical, actionable protocols for the modern synthetic chemist.
References
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of the 4-Methyl-2-phenylthiophene Scaffold
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a prominent five-membered heterocyclic motif that has garnered significant attention from medicinal chemists.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have cemented its status as a "privileged scaffold" in drug design.[1] Thiophene-containing molecules are found in a wide array of FDA-approved drugs, demonstrating their versatility and therapeutic relevance.[1] The 4-Methyl-2-phenylthiophene scaffold, the focus of this guide, combines the key features of a substituted thiophene ring with a phenyl group, offering a rich chemical space for the development of novel therapeutic agents. Understanding the inherent reactivity and stability of this core structure is paramount for any drug development program that utilizes it. This guide provides a comprehensive overview of the key chemical and metabolic stability considerations for the this compound scaffold, along with detailed experimental protocols for their assessment.
Physicochemical Properties of the this compound Core
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The introduction of the methyl and phenyl groups to the thiophene ring in the this compound scaffold significantly influences its properties compared to the parent thiophene molecule.
| Property | This compound | 2-Phenylthiophene | 2-Methylthiophene[2] | Thiophene |
| Molecular Formula | C₁₁H₁₀S | C₁₀H₈S | C₅H₆S | C₄H₄S |
| Molecular Weight | 174.26 g/mol | 160.24 g/mol | 98.17 g/mol | 84.14 g/mol |
| Appearance | Likely a solid or liquid | White to light beige crystalline low melting mass | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | Not available | 256 °C | 113 °C | 84 °C |
| Melting Point | Not available | 34-36 °C | -63 °C | -38 °C |
| Calculated LogP | ~4.1[3] | ~3.7[4] | ~2.5 | ~1.8 |
The presence of the phenyl group significantly increases the lipophilicity (as indicated by the calculated LogP) compared to thiophene and 2-methylthiophene. The methyl group provides a modest increase in lipophilicity. This increased lipophilicity can have profound effects on solubility, membrane permeability, and plasma protein binding, all of which are critical factors in drug development.
Chemical Reactivity of the this compound Scaffold
The reactivity of the this compound scaffold is largely governed by the electron-rich nature of the thiophene ring. The presence of the methyl and phenyl substituents further modulates this reactivity.
Electrophilic Aromatic Substitution
The thiophene ring is highly susceptible to electrophilic aromatic substitution reactions, often proceeding at a much faster rate than benzene. The sulfur atom can stabilize the intermediate carbocation (the sigma complex) through resonance. The position of substitution on the thiophene ring is directed by the existing substituents.
For this compound, the primary sites for electrophilic attack are the C5 and C3 positions. The C5 position is generally the most reactive site in 2-substituted thiophenes.[2] The methyl group at the C4 position is an activating group and will further enhance the electron density of the ring, though its directing effect is less pronounced than that of the phenyl group at C2. The phenyl group at the C2 position directs incoming electrophiles primarily to the C5 position.
Common electrophilic substitution reactions that the this compound scaffold is expected to undergo include:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the thiophene ring, predominantly at the C5 position.[5]
-
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid will result in the corresponding halogenated derivative, again, primarily at the C5 position.
-
Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction is also expected to favor the C5 position.
-
Sulfonation: Treatment with fuming sulfuric acid will introduce a sulfonic acid group (-SO₃H) onto the ring.[5]
Caption: Electrophilic substitution mechanism on the thiophene ring.
Oxidation
The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). This oxidation is a critical consideration in drug development as it can lead to the formation of reactive metabolites. The oxidation of the thiophene ring can also occur at the carbon-carbon double bonds, leading to the formation of epoxides.
Chemical Stability of the this compound Scaffold
The stability of a drug candidate under various stress conditions is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies on the this compound scaffold should be conducted under the following conditions:
-
Acidic and Basic Hydrolysis: The stability of the molecule should be assessed in acidic and basic media at elevated temperatures. The thiophene ring itself is generally stable to hydrolysis, but substituents could be susceptible.
-
Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, will probe the susceptibility of the thiophene sulfur and potentially the methyl group to oxidation.
-
Thermal Degradation: The compound should be subjected to high temperatures to assess its thermal stability.
-
Photostability: The photostability of the this compound scaffold should be evaluated according to ICH Q1B guidelines.[6][7] Thiophene-containing compounds can be susceptible to photodegradation.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, reflux | Generally stable, potential for side-chain reactions |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, reflux | Generally stable, potential for side-chain reactions |
| Oxidation | 3-30% H₂O₂, room temperature or heated | S-oxides, S,S-dioxides, epoxides, hydroxylated derivatives |
| Thermal | Dry heat (e.g., 80-100 °C) | Various thermal decomposition products |
| Photochemical | Exposure to UV and visible light (ICH Q1B) | Photodegradation products (e.g., ring-opened species) |
Metabolic Stability of the this compound Scaffold
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and overall pharmacokinetic profile. Thiophene-containing compounds are known to undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Major Metabolic Pathways
The this compound scaffold is susceptible to several metabolic transformations:
-
S-Oxidation: Oxidation of the thiophene sulfur to a sulfoxide is a common metabolic pathway. Thiophene S-oxides can be reactive electrophiles and may be involved in covalent binding to macromolecules.
-
Epoxidation: Oxidation of the thiophene double bonds can lead to the formation of epoxides. These are also reactive intermediates that can rearrange or react with nucleophiles.
-
Hydroxylation: The methyl group and the phenyl ring are potential sites for hydroxylation by CYP enzymes. Hydroxylation of the phenyl ring can occur at the ortho, meta, or para positions.
-
Further Oxidation: The initially formed hydroxylated metabolites can be further oxidized to aldehydes, ketones, or carboxylic acids.
Caption: Potential metabolic pathways of this compound.
The formation of reactive metabolites from the thiophene ring is a significant concern in drug development, as it can lead to idiosyncratic drug toxicity.
Experimental Protocols for Stability Assessment
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of this compound in a high-throughput format.
1. Materials and Reagents:
-
This compound (test compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation should be low (e.g., <1%).
-
In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [protein concentration in mg/mL])
Protocol 2: Photostability Assessment (ICH Q1B)
This protocol outlines the procedure for evaluating the photostability of this compound as a drug substance.
1. Light Source:
-
A light source that provides both UV and visible light, conforming to ICH Q1B guidelines.[6][7] This can be an artificial light source such as a xenon lamp or a metal halide lamp.
2. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Place the solution in a chemically inert, transparent container (e.g., a quartz cuvette).
-
Prepare a "dark" control sample by wrapping an identical container with aluminum foil to protect it from light.
3. Exposure Conditions:
-
Expose the sample and the dark control to the light source. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[7]
-
Maintain a constant temperature during the exposure.
4. Analysis:
-
At appropriate time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any photodegradation products.
-
Compare the chromatograms of the exposed sample with the dark control to identify any peaks corresponding to photodegradants.
Conclusion and Future Perspectives
The this compound scaffold presents a promising core for the design of novel drug candidates. Its physicochemical properties, particularly its lipophilicity, can be modulated through further substitution to optimize pharmacokinetic parameters. A thorough understanding of its chemical reactivity, especially towards electrophilic substitution and oxidation, is crucial for anticipating potential synthetic challenges and metabolic liabilities. The potential for the formation of reactive metabolites through S-oxidation and epoxidation of the thiophene ring necessitates careful evaluation during the early stages of drug discovery.
The experimental protocols detailed in this guide provide a robust framework for assessing the chemical and metabolic stability of compounds based on the this compound scaffold. By integrating these studies early in the drug development process, researchers can make informed decisions to mitigate risks and enhance the likelihood of advancing safe and efficacious drug candidates to the clinic. Future work should focus on generating specific experimental data for this compound to further refine our understanding of its unique properties and to build more accurate predictive models for its derivatives.
References
- Shafiee, A., & Ghasemian, F. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1637-1663.
-
PubChem. (n.d.). 2-Phenylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
- Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
- Agilent Technologies. (2003). Analysis of Trace (mg/kg)
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone.
- LibreTexts Chemistry. (2022). Electrophilic Substitution.
- EMA. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
-
NIST. (n.d.). Thiophene, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
- ResearchGate. (n.d.).
- AAPPTec. (n.d.).
- Royal Society of Chemistry. (n.d.). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors.
- Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
- Fisher Scientific. (n.d.).
- Ahmed, H. E. A., & El-Sayed, W. M. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(10), e2200231.
- ResearchGate. (n.d.). ICH guideline for photostability testing: Aspects and directions for use.
- Dansette, P. M., Thang, D. C., El-Amri, H., & Mansuy, D. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid.
-
PubChem. (n.d.). 2-(4-Methylphenyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
- Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber.
- Murakami, K., et al. (2025). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology.
- Dalal Institute. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of 2-(4-fluorophenyl)thiophene and 2-phenylthiophene: Physicochemical and Biological Perspectives.
- Agilent. (2019).
- ResearchGate. (n.d.).
-
NIST. (n.d.). Thiophene, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ACS Omega, 5(29), 18067–18078.
-
PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)
- American Chemical Society. (n.d.).
-
NIST. (n.d.). Thiophene, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-phenylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-(4-Methylphenyl)thiophene | C11H10S | CID 4128466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Unlocking the Therapeutic Potential of 4-Methyl-2-phenylthiophene Derivatives: A Technical Guide to Biological Activity Screening
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
Thiophene and its derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their versatile biological activities.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged structure." This is due to its ability to mimic a phenyl ring in biological systems while offering unique electronic and steric properties that can enhance interactions with therapeutic targets and improve pharmacokinetic profiles. The diverse pharmacological potential of thiophene-containing compounds has led to their investigation and development as antimicrobial, anticancer, and anti-inflammatory agents.[2] This guide focuses on a specific, promising subclass: novel 4-Methyl-2-phenylthiophene derivatives. We will provide an in-depth exploration of the rationale and methodologies for screening their biological activities, offering a technical roadmap for researchers and drug development professionals.
A Strategic Approach to Biological Activity Screening
The initial exploration of a novel chemical entity's therapeutic potential necessitates a systematic and robust screening strategy. For this compound derivatives, a tiered approach is recommended, beginning with broad-spectrum in vitro assays to identify promising "hits" and progressing to more specific mechanistic studies. This strategy maximizes efficiency and resource allocation by focusing on compounds with the highest likelihood of success.
Part 1: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens presents a global health crisis, driving the search for new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[3][4]
Rationale for Antimicrobial Screening
The structural features of this compound derivatives, including their lipophilicity and potential to interact with bacterial enzymes and cell membranes, provide a strong rationale for investigating their antimicrobial properties. Screening these compounds can identify novel scaffolds that may overcome existing resistance mechanisms.
Primary Screening: Determining the Minimum Inhibitory Concentration (MIC)
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a novel this compound derivative that inhibits the growth of a specific bacterial strain.
Materials:
-
Novel this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (antibiotic) and a negative control (vehicle) in separate wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the negative control.
-
Data Presentation: MIC Values
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 4MPTP-1 | 16 | 8 | 32 | >64 |
| 4MPTP-2 | 8 | 4 | 16 | 32 |
| Ampicillin | 4 | 2 | 8 | >64 |
| Gentamicin | 1 | 0.5 | 2 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Anticancer Activity Screening
The 2-phenylthiophene scaffold is a promising template for the development of novel anticancer agents.[6] Derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often by modulating key signaling pathways.[6]
Rationale for Anticancer Screening
The structural rigidity and potential for diverse substitutions on the this compound core allow for the fine-tuning of interactions with anticancer targets such as kinases and tubulin. Screening these derivatives can uncover compounds with high potency and selectivity against cancer cells.
Primary Screening: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] It is a widely used method for evaluating the cytotoxic potential of novel compounds.[8]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a novel this compound derivative that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Novel this compound derivatives
-
Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: IC50 Values
| Compound ID | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| 4MPTP-1 | 12.5 | 18.2 | 25.1 |
| 4MPTP-2 | 5.8 | 9.1 | 11.7 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Secondary Screening: Elucidating the Mechanism of Action
Compounds that demonstrate potent cytotoxicity in the primary screen should be further investigated to determine their mechanism of action. This can involve a variety of assays, including:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death (e.g., Annexin V/PI staining).
-
Kinase Inhibition Assays: To screen for inhibition of specific kinases known to be involved in cancer progression.
Visualizing a High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of novel compounds.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is a key component of numerous diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Thiophene derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).
Rationale for Anti-inflammatory Screening
The structural similarity of the this compound scaffold to known anti-inflammatory drugs suggests that these derivatives may interact with enzymes in the inflammatory cascade. Screening for anti-inflammatory activity can identify compounds with the potential to treat a range of inflammatory conditions.
Primary Screening: COX-2 Inhibition Assay
COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
Objective: To determine the ability of a novel this compound derivative to inhibit the activity of the COX-2 enzyme.
Materials:
-
Novel this compound derivatives
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Fluorometric probe (e.g., Amplex Red)
-
Arachidonic acid (substrate)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add the this compound derivatives at various concentrations to the wells of the microtiter plate.
-
Include a positive control (Celecoxib) and a negative control (vehicle).
-
-
Enzyme Addition and Incubation:
-
Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation: COX-2 Inhibition
| Compound ID | COX-2 IC50 (µM) |
| 4MPTP-1 | 25.3 |
| 4MPTP-2 | 8.9 |
| Celecoxib | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing a Potential Mechanism of Action
Caption: Inhibition of the COX-2 pathway by a this compound derivative.
Conclusion and Future Directions
This guide has outlined a strategic and technically detailed approach to the biological activity screening of novel this compound derivatives. The versatility of the thiophene scaffold suggests that these compounds are likely to exhibit a range of biological activities. The described protocols for antimicrobial, anticancer, and anti-inflammatory screening provide a solid foundation for the initial characterization of these novel chemical entities. Promising "hit" compounds identified through this screening cascade should be subjected to further optimization and more extensive preclinical evaluation, including in vivo efficacy and toxicity studies, to fully assess their therapeutic potential.
References
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Retrieved from [Link]
-
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 77. Retrieved from [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules, 27(24), 8963. Retrieved from [Link]
-
Synthesized thiophene derivatives identified with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. (2020). European Journal of Medicinal Chemistry, 190, 112117. Retrieved from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2022). Frontiers in Microbiology, 13, 949539. Retrieved from [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 962. Retrieved from [Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2016). Der Pharma Chemica, 8(1), 350-355. Retrieved from [Link]
-
DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. (2022). Molecules, 27(19), 6690. Retrieved from [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry, 102, 104083. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Solubility and Solvent Effects of 4-Methyl-2-phenylthiophene: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical sciences and materials research, a profound understanding of a compound's physicochemical properties is paramount to its successful application. This technical guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the solubility and solvent effects of 4-Methyl-2-phenylthiophene, a molecule of significant interest in medicinal chemistry and organic electronics. While specific experimental solubility data for this compound is not widely available, this guide provides a robust framework for its prediction, experimental determination, and the theoretical underpinnings of its behavior in various solvent systems.
Introduction to this compound
This compound is a heterocyclic aromatic compound featuring a thiophene ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. The thiophene nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. Its derivatives are known for a wide range of biological activities. The presence of the phenyl and methyl groups on the thiophene ring in this compound is expected to significantly influence its lipophilicity, crystal packing, and, consequently, its solubility profile.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted Solubility Profile
Direct experimental data on the solubility of this compound is scarce in publicly available literature. However, by examining the solubility of structurally related compounds, we can establish a well-founded prediction of its behavior.
The parent compound, 2-phenylthiophene, is reported to be soluble in common organic solvents such as benzene and toluene, while being insoluble in water[1][2]. Similarly, 2-methylthiophene is soluble in organic solvents like ethanol, diethyl ether, and benzene, with limited solubility in water[3][4]. The presence of both a lipophilic phenyl group and a methyl group in this compound suggests a predominantly non-polar character.
General Principle of "Like Dissolves Like": The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[5].
Based on this, the following solubility profile for this compound is anticipated:
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar Aprotic | High | Solvents like hexane, toluene, and benzene can effectively engage in van der Waals interactions with the aromatic rings and the alkyl group of the solute. |
| Polar Aprotic | Moderate to High | Solvents such as acetone, ethyl acetate, and dichloromethane can interact through dipole-dipole forces and may offer good solubility. |
| Polar Protic | Low to Moderate | Solvents like ethanol and methanol may show some solubility due to their ability to induce dipoles, but the lack of strong hydrogen bonding sites on the solute will limit it. |
| Aqueous (Water) | Very Low | The hydrophobic nature of the phenyl and methyl groups, combined with the overall non-polar character of the molecule, will result in poor aqueous solubility. |
The Theoretical Framework of Solvent Effects
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution[6][7]. This equilibrium is influenced by a variety of solvent properties that interact with the solute's molecular structure.
Polarity and Dielectric Constant
The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role. Non-polar solutes like this compound tend to be more soluble in non-polar solvents with low dielectric constants.
Intermolecular Forces
The specific intermolecular interactions between the solute and solvent molecules are the primary drivers of the dissolution process. For this compound, the key interactions are:
-
Van der Waals Forces (London Dispersion Forces): These are the predominant forces for non-polar molecules and will be significant in interactions with non-polar solvents.
-
Dipole-Dipole Interactions: The thiophene ring possesses a dipole moment, allowing for interactions with polar aprotic solvents.
-
π-π Stacking: The aromatic phenyl and thiophene rings can participate in π-π stacking interactions, which can be favorable in aromatic solvents.
Temperature Effects
The solubility of most solid compounds in liquid solvents increases with temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.
Experimental Determination of Solubility: Protocols and Methodologies
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method[8].
The Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated[8].
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.[9]
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and place it into a glass vial. Add a precise volume of the desired solvent.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours[9].
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
Analytical Quantification Techniques
The choice of analytical technique for determining the concentration of the dissolved compound is critical for accuracy.
UV/Vis spectroscopy is a rapid and straightforward method for quantifying compounds that possess a chromophore. This compound, with its aromatic rings, is expected to have a distinct UV absorbance profile.
Protocol for UV/Vis Analysis:
-
Wavelength Selection (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the filtered sample from the shake-flask experiment (diluted if necessary). Use the calibration curve to determine the concentration of the dissolved compound[10][11].
HPLC is a more specific and often more sensitive method, particularly useful for complex matrices or when UV/Vis is not suitable.[12][13]
Protocol for HPLC Analysis:
-
Method Development: Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength. The solvent used in the solubility experiment should be compatible with the mobile phase[13].
-
Calibration: Prepare and run a series of standard solutions to create a calibration curve of peak area versus concentration.
-
Sample Injection: Inject the filtered and appropriately diluted sample from the shake-flask experiment into the HPLC system.
-
Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve[12].
Data Interpretation and Reporting
The experimentally determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the given temperature. It is crucial to report the results with the corresponding temperature and to verify that the solid phase remained stable throughout the experiment, for instance, by analyzing the remaining solid using techniques like X-ray powder diffraction (XRPD)[7].
Conclusion
While direct, published solubility data for this compound is limited, this guide provides a comprehensive framework for its prediction and experimental determination. By understanding the interplay of molecular structure and solvent properties, and by employing robust experimental protocols such as the shake-flask method coupled with reliable analytical techniques, researchers can accurately characterize the solubility of this important thiophene derivative. This knowledge is fundamental for advancing its application in drug discovery and materials science.
References
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylthiophene. PubChem. Retrieved from [Link]
-
Aljamali, N. M. (2019). Properties of Thiophene Derivatives and Solubility. ResearchGate. Retrieved from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.
-
Eklund, M., & Carlsson, C. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical research in toxicology, 16(7), 844–853. [Link]
-
Nguyen, T. H., Le, T. H., Huynh, T. P., & Tran, T. D. (2020). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific reports, 10(1), 10829. [Link]
-
A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2025, August 5). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
-
Wang, L., Zhang, Y., Li, Y., Wang, Y., & Yang, H. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules (Basel, Switzerland), 28(12), 4679. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
LookChem. (n.d.). 2-Phenylthiophene: Properties, Uses, Safety & Supplier Guide. Retrieved from [Link]
-
Mey, A. S. J. S., & Skylaris, S. K. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of chemical information and modeling, 62(15), 3567–3580. [Link]
- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2016). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 9(6), 723-725.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Kumar, A., & Saini, G. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 127-133.
-
Solubility of Things. (n.d.). 2-Methylthiophene. Retrieved from [Link]
-
Yin, C., Li, Z., & Wang, L. (2002). Prediction and application in QSPR of aqueous solubility of sulfur-containing aromatic esters using GA-based MLR with quantum descriptors. Water research, 36(19), 4787–4796. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Wang, Y., Chen, Y., Liu, Y., Zhang, Y., & Wang, Z. (2022). Prediction of Second-Order Rate Constants of Sulfate Radical with Aromatic Contaminants Using Quantitative Structure-Activity Relationship Model. International journal of molecular sciences, 23(5), 2639. [Link]
-
Wikipedia. (n.d.). 2-Methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylthiophene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methyl-2-heptene (CAS 3404-56-6). Retrieved from [Link]
Sources
- 1. 2-Phenylthiophene: Properties, Uses, Safety & Supplier Guide - Expert Analysis & Trusted Information [chemheterocycles.com]
- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. asianjpr.com [asianjpr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methyl-2-phenylthiophene via Suzuki Coupling
This document provides a comprehensive guide for the synthesis of 4-Methyl-2-phenylthiophene, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are grounded in the principles of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering a robust and efficient methodology for researchers, scientists, and professionals in drug development.
Introduction: The Suzuki-Miyaura Coupling in Heterocyclic Chemistry
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable for the construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and advanced materials.[2]
The synthesis of substituted thiophenes, such as this compound, is of significant interest due to the diverse biological activities and material properties associated with this scaffold. Thiophene derivatives are key components in a wide array of pharmacologically active molecules. The Suzuki coupling provides a versatile and powerful tool for the targeted synthesis of these important compounds.[3]
The Reaction: Synthesis of this compound
The target molecule, this compound, is synthesized via the palladium-catalyzed cross-coupling of 2-bromo-4-methylthiophene and phenylboronic acid. The general reaction scheme is presented below:
Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (2-bromo-4-methylthiophene) to a palladium(0) complex. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here as it facilitates the oxidative addition of less reactive aryl chlorides, though in our case, the more reactive aryl bromide is used.[2]
Transmetalation: This is a critical step where the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex. The presence of a base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[4]
Reductive Elimination: The final step involves the reductive elimination of the coupled product (this compound) from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the synthesis of this compound. Optimization may be required based on the specific laboratory conditions and purity of the reagents.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-4-methylthiophene | ≥97% | Commercially Available | --- |
| Phenylboronic Acid | ≥97% | Commercially Available | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Can be substituted with other Pd sources. |
| SPhos | Ligand Grade | Commercially Available | A bulky, electron-rich phosphine ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Must be finely powdered and dried. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Water | Deionized | --- | For the aqueous phase of the solvent system. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | --- | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry round-bottom flask, add 2-bromo-4-methylthiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Palladium(II) acetate (0.02 mmol, 2 mol%), and the ligand, SPhos (0.04 mmol, 4 mol%).
-
The use of an appropriate palladium catalyst is a critical factor that significantly influences reaction yield, time, and overall efficiency.[5]
-
The flask is then sealed with a rubber septum.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.
-
A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[6]
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Optimization and Troubleshooting
The success of a Suzuki coupling reaction is often dependent on the careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice | Rationale & Alternatives |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium(II) precatalyst. Other sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used.[7] |
| Ligand | SPhos | A bulky and electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. Other biaryl phosphine ligands like XPhos or RuPhos can be screened for optimal performance.[2] |
| Base | K₂CO₃ (aqueous) | A widely used and effective base. For sensitive substrates, milder bases like NaHCO₃ can be employed. Anhydrous conditions with K₃PO₄ can be beneficial if deborylation is an issue.[4][8] |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Other solvents like toluene, THF, or DMF can also be used depending on the solubility of the substrates.[8] |
Common Issues and Solutions:
-
Low Yield:
-
Ensure all reagents are pure and dry, especially the solvent and base.
-
Thoroughly degas the reaction mixture to prevent catalyst deactivation.
-
Screen different palladium catalysts, ligands, and bases to find the optimal combination for your specific substrates.[9]
-
-
Side Reactions (e.g., Homocoupling):
-
The use of bulky phosphine ligands can help to suppress homocoupling of the boronic acid.
-
Adjusting the stoichiometry of the reactants may also be beneficial.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of the desired product. The protocol outlined in this document serves as a robust starting point for this important transformation, enabling the efficient production of this valuable heterocyclic building block for applications in drug discovery and materials science.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methyl-2-phenylthiophene
Introduction: The Significance of Substituted Thiophenes
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The 4-methyl-2-phenylthiophene scaffold, in particular, serves as a valuable intermediate in the synthesis of biologically active compounds and functional materials. The precise and efficient construction of this biaryl linkage is paramount for drug discovery and development programs. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for the formation of carbon-carbon bonds, offering a versatile and reliable methodology for the synthesis of such compounds.[1][2] This document provides a comprehensive guide to the synthesis of this compound, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction.[3][4]
Choosing the Right Tool: Why the Suzuki-Miyaura Coupling?
Several palladium-catalyzed cross-coupling reactions can be employed for the synthesis of biaryl compounds, including the Stille[5][6], Negishi[7][8], and Suzuki-Miyaura reactions[9][10]. Each method possesses distinct advantages and limitations.
-
Stille Coupling: Utilizes organotin reagents. While effective, the toxicity and difficulty in removing tin byproducts are significant drawbacks.[5]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive but also moisture and air-sensitive, requiring stringent anhydrous reaction conditions.[7]
-
Suzuki-Miyaura Coupling: This reaction utilizes organoboron reagents, typically boronic acids or esters, which are generally stable, commercially available, and environmentally benign.[2] The reaction conditions are typically mild and tolerant of a wide range of functional groups, making it a highly practical and preferred method in many synthetic applications.[3]
For the synthesis of this compound, the Suzuki-Miyaura coupling presents an optimal balance of reactivity, stability, and operational simplicity.
The Catalytic Heart: Understanding the Suzuki-Miyaura Reaction Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromo-4-methylthiophene) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (phenylboronic acid), activated by a base, transfers the phenyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (this compound), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-4-methylthiophene | ≥97% | Commercially Available |
| Phenylboronic acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Sodium carbonate | Anhydrous, ≥99.5% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ethanol | 200 proof | Commercially Available |
| Deionized Water | - | In-house |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Magnesium sulfate | Anhydrous | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methylthiophene (1.0 mmol, 177 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
To the flask, add a degassed mixture of toluene (10 mL) and water (2 mL) via syringe.
Reaction Execution:
-
The reaction mixture is heated to 90 °C with vigorous stirring under an inert atmosphere.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[12]
-
The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[13]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling can be influenced by several factors.[14][15]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ is robust. Other catalysts like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) can also be effective.[16] | The choice of ligand can significantly impact catalytic activity and stability. |
| Base | K₂CO₃ or K₃PO₄ can be used as alternatives to Na₂CO₃.[3] | The strength and solubility of the base affect the activation of the boronic acid. |
| Solvent | Dioxane, THF, or DME can be used instead of toluene.[10] | The solvent system influences the solubility of reagents and the reaction temperature. |
| Temperature | 80-110 °C is a typical range. | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Low Yield | Ensure reagents are pure and the solvent is adequately degassed. Consider screening different ligands or bases. | Oxygen can deactivate the palladium catalyst. The nature of the ligand and base are critical for efficient catalysis. |
| Byproducts | Homo-coupling of the boronic acid can occur. Adjusting the stoichiometry or using a milder base can mitigate this. | Side reactions can compete with the desired cross-coupling pathway. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of this compound. The protocol outlined in this application note provides a robust starting point for researchers. Careful attention to the purity of reagents, exclusion of oxygen, and optimization of reaction parameters will ensure high yields of the desired product, facilitating further research and development in medicinal chemistry and materials science.
References
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
- Devine, P. N. (1999). Process for preparing biaryl compounds.
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
ResearchGate. (n.d.). Synthetic procedure for Negishi coupling of the thiophene substituted.... [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. [Link]
- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
RSC Publishing. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
PubMed Central. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
Thieme E-Books & E-Journals. (n.d.). Synthesis of Functionalized Carbon-Sulfur[14]Helicene: Pd-Catalyzed Negishi Cross-Coupling Between the β-Positions of Thiophenes. [Link]
-
PubMed Central. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
-
RSC Publishing. (n.d.). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2025). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]
-
PubMed Central. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]
-
RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
ResearchGate. (2025). Application of the Negishi Reaction in the Synthesis of Thiophene-Based Lignans Analogues with Leishmanicidal Effects. [Link]
-
YouTube. (2021). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
CORE. (n.d.). Synthesis and Characterization of Chiral Polythiophenes. [Link]
-
MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... [Link]
-
PubMed Central. (n.d.). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. nobelprize.org [nobelprize.org]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistryviews.org [chemistryviews.org]
- 16. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-2-phenylthiophene as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 4-Methyl-2-phenylthiophene Scaffold
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the privileged heterocyclic motifs, the thiophene ring system holds a distinguished position due to its unique electronic properties and its role as a bioisostere for the phenyl group in medicinal chemistry. This guide focuses on a particularly valuable, yet underexplored, derivative: This compound .
The strategic placement of the methyl group at the 4-position and the phenyl group at the 2-position imparts a unique combination of steric and electronic properties to this scaffold. The phenyl group at the 2-position provides a handle for further functionalization and influences the electronic nature of the thiophene ring, while the methyl group at the 4-position can modulate solubility and steric hindrance, and also serves as a potential site for late-stage functionalization. These features make this compound a highly attractive starting material for the synthesis of a diverse array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced organic electronic materials.
This technical guide provides a comprehensive overview of the synthesis and applications of this compound, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of the this compound Building Block
A common and efficient method for the synthesis of 2-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. In this case, 2-bromo-4-methylthiophene can be coupled with phenylboronic acid to afford the target molecule in good yield.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of 2-bromo-4-methylthiophene with phenylboronic acid.
Reaction Scheme:
Materials:
-
2-Bromo-4-methylthiophene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equiv)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (for base solution)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox for inert atmosphere techniques
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask, add 2-bromo-4-methylthiophene (1.0 equiv), phenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene as the solvent, followed by a solution of sodium carbonate (2.0 equiv) in a mixture of water and ethanol.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford pure this compound.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.[1]
-
Base: Sodium carbonate is a crucial component of the catalytic cycle, facilitating the transmetalation step.[1] Its use in an aqueous solution is common and effective.
-
Solvent System: The combination of toluene, ethanol, and water provides a suitable medium for dissolving both the organic and inorganic reagents and maintaining the stability of the catalyst.
Key Applications of this compound in Organic Synthesis
The this compound scaffold is a versatile platform for the construction of more complex molecules through a variety of modern synthetic transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The presence of a halogen, typically bromine or iodine, at the 5-position of the this compound ring allows for subsequent Suzuki-Miyaura couplings to introduce a second aryl or heteroaryl group. This is a powerful strategy for the synthesis of π-conjugated systems.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Sources
The Strategic Application of 4-Methyl-2-phenylthiophene in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The thiophene nucleus stands as a privileged scaffold in the landscape of medicinal chemistry, consistently contributing to the development of novel therapeutics across a wide array of disease areas.[1][2][3] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, allows for favorable interactions with a multitude of biological targets.[4] This guide delves into the specific applications of a particularly valuable, yet underexplored, derivative: 4-Methyl-2-phenylthiophene . We will explore its strategic importance as a chemical intermediate, provide detailed protocols for its derivatization, and outline methodologies for the biological evaluation of its progeny, thereby equipping researchers with the foundational knowledge to leverage this scaffold in their drug discovery endeavors.
The Rationale for this compound: A Building Block of Untapped Potential
While the broader class of 2-phenylthiophenes has been investigated for various biological activities, the specific substitution pattern of this compound offers distinct advantages for medicinal chemists.[1][4] The presence of the methyl group at the 4-position introduces a subtle yet significant modification to the electronic and steric profile of the molecule. This can influence the compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Furthermore, the defined substitution pattern provides a clear vector for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex, biologically active molecules.[5][6][7] Its structural framework is amenable to a variety of chemical transformations, enabling the introduction of diverse pharmacophoric features.
Synthetic Pathways: From Intermediate to Bioactive Candidate
The true value of this compound is realized through its chemical elaboration. The following section details a generalized synthetic workflow for the derivatization of this scaffold, providing a template for the creation of a library of novel compounds.
General Workflow for Derivatization
The synthetic strategy hinges on the reactivity of the thiophene ring and the potential for modification of the phenyl substituent. A generalized workflow is presented below:
Caption: A generalized workflow for the derivatization of this compound.
Protocol: Synthesis of a Hypothetical Bioactive Derivative
This protocol outlines the synthesis of a hypothetical derivative to illustrate the practical application of the aforementioned workflow.
Objective: To synthesize a novel amide derivative of this compound for biological evaluation.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Amine of interest (R-NH₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Bromination: To a solution of this compound in CCl₄, add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(bromomethyl)-4-methyl-5-phenylthiophene.
-
Nitrile Formation: Dissolve the brominated intermediate in DMF and add NaCN. Stir the reaction at room temperature for 12-16 hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding nitrile.
-
Carboxylic Acid Hydrolysis: Reflux the nitrile in a mixture of concentrated HCl and water for 8-12 hours. Cool the reaction mixture, and the carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry to obtain 2-(4-methyl-5-phenylthiophen-2-yl)acetic acid.
-
Amide Coupling: Suspend the carboxylic acid in DCM and add thionyl chloride. Reflux for 2 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure. Dissolve the crude acid chloride in fresh DCM and cool to 0°C. Add the desired amine (R-NH₂) and triethylamine. Stir the reaction at room temperature for 6-8 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the final amide derivative by column chromatography or recrystallization.
Biological Evaluation: Uncovering Therapeutic Potential
Once a library of this compound derivatives has been synthesized, the next critical step is to assess their biological activity. The choice of assays will be dictated by the therapeutic area of interest. Thiophene derivatives have shown promise in a multitude of areas, including oncology, inflammation, and infectious diseases.[2][3][8]
Anticancer Activity Screening
The 2-phenylthiophene scaffold is a promising template for the development of novel anticancer agents.[1]
3.1.1. In Vitro Cytotoxicity: MTT Assay
The MTT assay is a fundamental colorimetric assay to determine the cytotoxic effects of novel compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Several Important Pharmaceutical Intermediates - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]
- 8. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Design, Synthesis, and Evaluation of 4-Methyl-2-phenylthiophene-Based Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most critical classes of "druggable" targets in modern medicine.[2] The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of a specific class of kinase inhibitors built around the 4-Methyl-2-phenylthiophene core. We offer field-proven insights into structure-activity relationships (SAR), detailed, self-validating protocols for synthesis and biological assays, and guidance on data interpretation, empowering research teams to accelerate their discovery programs.
The Scientific Rationale: Design Principles and Strategy
The discovery of novel kinase inhibitors is a multi-step process that begins with the selection of a core scaffold and a rational design strategy.[2] Our focus here is the this compound scaffold, a promising starting point for developing potent and selective kinase inhibitors.
The Kinase ATP-Binding Site: The Target Arena
Most small-molecule kinase inhibitors are ATP-competitive, meaning they are designed to occupy the binding site normally reserved for adenosine triphosphate (ATP). This pocket has distinct features: a "hinge" region for hydrogen bonding, a hydrophobic pocket, and a ribose-binding pocket. A successful inhibitor must possess complementary features to bind with high affinity and displace ATP.
Structure-Activity Relationship (SAR) of the this compound Scaffold
The this compound core serves as a rigid anchor that positions key functional groups within the ATP pocket. Our design strategy is guided by established SAR principles for related thiophene-based inhibitors.[4][5]
-
Thiophene Core (Position 1-5): The sulfur atom can engage in specific interactions, and the ring itself occupies a hydrophobic region. The methyl group at position 4 is proposed to enhance binding by occupying a small hydrophobic pocket.
-
Phenyl Ring (at Position 2): This ring extends into a larger hydrophobic pocket. Substitutions on this ring are critical for modulating potency and selectivity. Studies on similar phenylthiophene cores have shown that electron-donating groups can enhance inhibitory activity.[4][6]
-
Linker and Warhead (at Position 5): Position 5 of the thiophene ring is a primary vector for introducing groups that target the hinge region or solvent-exposed areas. Amides, ureas, and other hydrogen-bonding moieties are commonly installed here to interact with the kinase hinge.
The following diagram illustrates the key pharmacophoric elements of the this compound scaffold.
Caption: Pharmacophore model for kinase inhibitors.
Protocol: Synthesis of a Representative Inhibitor
This section details the synthesis of a representative compound, N-(5-(4-methyl-2-phenylthiophen-3-yl)-1,3,4-thiadiazol-2-yl)acetamide , as an example of how the core scaffold can be elaborated. The synthesis proceeds via a robust and scalable multi-step sequence.
Synthetic Workflow Overview
The overall synthetic strategy involves the construction of the core thiophene ring, followed by functionalization to install the desired pharmacophoric elements.
Caption: General overview of the synthetic pathway.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| Phenylacetylene | Sigma-Aldrich | ReagentPlus®, 99% | |
| Ethyl 2-cyanoacetate | Sigma-Aldrich | 99% | |
| Sulfur | Sigma-Aldrich | Reagent grade | |
| Morpholine | Sigma-Aldrich | 99% | Catalyst |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, 99.8% | |
| Copper(I) cyanide | Sigma-Aldrich | 99% | |
| Hydrazine hydrate | Sigma-Aldrich | 80% solution | Caution: Toxic |
| Carbon disulfide | Sigma-Aldrich | 99.9% | Caution: Flammable |
| Acetic anhydride | Sigma-Aldrich | ≥99% | |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
-
Rationale: This step utilizes the Gewald aminothiophene synthesis, a classic multicomponent reaction that efficiently constructs the substituted thiophene ring from simple precursors.
-
To a 250 mL round-bottom flask, add ethyl 2-cyanoacetate (1.1 equiv.), phenylacetylene (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol (50 mL).
-
Add morpholine (0.2 equiv.) dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Purify by recrystallization from ethanol to obtain the desired aminothiophene.
Step 2: Synthesis of 2-Amino-4-methyl-5-phenylthiophene-3-carbohydrazide
-
Rationale: The ester is converted to a hydrazide, which is a versatile intermediate for constructing various five-membered heterocycles, such as thiadiazoles.
-
Suspend the aminothiophene from Step 1 (1.0 equiv.) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (10 equiv.) and heat the mixture to reflux for 12-16 hours.
-
Cool the reaction to room temperature. The product will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry to yield the carbohydrazide.
Step 3: Synthesis of 5-(3-amino-4-methyl-5-phenylthiophen-2-yl)-1,3,4-thiadiazole-2-thiol
-
Rationale: This step forms the 1,3,4-thiadiazole ring, a common bioisostere in kinase inhibitors that can participate in hydrogen bonding.
-
Dissolve the carbohydrazide from Step 2 (1.0 equiv.) in pyridine (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (3.0 equiv.) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1 hour, then heat to reflux for 8 hours.
-
Cool the mixture, pour it into acidic ice-water (1 M HCl), and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
Step 4: Desulfurization and Acetylation
-
Rationale: The thiol is removed, and an acetyl group is added to the exocyclic amine of the thiadiazole, serving as a placeholder or a final functional group.
-
The thiol from Step 3 is desulfurized using Raney Nickel or a similar method to yield the amine.
-
The resulting amine (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM, 50 mL).
-
Add acetic anhydride (1.2 equiv.) and a catalytic amount of pyridine.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target inhibitor.
Protocol: In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized compounds, an in vitro biochemical assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7] Less kinase activity due to inhibition results in less ADP production and a lower luminescent signal.[7]
Assay Workflow
Caption: Workflow for the ADP-Glo™ kinase assay.
Materials and Reagents
-
Target Kinase (e.g., VEGFR2, purchased from a commercial vendor)
-
Kinase Substrate (e.g., a specific peptide substrate for the target kinase)
-
ATP (Adenosine Triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized this compound inhibitors
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Step-by-Step Assay Protocol
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO, typically starting from 10 mM. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Kinase Reaction:
-
Rationale: This step initiates the phosphorylation event. It is crucial to use an ATP concentration at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure data comparability across different studies.[8]
-
In each well of a white assay plate, add 5 µL of the inhibitor dilution (or DMSO for control wells).
-
Add 10 µL of a 2.5x solution of kinase and substrate in assay buffer.
-
Initiate the reaction by adding 10 µL of a 2.5x ATP solution in assay buffer. The final volume is 25 µL.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Stopping the Reaction and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes. This stops the kinase reaction and eliminates any unconsumed ATP.
-
-
Signal Generation and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back to ATP, which is then used by luciferase to produce a light signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.[2]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Representative Data Table
| Compound | R1 Group (on Phenyl Ring) | R2 Group (at Position 5) | Kinase IC₅₀ (nM) |
| 1 | H | Acetamide | 520 |
| 2 | 4-OCH₃ | Acetamide | 150 |
| 3 | 4-Cl | Acetamide | 890 |
| 4 | 4-OCH₃ | Cyclopropyl-amide | 85 |
This is illustrative data to show how SAR can be built. The data suggests that an electron-donating methoxy group at the para-position of the phenyl ring is beneficial (Compound 2 vs. 1), while an electron-withdrawing chloro group is detrimental (Compound 3). Further modification of the amide group can also lead to improved potency (Compound 4).
Protocol: Cell-Based Proliferation Assay
While in vitro assays measure direct target engagement, cell-based assays are critical to confirm that an inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional response (e.g., inhibiting cancer cell growth).[9]
Step-by-Step Protocol (CellTiter-Glo®)
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors (or DMSO as a vehicle control).
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Transfer the contents to a white, opaque 96-well plate and measure the luminescence.
-
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting cell viability (%) versus the log of inhibitor concentration and fitting the curve as described for the in vitro assay.
Conclusion and Future Directions
This guide provides a foundational framework for the design, synthesis, and evaluation of novel kinase inhibitors based on the this compound scaffold. The detailed protocols for chemical synthesis and biological testing are designed to be robust and reproducible. The initial SAR data derived from these assays will guide the next cycle of inhibitor design, focusing on optimizing potency, selectivity, and drug-like properties. Subsequent steps in a drug discovery cascade would involve expanding the kinase selectivity profiling, assessing off-target effects, and evaluating the pharmacokinetic properties of the most promising leads in preparation for in vivo efficacy studies.
References
-
Krueger, M., Begacevic, M., & Schutkowski, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Golub, A. G., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 146-157. [Link]
-
da Silva, W. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4341. [Link]
-
Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2341. [Link]
-
Grant, M. B., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2608-2612. [Link]
-
El-Damasy, A. K., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(21), 7436. [Link]
-
Honda, T., et al. (2008). Conformation-activity relationship on novel 4-pyridylmethylthio derivatives with antiangiogenic activity. Bioorganic & Medicinal Chemistry Letters, 18(9), 2821-2824. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (2016).
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Golub, A. G., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 146-157. [Link]
-
Vanstreels, E., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(14), 5406. [Link]
-
Lee, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment. Molecules, 27(19), 6653. [Link]
-
Doshi, V. A., & Patel, Y. S. (2024). Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. ASIAN JOURNAL OF CHEMISTRY. [Link]
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
Mashhoon, N., et al. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 522-527. [Link]
-
Jatczak, K., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 283, 116962. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
4-Methyl-2-phenylthiophene derivatives as potential antimicrobial agents
An in-depth guide to the synthesis, antimicrobial evaluation, and mechanistic study of 4-Methyl-2-phenylthiophene derivatives.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities that can bypass existing resistance and offer novel mechanisms of action. Thiophene-based heterocycles have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including antimicrobial properties.[1][2] The thiophene nucleus serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity.[1] This guide focuses on this compound derivatives, a specific subclass with potential for development as potent antimicrobial agents. We provide detailed protocols for their synthesis, methods for evaluating their antimicrobial efficacy, and assays to elucidate their mechanism of action, specifically focusing on bacterial membrane disruption—a known target for many thiophene compounds.[3][4]
Part 1: Synthesis of this compound Derivatives
A common and effective route to synthesize 2,4-disubstituted thiophenes is through cyclization reactions involving appropriately substituted precursors. The following protocol describes a representative synthesis of a 5-aryl-2-acetyl-4-methylthiophene derivative, which can be adapted for various phenyl substitutions. The rationale behind this approach is the creation of a β-chloroacrolein intermediate via a Vilsmeier-Haack reaction, which then undergoes cyclization with a sulfur source and an appropriate ketone.[5]
Protocol 1: Synthesis of 5-(Aryl)-2-acetyl-4-methylthiophene
This protocol is a two-step process. First, an aryl methyl ketone is converted to a β-aryl-β-chloroacrolein. Second, this intermediate is cyclized to form the target thiophene derivative.[5]
Step 1: Synthesis of β-Aryl-β-chloroacrolein Intermediate
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. The formation of the electrophilic Vilsmeier reagent is exothermic and crucial for the subsequent formylation.
-
Chloroformylation: After the addition of POCl₃ is complete, add the desired aryl methyl ketone (e.g., acetophenone) dropwise to the reaction mixture.
-
Reaction Progression: Allow the mixture to stir at room temperature for 30 minutes, then heat to 60-70°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The product will often precipitate and can be collected by filtration.
-
Purification: The crude β-aryl-β-chloroacrolein can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to form 5-Aryl-2-acetyl-4-methylthiophene
-
Thiolate Formation: In a separate flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent such as ethanol. This creates the thiolate nucleophile required for the cyclization.[5]
-
Addition of Intermediate: Add the purified β-aryl-β-chloroacrolein from Step 1 to the sodium sulfide solution and stir.
-
Ring Formation: Add chloroacetone to the mixture. This reactant provides the remaining carbon atoms needed to form the thiophene ring.
-
Final Cyclization: Add a base, such as potassium carbonate, to facilitate the final intramolecular cyclization and formation of the aromatic thiophene ring.[5]
-
Reaction Monitoring and Work-up: Heat the reaction mixture under reflux and monitor by TLC. After completion, cool the mixture and pour it into water. The product will precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final 5-aryl-2-acetyl-4-methylthiophene derivative.
Caption: Proposed mechanism of membrane disruption by thiophene derivatives.
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount in drug development. For thiophene derivatives, antimicrobial activity is significantly influenced by the nature and position of substituents on the thiophene ring.
[1]* Substituents at the 2- and 5-positions: The phenyl group at the 2-position and various substituents at the 5-position are critical. Modifications to the phenyl ring (e.g., adding electron-withdrawing or electron-donating groups) can modulate lipophilicity and electronic properties, which in turn affect membrane interaction and target binding. *[6] The Methyl Group at the 4-position: The 4-methyl group can influence the overall conformation of the molecule and may contribute to hydrophobic interactions with bacterial targets.
-
Cationic Moieties: The introduction of cationic groups, such as quaternary ammonium salts or protonated amines, often enhances antimicrobial activity, particularly against Gram-negative bacteria. This is because the cationic charge facilitates interaction with the negatively charged bacterial membrane.
[6]By systematically synthesizing and testing analogues of the this compound scaffold—for instance, by varying the substituents on the phenyl ring or adding different functional groups to the thiophene core—a robust SAR can be established. This knowledge will guide the rational design of more potent and selective antimicrobial agents.
This compound derivatives represent a valuable scaffold for the development of new antimicrobial agents. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, screen, and characterize these compounds. By employing systematic evaluation of antimicrobial efficacy through MIC and MBC determination, and by investigating the mechanism of action via membrane permeability assays, drug development professionals can efficiently identify and optimize lead candidates. The subsequent exploration of structure-activity relationships will be crucial in transforming these promising molecules into effective therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
-
Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available at: [Link]
-
Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]
-
Tantawy, A. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available at: [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Tantawy, A. S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link]
-
ResearchGate. (2024). How to assess bacterial permeability?. Available at: [Link]
-
ResearchGate. (2016). Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. Available at: [Link]
-
Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay). Available at: [Link]
-
Food and Agriculture Organization. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]
-
Amer, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
- Google Patents. (2016). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
JoVE. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Available at: [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]
-
Al-Salahi, R., et al. (2013). Novel 4-substituted phenyl-2,2′-bichalcophenes and aza-analogs as antibacterial agents: a structural activity relationship. International Journal of Nanomedicine. Available at: [Link]
-
ResearchGate. (2024). Synthesis of polysubstituted thiophene derivatives. Available at: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
National Institutes of Health. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Available at: [Link]
-
National Institutes of Health. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Available at: [Link]
-
Oxford Academic. (2016). Induction of membrane permeability in Escherichia coli mediated by lysis protein of the ColE7 operon. Available at: [Link]
-
National Institutes of Health. (2016). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Available at: [Link]
-
MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]
-
Al-Nisour Journal for Medical Sciences. (2022). Conventional and Microwave Irradiation Methods, Synthesis and Antibacterial Evaluation of Thiophene Chalcones Derivatives. Available at: [Link]
-
Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Available at: [Link]
- Google Patents. (2011). Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
Sources
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel 4-substituted phenyl-2,2′-bichalcophenes and aza-analogs as antibacterial agents: a structural activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-2-phenylthiophene for Organic Electronics
Forward
The field of organic electronics continues to be a frontier of materials science, promising flexible, lightweight, and cost-effective alternatives to traditional silicon-based devices. Within this landscape, thiophene-based conjugated polymers have emerged as a cornerstone class of materials, demonstrating remarkable performance in a variety of applications. This document provides a detailed technical guide on the use of a promising, yet less explored, thiophene derivative: 4-Methyl-2-phenylthiophene.
These application notes and protocols are designed for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of novel organic semiconducting materials. By providing a comprehensive overview, from monomer synthesis to device fabrication and characterization, we aim to empower researchers to explore the potential of this compound and its corresponding polymer in the development of next-generation organic electronic devices.
Table of Contents
-
Introduction: The Promise of Phenyl-Substituted Thiophenes
-
Monomer Synthesis: this compound
-
Core Principles: Suzuki and Stille Cross-Coupling Reactions
-
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Protocol 2: Stille Cross-Coupling
-
-
Polymerization of this compound
-
Strategies for Polymerization: Oxidative vs. Electrochemical Methods
-
Protocol 3: Chemical Oxidative Polymerization
-
Protocol 4: Electrochemical Polymerization
-
-
Characterization of Poly(this compound)
-
Structural and Morphological Analysis
-
Optical and Electrochemical Properties
-
-
Device Fabrication and Characterization
-
General Considerations for Thin Film Deposition
-
Protocol 5: Organic Field-Effect Transistor (OFET) Fabrication and Characterization
-
Protocol 6: Organic Light-Emitting Diode (OLED) Fabrication and Characterization
-
Protocol 7: Organic Photovoltaic (OPV) Device Fabrication and Characterization
-
-
Expected Performance and Molecular Engineering Insights
-
References
Introduction: The Promise of Phenyl-Substituted Thiophenes
Polythiophenes are a well-established class of p-type organic semiconductors, widely utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Their electronic properties can be finely tuned through chemical modification of the thiophene ring. The introduction of a phenyl group at the 2-position of the thiophene ring can enhance intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, the methyl group at the 4-position can improve the solubility of the resulting polymer in common organic solvents, facilitating solution-based processing of thin films.
The combination of these substituents in this compound suggests that its polymer, poly(this compound), could exhibit favorable charge transport characteristics and good processability, making it a compelling candidate for high-performance organic electronic devices.
Monomer Synthesis: this compound
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. These methods offer a versatile and high-yielding route to form the crucial carbon-carbon bond between the thiophene and phenyl rings.
Core Principles: Suzuki and Stille Cross-Coupling Reactions
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. Its advantages include the commercial availability and stability of many boronic acids and the generation of non-toxic byproducts.[1]
The Stille coupling utilizes an organotin compound (organostannane) to couple with an organohalide, also catalyzed by palladium. While organotin reagents can be toxic, the Stille reaction is often tolerant of a wide range of functional groups and can be very effective for the synthesis of conjugated polymers.[2][3]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound via the Suzuki-Miyaura coupling of 2-bromo-4-methylthiophene with phenylboronic acid.
Materials:
-
2-bromo-4-methylthiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromo-4-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with toluene (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain pure this compound.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Protocol 2: Stille Cross-Coupling
This protocol outlines the synthesis of this compound using a Stille coupling reaction between 2-bromo-4-methylthiophene and phenyltributyltin.
Materials:
-
2-bromo-4-methylthiophene
-
Phenyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-4-methylthiophene (1.0 eq) and phenyltributyltin (1.1 eq) in anhydrous toluene.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir for 1 hour.
-
Purification: Filter the mixture through celite and wash with toluene. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Final Product: Concentrate the solvent and purify the crude product by column chromatography to yield this compound.
Polymerization of this compound
The conversion of the this compound monomer into its corresponding polymer, poly(this compound), is a critical step in creating the active material for electronic devices. This can be achieved through several methods, with chemical oxidative polymerization and electrochemical polymerization being the most common.
Strategies for Polymerization: Oxidative vs. Electrochemical Methods
Chemical Oxidative Polymerization employs a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene monomers. This method is often preferred for producing larger quantities of the polymer.[4]
Electrochemical Polymerization involves the direct oxidation of the monomer at an electrode surface, leading to the formation of a polymer film on the electrode. This technique allows for precise control over the film thickness and morphology.[5][6]
Protocol 3: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(this compound) using FeCl₃ as the oxidizing agent.
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or another suitable solvent
-
Methanol
-
Ammonia solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer Solution: Under an inert atmosphere, dissolve this compound in anhydrous chloroform.
-
Oxidant Suspension: In a separate flask, prepare a suspension of anhydrous FeCl₃ in a small amount of anhydrous chloroform.
-
Polymerization: Slowly add the monomer solution to the FeCl₃ suspension at room temperature with vigorous stirring. The reaction is typically exothermic, and the color of the mixture will change to a dark, deep color, indicating polymerization.
-
Reaction Time: Continue stirring for 2-24 hours.[4]
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Wash the polymer repeatedly with methanol and then with an ammonia solution to remove any remaining FeCl₃ and oligomers. Finally, wash with methanol again until the filtrate is colorless.
-
Drying: Dry the resulting poly(this compound) powder under vacuum.
Diagram of Chemical Oxidative Polymerization Workflow:
Caption: Workflow for the chemical oxidative polymerization of this compound.
Protocol 4: Electrochemical Polymerization
This protocol describes the formation of a poly(this compound) film on a conductive substrate via electrochemical polymerization.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrochemical cell and potentiostat
Procedure:
-
Electrolyte Solution: Prepare a solution of this compound (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Apply a constant potential or cycle the potential (cyclic voltammetry) in a range where the monomer is oxidized. A typical potential range would be from 0 V to approximately 1.5-2.0 V vs. Ag/AgCl. A polymer film will gradually form on the working electrode.[6]
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution.
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to understand its properties and predict its performance in electronic devices.
Structural and Morphological Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and assess its regioregularity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of the polymer, confirming the presence of characteristic functional groups.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer, which are crucial for its mechanical and electronic properties.
-
X-ray Diffraction (XRD): XRD analysis of thin films reveals the degree of crystallinity and the packing structure of the polymer chains.
-
Atomic Force Microscopy (AFM): AFM is employed to investigate the surface morphology and roughness of the polymer thin films.[7]
Optical and Electrochemical Properties
-
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is used to determine the optical bandgap of the polymer by identifying the absorption edge.
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy provides information about the emissive properties of the polymer, which is particularly important for OLED applications.
-
Cyclic Voltammetry (CV): CV is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which are critical for charge injection and transport in electronic devices.
| Property | Characterization Technique | Expected Information |
| Chemical Structure | NMR, FTIR | Confirmation of polymer structure and regioregularity |
| Molecular Weight | GPC | Average molecular weight and polydispersity |
| Crystallinity | XRD | Degree of order and packing of polymer chains |
| Surface Morphology | AFM | Film roughness and domain structure |
| Optical Bandgap | UV-Vis Spectroscopy | Energy difference between HOMO and LUMO |
| Emissive Properties | PL Spectroscopy | Wavelength and efficiency of light emission |
| Energy Levels | Cyclic Voltammetry | HOMO and LUMO energy levels for device engineering |
Device Fabrication and Characterization
The performance of poly(this compound) as an active layer in organic electronic devices is highly dependent on the fabrication process and the device architecture.
General Considerations for Thin Film Deposition
Solution-based deposition techniques are commonly used for polymer-based organic electronics.
-
Spin Coating: This is a widely used method for producing uniform thin films from solution.
-
Doctor Blading/Slot-Die Coating: These techniques are scalable for large-area device fabrication.
-
Inkjet Printing: This method allows for precise patterning of the active layer.
The choice of solvent, solution concentration, and annealing conditions (temperature and time) are critical parameters that influence the morphology and, consequently, the performance of the thin film.[8]
Protocol 5: Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol describes the fabrication of a bottom-gate, top-contact OFET using poly(this compound) as the active layer.
Materials:
-
Poly(this compound) solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and dielectric)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Self-assembled monolayer (SAM) treatment for the dielectric surface (e.g., octadecyltrichlorosilane, OTS)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
(Optional) Surface Treatment: Treat the SiO₂ surface with a SAM like OTS to improve the interface with the organic semiconductor.
-
Active Layer Deposition: Spin-coat the poly(this compound) solution onto the substrate to form a thin film.
-
Annealing: Anneal the film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the polymer film through a shadow mask by thermal evaporation.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off ratio, and threshold voltage.
OFET Device Architecture:
Caption: Schematic of a bottom-gate, top-contact OFET.
Protocol 6: Organic Light-Emitting Diode (OLED) Fabrication and Characterization
This protocol outlines the fabrication of a simple single-layer OLED using poly(this compound) as the emissive layer.
Materials:
-
Poly(this compound) solution
-
ITO-coated glass substrate (anode)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (hole injection layer)
-
Low work function metal (e.g., calcium, aluminum) for the cathode
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate.
-
Hole Injection Layer: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal.
-
Emissive Layer: Spin-coat the poly(this compound) solution on top of the PEDOT:PSS layer and anneal.
-
Cathode Deposition: Deposit the cathode metal by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
-
Characterization: Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence (EL) spectrum, and efficiency of the OLED.
Protocol 7: Organic Photovoltaic (OPV) Device Fabrication and Characterization
This protocol describes the fabrication of a bulk heterojunction (BHJ) OPV device using poly(this compound) as the donor and a fullerene derivative as the acceptor.
Materials:
-
Poly(this compound)
-
Fullerene acceptor (e.g., PC₆₁BM or PC₇₁BM)
-
ITO-coated glass substrate (anode)
-
PEDOT:PSS solution (hole transport layer)
-
Low work function metal (e.g., aluminum) for the cathode
-
(Optional) Electron transport layer (e.g., ZnO, TiO₂)
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate.
-
Hole Transport Layer: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer: Prepare a blend solution of poly(this compound) and the fullerene acceptor in a suitable solvent and spin-coat it on top of the PEDOT:PSS layer.
-
Annealing: Anneal the active layer to optimize the morphology for charge separation and transport.
-
(Optional) Electron Transport Layer: Deposit an electron transport layer.
-
Cathode Deposition: Deposit the metal cathode by thermal evaporation.
-
Characterization: Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).
Expected Performance and Molecular Engineering Insights
While specific performance data for devices based on poly(this compound) is not yet widely available, we can make some informed predictions based on the properties of similar materials.
-
OFETs: The presence of the phenyl group is expected to promote π-stacking, potentially leading to good charge carrier mobility. Hole mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs could be achievable, comparable to other poly(phenylthiophene) derivatives.[9]
-
OLEDs: The emission color will depend on the bandgap of the polymer. Thiophene-based polymers typically emit in the green to red region of the visible spectrum. The efficiency will be influenced by the photoluminescence quantum yield of the polymer in the solid state.
-
OPVs: The performance of OPV devices will depend on the energy level alignment with the acceptor material and the morphology of the bulk heterojunction. The relatively low bandgap of polythiophenes makes them suitable as donor materials in OPVs.[10]
Further molecular engineering, such as the introduction of electron-withdrawing or -donating groups on the phenyl ring, could be a promising strategy to further tune the electronic properties of this polymer for specific applications.
References
- Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Applic
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Synthesis of 4-Methylthiophenol | Request PDF. [Link]
- Electroluminescence in poly(p-phenyleneethynylene)-based devices. (URL not available)
-
Structure and Morphology Control in Thin Films of Conjugated Polymers for an Improved Charge Transport. [Link]
-
Phenyl vs Alkyl Polythiophene: A Solar Cell Comparison Using a Vinazene Derivative as Acceptor | Request PDF. [Link]
-
Electrochemical Polymerization and Characterization of Poly(3-(4-fluorophenyl)thiophene) in Pure Ionic Liquids | The Journal of Physical Chemistry B. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... | Download Scientific Diagram. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
- Polymerization of thiophene and its deriv
-
High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). [Link]
-
Enhancing photovoltaic properties of organic solar cells through core alteration of methyl-substituted bithiophene-based small molecule acceptors. [Link]
-
High Performance Polymer Field-Effect Transistors Based on Polythiophene Derivative with Conjugated Side Chain. [Link]
-
Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. [Link]
- Preparation method of 4-methylthio phenylacetic acid.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Synthesis and Characterization of Chiral Polythiophenes. [Link]
-
Methyl-Branched Side Chains on Polythiophene Suppress Chain Mobility and Crystallization to Enhance Photovoltaic Performance. [Link]
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. [Link]
-
Stille reaction – Knowledge and References. [Link]
-
Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization. [Link]
-
Chemical and electrochemical grafting of polythiophene onto poly(methyl methacrylate), and its electrospun nanofibers with gelatin | Request PDF. [Link]
-
Intrinsic hole mobility and trapping in a regio-regular poly(thiophene). [Link]
- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
- Synthesis and Characterization of Poly(methyl acrylate) Grafted from Poly(thiophene)
-
Chemical and electrochemical grafting of polythiophene onto polystyrene synthesized via 'living' anionic polymerization. [Link]
-
Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. [Link]
-
Film Morphology and Thin Film Transistor Performance of Solution-Processed Oligothiophenes. [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. [Link]
-
Polythiophene Derivatives for Efficient All‐Polymer Solar Cells. [Link]
-
Polythiophene Doping of Metal-Organic Frameworks Using Innate MOF-Catalyzed Oxidative Polymerization. [Link]
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
The Mechanisms of the Stille Reaction. [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. [Link]
-
Synthesis of 2-phenylthiophene. [Link]
-
Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. [Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. [Link]
-
Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores. [Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. [Link]
-
Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. [Link]
-
2-acetothienone. [Link]
- Polythiophenes, process for their prepar
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stille Coupling [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization [mdpi.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methyl-2-phenylthiophene-Based Materials in Organic Light-Emitting Diodes (OLEDs)
Introduction
The field of organic electronics has seen exponential growth, with Organic Light-Emitting Diodes (OLEDs) at the forefront of display and lighting technologies. The performance of these devices is intrinsically linked to the molecular design of the organic materials used. Thiophene-based compounds have emerged as a promising class of materials due to their excellent charge transport properties, high photoluminescence quantum yields, and tunable electronic characteristics.[1] This guide focuses on the application of materials derived from the 4-Methyl-2-phenylthiophene core structure in OLEDs. The strategic placement of the methyl and phenyl groups on the thiophene ring allows for a versatile platform to build advanced emitters and host materials with tailored optoelectronic properties.
The methyl group at the 4-position enhances solubility and influences the molecular packing in the solid state, which can be beneficial for device fabrication and morphology control. The phenyl group at the 2-position provides a site for extending π-conjugation through the introduction of various functional moieties, enabling the fine-tuning of the material's energy levels and emission color. This document will provide a comprehensive overview of the design principles, synthesis, and characterization of this compound-based materials, along with detailed protocols for their application in OLED devices.
Part 1: Core Concepts and Material Design
The this compound Building Block: A Strategic Choice
The this compound scaffold serves as an excellent starting point for the design of high-performance OLED materials. The rationale behind its selection is rooted in the following key aspects:
-
Tunable Electronic Properties: The phenyl ring at the 2-position can be readily functionalized using common cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.[2] This allows for the introduction of electron-donating or electron-withdrawing groups to precisely control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Enhanced Solubility and Processability: The methyl group at the 4-position imparts increased solubility in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing for large-area device fabrication.[3]
-
Morphological Stability: The non-planar nature of the 2-phenylthiophene linkage can help in disrupting intermolecular π-π stacking, leading to the formation of stable amorphous films with high glass transition temperatures (Tg). This is critical for preventing crystallization and ensuring the long-term operational stability of OLED devices.
Designing Emitters and Host Materials
The versatility of the this compound core allows for its incorporation into both emitting dopants and host materials.
-
As an Emitting Material: By attaching chromophoric units to the phenyl group, highly fluorescent or phosphorescent emitters can be designed. The choice of the appended group will dictate the emission color and efficiency. For instance, attaching strong electron-donating and accepting moieties can lead to materials with pronounced intramolecular charge transfer (ICT) characteristics, often resulting in red-shifted emission.
-
As a Host Material: For use as a host in phosphorescent OLEDs (PhOLEDs), the this compound core can be modified to possess a high triplet energy (ET) to ensure efficient energy transfer to the phosphorescent guest.[4][5] This is typically achieved by incorporating wide bandgap moieties. Additionally, bipolar charge transport properties are desirable for host materials to ensure a balanced injection of electrons and holes, leading to a wide recombination zone within the emissive layer.[6]
Caption: Design strategy for OLED materials based on the this compound core.
Part 2: Application Notes
Synthesis of a Representative Material: (4-(4-methyl-5-phenylthiophen-2-yl)phenyl)diphenylamine (MPT-TPA)
To illustrate the synthetic accessibility, we propose a hypothetical yet representative blue-emitting material, MPT-TPA, which combines the this compound core with a well-known hole-transporting triphenylamine (TPA) moiety.
Synthetic Rationale: The synthesis of MPT-TPA can be efficiently achieved via a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of C-C bonds.[2]
Caption: Synthetic scheme for MPT-TPA via Suzuki coupling.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of MPT-TPA are crucial for its performance in an OLED.
| Property | Expected Value | Significance |
| Absorption (λabs) | ~350-400 nm | Indicates the energy required to excite the molecule. |
| Emission (λem) | ~450-480 nm (Blue) | Determines the color of the emitted light. The TPA moiety typically contributes to blue emission. |
| Photoluminescence Quantum Yield (PLQY) | > 70% (in solution) | A high PLQY is essential for efficient light emission. |
| HOMO Level | ~ -5.2 to -5.5 eV | The energy level of the highest occupied molecular orbital, which influences hole injection from the hole transport layer (HTL). The TPA unit is known to result in a relatively high HOMO level, facilitating hole injection. |
| LUMO Level | ~ -2.3 to -2.6 eV | The energy level of the lowest unoccupied molecular orbital, which affects electron injection from the electron transport layer (ETL). |
| Triplet Energy (ET) | > 2.7 eV | If used as a host for a blue phosphorescent emitter, a high triplet energy is required to prevent back energy transfer from the guest to the host.[4] |
| Glass Transition Temperature (Tg) | > 100 °C | A high Tg indicates good morphological stability of the thin film, which is crucial for the longevity of the OLED device.[7] |
OLED Device Architecture and Performance
A typical multilayer OLED architecture incorporating MPT-TPA as a blue emitter is as follows:
Device Structure: ITO / HIL / HTL / EML (Host:MPT-TPA) / ETL / EIL / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer
-
HTL: Hole Transport Layer
-
EML: Emissive Layer
-
ETL: Electron Transport Layer
-
EIL: Electron Injection Layer
-
Cathode: e.g., LiF/Al
Expected Performance:
| Parameter | Expected Value |
| Turn-on Voltage | < 4.0 V |
| Maximum Luminance | > 5,000 cd/m² |
| External Quantum Efficiency (EQE) | > 5% |
| CIE Coordinates (x, y) | (0.15, 0.20) (Blue) |
Part 3: Detailed Protocols
Protocol for the Synthesis of MPT-TPA
Materials:
-
2-bromo-4-methyl-5-phenylthiophene
-
(4-(diphenylamino)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a 100 mL three-necked flask, add 2-bromo-4-methyl-5-phenylthiophene (1.0 eq), (4-(diphenylamino)phenyl)boronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).
-
To this mixture, add Pd(PPh3)4 (0.05 eq) under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 50 mL of dichloromethane (DCM).
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient as the eluent.
-
Further purify the product by sublimation to achieve the high purity required for OLED fabrication.[8]
Protocol for OLED Device Fabrication
Substrate Preparation:
-
Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.
Thin Film Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
HIL: Deposit a 10 nm thick layer of a suitable hole injection material.
-
HTL: Deposit a 40 nm thick layer of a hole transport material (e.g., NPB).
-
EML: Co-evaporate the host material and MPT-TPA (e.g., 10 wt%) to a thickness of 30 nm.
-
ETL: Deposit a 20 nm thick layer of an electron transport material (e.g., Alq3).
-
EIL: Deposit a 1 nm thick layer of LiF.
-
Cathode: Deposit a 100 nm thick layer of Al.
-
Encapsulation and Characterization:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectra with a spectroradiometer.
Caption: A streamlined workflow for the fabrication and characterization of OLED devices.
Conclusion
Materials based on the this compound core structure represent a versatile and promising platform for the development of next-generation OLEDs. Their tunable electronic properties, good solubility, and potential for high morphological stability make them suitable for a wide range of applications, from vibrant emitters to efficient host materials. The synthetic accessibility through established cross-coupling reactions further enhances their appeal for both academic research and industrial applications. The protocols and guidelines presented in this document provide a solid foundation for researchers and professionals to explore the full potential of this exciting class of organic electronic materials.
References
- Krasniqi, E., & Balamurugan, A. (2022). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 27(23), 8295.
-
MDPI. (n.d.). Special Issue : Fluorescence and Phosphorescence in Organic Materials: from Fundamental to OLED Devices. Retrieved from [Link]
-
ResearchGate. (n.d.). OLED performances of the doped devices. (a) Device structure with the... [Download Scientific Diagram]. Retrieved from [Link]
- Pander, P., et al. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
- The Royal Society of Chemistry. (2011). Organic host materials for phosphorescent organic light-emitting diodes.
-
ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs. Retrieved from [Link]
- Kaunas University of Technology. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
-
Salleh, M. M., et al. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Retrieved from [Link]
- Google Patents. (n.d.). US9508933B2 - Organic light-emitting diode (OLED) device, manufacturing method thereof and display device.
- The Royal Society of Chemistry. (2014). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions, 43(30), 11593-11604.
- Atlantis Press. (2023). Research on Different Physical Property Characterization Approaches for OLED Materials. Proceedings of the 2023 4th International Conference on Electronic Communication and Artificial Intelligence (ICECAI 2023).
- MDPI. (2020). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. Polymers, 12(1), 185.
- MDPI. (2023). Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells: An Overview.
- National Center for Biotechnology Information. (2022). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.
- The Royal Society of Chemistry. (2021). High performance organic light-emitting diodes employing ITO-free and flexible TiOx/Ag/Al:ZnO electrodes.
- SPIE. (2016). Organic Light Emitting Materials and Devices XX. Proceedings of SPIE, 9941.
-
ResearchGate. (n.d.). Electrochemical characterization of and theoretical insight into a series of 2D MOFs, [M(bipy)(C4O4)(H2O)2]·3H2O (M = Mn (1), Fe (2), Co (3) and Zn (4)), for chemical sensing applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Organic Photo‐Responsive Piezoelectric Materials Based on Pyrene Molecules for Flexible Sensors. Retrieved from [Link]
- MDPI. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(11), 3290.
- The Royal Society of Chemistry. (2020). Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes.
-
ResearchGate. (n.d.). Electrochemical characterization of polythiophene derivatives modified electrodes using differential pulse techniques | Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ossila.com [ossila.com]
- 5. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High performance organic light-emitting diodes employing ITO-free and flexible TiOx/Ag/Al:ZnO electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Methyl-2-phenylthiophene Copolymers in Organic Solar Cell Applications
Introduction: Strategic Design of Thiophene-Based Copolymers for Enhanced Photovoltaic Performance
Thiophene-based polymers have emerged as a significant class of materials for organic solar cell (OSC) applications due to their excellent charge transport properties and the ability to tailor their optoelectronic characteristics through synthetic modification.[1] The strategic incorporation of specific substituents onto the thiophene backbone allows for fine-tuning of the polymer's electronic energy levels, solubility, and morphology in the solid state, all of which are critical factors in determining the ultimate power conversion efficiency (PCE) of a device.
This document provides a detailed guide for researchers on the application of copolymers based on the 4-methyl-2-phenylthiophene monomer. The presence of the methyl group at the 4-position of the thiophene ring can influence the polymer's solubility and solid-state packing, which in turn affects charge carrier mobility. The phenyl group at the 2-position can impact the electronic properties and intermolecular interactions within the active layer of the solar cell. These substitutions offer a pathway to optimize the performance of thiophene-based copolymers for organic photovoltaic applications.
Rationale for this compound in Donor-Acceptor Copolymers
In the design of high-performance donor-acceptor (D-A) copolymers for organic solar cells, the chemical structure of the donor unit plays a pivotal role. The this compound moiety offers a unique combination of electronic and steric effects that can be leveraged to enhance photovoltaic performance.
Influence of the Methyl Group: The methyl group, being an electron-donating group, can subtly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the copolymer. More significantly, the steric hindrance introduced by the methyl group can influence the polymer's backbone planarity and intermolecular packing. In some cases, this can lead to a less ordered, more amorphous film morphology, which can be beneficial for forming an optimal bulk heterojunction (BHJ) with fullerene or non-fullerene acceptors.
Role of the Phenyl Group: The pendant phenyl ring introduces several key features. It can increase the solubility of the resulting copolymer in common organic solvents, which is advantageous for solution-based device fabrication. Electronically, the phenyl group can be twisted out-of-plane with respect to the thiophene backbone, a conformation that can increase the separation distance between the donor polymer and the acceptor molecule. This increased separation can destabilize the geminate pair, potentially leading to more efficient charge separation and higher photocurrents.
By copolymerizing this compound with a suitable electron-accepting monomer, such as benzothiadiazole (BTZ) or diketopyrrolopyrrole (DPP), a D-A copolymer with a tailored bandgap and energy levels can be synthesized. The interplay of the methyl and phenyl substituents provides a powerful tool for optimizing the material's properties for efficient light harvesting and charge generation in an organic solar cell.
Synthesis of a Representative Copolymer: Poly(4-(4-methyl-2-phenylthiophen-5-yl)-7-(5-(trimethylstannyl)thiophen-2-yl)benzo[c][2][3][4]thiadiazole) (PMPT-BTZ)
A common and effective method for synthesizing donor-acceptor copolymers is the Stille cross-coupling polymerization. This method involves the palladium-catalyzed reaction between a distannyl derivative of one monomer and a dihalo-derivative of the other. Below is a representative protocol for the synthesis of a copolymer of this compound and benzothiadiazole.
Protocol: Stille Coupling Polymerization of PMPT-BTZ
Materials:
-
2,5-Dibromo-4-methyl-3-phenylthiophene (Monomer A)
-
4,7-bis(5-trimethylstannylthiophen-2-yl)benzo[c][2][3][4]thiadiazole (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: Ensure both Monomer A and Monomer B are of high purity. Monomer A can be synthesized via bromination of 4-methyl-3-phenylthiophene, and Monomer B can be prepared via stannylation of 4,7-bis(5-bromothiophen-2-yl)benzo[c][2][3][4]thiadiazole.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous toluene.
-
Catalyst Addition: To the stirred monomer solution, add the palladium catalyst (Pd₂(dba)₃, typically 1-2 mol%) and the phosphine ligand (P(o-tol)₃, typically 4-8 mol%).
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution and by taking small aliquots for analysis by gel permeation chromatography (GPC).
-
Polymer Precipitation: After the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Purification:
-
Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.
-
Characterization: Characterize the final polymer by ¹H NMR spectroscopy to confirm the structure, GPC to determine the molecular weight and polydispersity index (PDI), UV-Vis spectroscopy to determine the optical bandgap, and cyclic voltammetry (CV) to estimate the HOMO and LUMO energy levels.
Characterization of this compound Copolymers
Thorough characterization of the synthesized copolymer is essential to understand its properties and predict its performance in an organic solar cell.
Optical and Electrochemical Properties
| Property | Method | Expected Values for PMPT-BTZ |
| Optical Bandgap (Egopt) | UV-Vis Spectroscopy | 1.8 - 2.0 eV |
| HOMO Energy Level | Cyclic Voltammetry (CV) | -5.2 to -5.4 eV |
| LUMO Energy Level | CV / Egopt + HOMO | -3.3 to -3.5 eV |
Note: These are estimated values based on similar thiophene-benzothiadiazole copolymers. Actual values will depend on the precise molecular weight and purity of the synthesized polymer.
Morphological and Structural Analysis
The morphology of the polymer film and its blend with an acceptor material significantly impacts device performance.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and phase separation in the polymer:acceptor blend film.
-
X-ray Diffraction (XRD): To assess the crystallinity and molecular packing of the polymer.
Fabrication and Characterization of Organic Solar Cells
The following protocol outlines the fabrication of a bulk heterojunction organic solar cell using a this compound copolymer as the donor material. A conventional device architecture is described.
Protocol: Organic Solar Cell Fabrication
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
This compound copolymer (e.g., PMPT-BTZ)
-
Acceptor material (e.g., PC₇₁BM or a non-fullerene acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Current-voltage (J-V) measurement system
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the this compound copolymer and the acceptor material in a suitable solvent (e.g., chlorobenzene) at a predetermined weight ratio (e.g., 1:1.5). The total concentration is typically 10-20 mg/mL.
-
Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer as required (thermal or solvent vapor annealing) to optimize the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the active area of the device.
-
-
Device Encapsulation: For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.
Device Characterization
The performance of the fabricated solar cells should be evaluated under standard test conditions.
-
Current Density-Voltage (J-V) Characteristics: Measure the J-V curves under simulated AM 1.5G illumination (100 mW/cm²). From this, the key photovoltaic parameters can be extracted:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (PCE): The overall efficiency of the device, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident light power density.
-
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the contribution of photons at different wavelengths to the photocurrent.
Performance Data of Phenyl-Substituted Thiophene Copolymers
While specific data for copolymers of this compound is not yet widely available in the literature, the performance of a closely related phenyl-substituted polythiophene, poly[3-(4-n-octyl)-phenylthiophene] (POPT), provides a valuable benchmark.
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| POPT | EV-BT | N/A | N/A | N/A | 1.4 | [1] |
N/A: Data not available in the provided source.
Based on the broader literature for thiophene-benzothiadiazole and thiophene-diketopyrrolopyrrole copolymers, a well-optimized device incorporating a this compound-based copolymer could potentially achieve a PCE in the range of 3-6%. Further optimization of the comonomer, device architecture, and processing conditions would be necessary to realize higher efficiencies.
Visualizations
Chemical Structure of a Representative Copolymer
Caption: Representative structure of a this compound and benzothiadiazole copolymer.
Organic Solar Cell Device Architecture
Caption: Conventional architecture of a bulk heterojunction organic solar cell.
Energy Level Diagram
Caption: Simplified energy level diagram illustrating charge generation in a bulk heterojunction solar cell.
References
-
Ong, K., Lim, S., Li, J., Wong, H., Tan, H., Lin, T., ... & Chen, Z. (2013). Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications. Polymer Chemistry, 4(6), 1863-1873. [Link]
-
Guo, H., Weng, C., Wang, G., Zhao, B., & Tan, S. (2016). Improved photovoltaic properties of the copolymers based on diketopyrrolopyrrole with broad absorption and high open-circuit voltage. Dyes and Pigments, 133, 16-24. [Link]
-
Chen, W. C., Yuan, C. L., Chen, C. H., Chen, C. A., & Chen, W. C. (2010). New Thiophene-Phenylene-Thiophene Acceptor Random Conjugated Copolymers for Optoelectronic Applications. Journal of Polymer Science Part A: Polymer Chemistry, 48(11), 2351-2360. [Link]
-
Bridges, C. R., Liyana-Arachchi, T. P., & Thompson, M. E. (2013). Phenyl vs Alkyl Polythiophene: A Solar Cell Comparison Using a Vinazene Derivative as Acceptor. The Journal of Physical Chemistry C, 117(23), 11844-11851. [Link]
-
Kacimi, R., Abram, T., Bourass, M., Bouachrine, M., Bejjit, L., & Alimi, K. (2020). Organic materials based on thiophene and benzothiadiazole for organic solar cells. Computational investigations. OAJ Materials and Devices, 5(1), 001-010. [Link]
-
Bin, H., Gao, L., Zhang, Z. G., & Li, Y. (2016). Benzothiadiazole-based conjugated polymers for organic solar cells. Chinese Chemical Letters, 27(8), 1147-1158. [Link]
-
Savu, D., & Serban, E. (2017). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Education Sciences, 7(4), 86. [Link]
-
Zheng, Z., Yao, H., Ye, L., Xu, Y., Zhang, S., & Hou, J. (2020). Organic solar cells with 17% efficiency and enhanced processability. Nature Photonics, 14(10), 602-608. [Link]
-
Zhu, L., Zhang, M., Xu, J., Li, C., Yan, J., Zhou, G., ... & Liu, F. (2022). Single-junction organic solar cells with over 19% efficiency enabled by a refined double-fibril network morphology. Nature materials, 21(6), 656-663. [Link]
-
Janasz, L., Wanic, M., Grzybowski, M., & Gryko, D. T. (2019). Copolymers Containing 1-Methyl-2-phenyl-imidazole Moieties as Permanent Dipole Generating Units: Synthesis, Spectroscopic, Electrochemical, and Photovoltaic Properties. Polymers, 11(12), 2095. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. Improved photovoltaic properties of the copolymers based on diketopyrrolopyrrole with broad absorption and high open-circuit voltage / Dyes and Pigments, 2016 [sci-hub.sg]
- 4. mdpi.com [mdpi.com]
4-Methyl-2-phenylthiophene: A Novel Fluorescent Probe for Live-Cell Imaging
Application Note & Protocols
Introduction: The Promise of Thiophene-Based Fluorophores in Biological Imaging
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of cellular structures and processes with high specificity and sensitivity.[1][2][3] The inherent complexity of biological systems necessitates the continuous development of novel fluorophores with optimized properties, such as high quantum yield, photostability, and low cytotoxicity. Thiophene-based compounds have emerged as a promising class of fluorophores due to their versatile chemical structures and tunable photophysical properties.[1][4] The thiophene scaffold, a sulfur-containing five-membered aromatic ring, can be readily functionalized to create a diverse range of probes for various biological applications.[4]
This application note introduces 4-Methyl-2-phenylthiophene , a novel thiophene derivative with the potential for robust performance as a fluorescent probe in live-cell imaging. While specific data for this compound is emerging, this document provides a comprehensive guide to its anticipated properties, synthesis, and detailed protocols for its application in biological imaging, based on the well-established characteristics of structurally related thiophene-based probes.
Chemical and Photophysical Characteristics
Structure and Synthesis:
This compound possesses a simple yet effective structure for fluorescence. The phenyl group acts as an electron-donating moiety, contributing to the π-conjugated system of the thiophene ring, which is the basis for its fluorescent properties. The methyl group at the 4-position can subtly influence the electronic properties and steric hindrance of the molecule.
A plausible synthetic route for this compound is via a Suzuki or Stille coupling reaction, common methods for forming carbon-carbon bonds between aromatic rings. For instance, a Suzuki coupling could involve the reaction of 4-methyl-2-bromothiophene with phenylboronic acid in the presence of a palladium catalyst.
Predicted Photophysical Properties:
Based on the analysis of similar thiophene derivatives, the photophysical properties of this compound are predicted as follows:
| Property | Predicted Value/Range | Rationale |
| Excitation Maximum (λex) | ~350 - 380 nm | The extended π-conjugation from the phenyl and thiophene rings typically results in absorption in the near-UV range. |
| Emission Maximum (λem) | ~420 - 460 nm | A Stokes shift of approximately 70-80 nm is common for such fluorophores, leading to emission in the blue region of the visible spectrum. |
| Quantum Yield (Φ) | 0.3 - 0.6 | Phenyl-substituted thiophenes often exhibit moderate to high quantum yields, indicating efficient conversion of absorbed light into fluorescence. |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | This range is typical for thiophene-based chromophores, indicating strong light absorption. |
| Photostability | Moderate to High | Thiophene rings are known for their relative stability, suggesting good resistance to photobleaching under typical imaging conditions.[1] |
Protocols for Biological Imaging
I. Probe Preparation and Handling
1. Reconstitution of this compound:
-
Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
For working solutions, dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration. Note: The final DMSO concentration in the cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity.
II. Cell Culture and Staining
1. Cell Culture:
-
Culture cells of interest (e.g., HeLa, HEK293, or a cell line relevant to your research) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) and allow them to adhere and grow to the desired confluency (typically 50-70%).
2. Staining Protocol:
-
Prepare a staining solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration ranging from 1 to 10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and the desired staining intensity.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells before proceeding to microscopy.
III. Fluorescence Microscopy and Image Acquisition
1. Microscope Setup:
-
Use a fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, LED, or laser) and a filter set appropriate for the predicted excitation and emission wavelengths of this compound (e.g., a DAPI filter set with excitation around 365 nm and emission around 445 nm).[5]
-
Select an objective lens with appropriate magnification and numerical aperture (NA) for the desired resolution.
2. Image Acquisition Parameters:
-
Exposure Time: Use the shortest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[6][7]
-
Light Intensity: Attenuate the excitation light intensity to the lowest level necessary for adequate signal detection.[7][8]
-
Binning: If necessary, use camera binning to increase sensitivity, but be aware that this will reduce spatial resolution.
-
Control Samples: Always include unstained control cells to assess autofluorescence levels.
Workflow for Cell Staining and Imaging:
Caption: Hypothetical signaling pathway monitored by a modified probe.
Conclusion
This compound represents a promising new scaffold for the development of fluorescent probes for biological imaging. Its straightforward synthesis and anticipated favorable photophysical properties make it an attractive candidate for a variety of live-cell imaging applications. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin exploring the potential of this and other novel thiophene-based fluorophores in their own work. As with any new tool, careful validation and optimization are key to achieving reliable and reproducible results.
References
-
Stoyanov, S., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules, 28(5), 2305. [Link]
-
O'Brien, M. J., & Piston, D. W. (2014). Attenuation artifacts in light sheet fluorescence microscopy corrected by OPTiSPIM. Nature Methods, 11(7), 741-746. [Link]
-
Sanderson, M. J., Smith, I., Parker, I., & Bootman, M. D. (2014). Fluorescence microscopy. Cold Spring Harbor protocols, 2014(10), pdb-top071795. [Link]
-
Jost, A. P., & Waters, J. C. (2019). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular biology of the cell, 30(8), 918-924. [Link]
-
Evident. Fluorescence Microscopy Errors. [Link]
-
Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
The University of Edinburgh. Analyzing fluorescence microscopy images with ImageJ. [Link]
-
Gal, M. R., et al. (2003). Characterization of Common Microscopy Artifacts with the Real Time Microscope. Microscopy and Microanalysis, 9(S02), 1220-1221. [Link]
-
ZEISS. Principles of Fluorescence and Fluorescence Microscopy. [Link]
-
Koczor, M., et al. (2023). Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols, 8(1), bpad011. [Link]
-
Carlton, P. M., et al. (2001). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of microscopy, 201(3), 179-191. [Link]
-
Spille, J.-H., et al. (2018). Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy. Journal of Biomedical Optics, 23(10), 1-11. [Link]
-
Alluxa. How to Quantify Fluorescence Microscopy for Accurate Analysis. [Link]
-
MDPI. Special Issue : Fluorescent Probes in Pharmaceutical and Drug Design Applications: Quantum Chemistry-Based Design, Synthesis, Photophysical and Chemical Properties, Biological Applications. [Link]
-
Chen, Y., et al. (2023). Review of Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis Using Machine Learning. Applied Sciences, 13(18), 10471. [Link]
-
Raudenská, M., et al. (2012). Artifacts in Atomic Force Microscopy of Biological Samples. Modern Research and Educational Topics in Microscopy, 1, 1-10. [Link]
-
Aryal, S. (2024). Fluorescence Microscope: Principle, Parts, Uses, Examples. Microbe Notes. [Link]
-
Wang, R., et al. (2022). Fluorescent Probes for Disease Diagnosis. Chemical Reviews, 122(12), 10939-11003. [Link]
-
AMG Microscopy. (2011). How To Minimize Photobleaching. YouTube. [Link]
-
Andor Technology. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]
-
Stoyanov, S., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. SciSpace. [Link]
Sources
- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence Microscopy Errors [evidentscientific.com]
- 5. goldbio.com [goldbio.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. m.youtube.com [m.youtube.com]
Development of 4-Methyl-2-phenylthiophene-based sensors
An Application Guide to the Design and Implementation of 4-Methyl-2-phenylthiophene-Based Chemical Sensors
Foreword
The field of chemical sensing is one of continuous innovation, driven by the need for rapid, selective, and sensitive detection of analytes critical to environmental monitoring, clinical diagnostics, and industrial process control. Within the vast arsenal of molecular tools, thiophene-based chemosensors have emerged as a particularly versatile and powerful class. Their exceptional photophysical properties, facile synthetic accessibility, and the tunable nature of the thiophene ring system make them ideal scaffolds for creating bespoke sensing molecules.[1][2]
This guide provides an in-depth exploration of sensors built upon the this compound core. We move beyond a simple recitation of protocols to explain the underlying principles and causal relationships that govern sensor design, from initial synthesis to final application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust molecular framework for their specific sensing challenges. We will cover optical (fluorescent and colorimetric) and electrochemical sensing modalities, providing detailed, field-tested protocols and the scientific rationale behind them.
The this compound Scaffold: A Privileged Structure
The this compound unit is an exemplary fluorophore. The phenyl and thiophene rings form a conjugated π-system, which is the basis for its inherent optical properties. The methyl group at the 4-position of the thiophene ring acts as a weak electron-donating group, subtly modulating the electronic properties of the system. The true power of this scaffold lies in its potential for functionalization. By strategically adding specific chemical moieties—analyte receptors—to this core, we can transform a simple fluorophore into a highly selective sensor. These appended receptors are designed to interact specifically with a target analyte, triggering a measurable change in the scaffold's electronic structure and, consequently, its optical or electrochemical output.
Synthesis of the Core Scaffold and Functional Precursors
The construction of a this compound-based sensor begins with the synthesis of the core structure and its subsequent modification to include a reactive handle for attaching a receptor. The Suzuki-Miyaura cross-coupling reaction is the premier method for forging the crucial carbon-carbon bond between the thiophene and phenyl rings, valued for its high efficiency and tolerance of diverse functional groups.[3]
Diagram: General Synthesis Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-phenylthiophene
Welcome to the technical support guide for the synthesis of 4-Methyl-2-phenylthiophene. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common byproducts encountered during its synthesis. Our goal is to move beyond simple procedural lists to explain the chemical causality behind byproduct formation and provide robust, field-proven strategies for their mitigation and removal.
Section 1: Byproducts in Palladium-Catalyzed Cross-Coupling Syntheses
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a primary method for synthesizing 2-arylthiophenes. This typically involves the reaction of a thiophene derivative (e.g., 2-bromo-4-methylthiophene) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. While effective, this method is susceptible to several side reactions that generate characteristic impurities.
Frequently Asked Questions (FAQs)
Question 1.1: My post-reaction analysis (GC-MS, ¹H NMR) shows significant amounts of biphenyl and 4,4'-dimethyl-2,2'-bithiophene. What are these, and why did they form?
Answer: These are homocoupling byproducts. Biphenyl arises from the coupling of two phenylboronic acid molecules, while 4,4'-dimethyl-2,2'-bithiophene results from the coupling of two molecules of your thiophene starting material.
-
Causality & Mechanism: Homocoupling is a well-known side reaction in Suzuki couplings. It can be promoted by several factors:
-
Oxidative Coupling: The presence of oxygen can facilitate the oxidation of the palladium(0) catalyst, leading to the homocoupling of the boronic acid.
-
Inefficient Transmetalation: If the transmetalation step (transfer of the phenyl group from boron to palladium) is slow compared to other processes, the organopalladium intermediates can react with each other.
-
Base-Induced Decomposition: Certain bases can promote the decomposition of the boronic acid, leading to side reactions.
-
-
Troubleshooting & Prevention:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) to minimize oxygen content.
-
Optimize Catalyst/Ligand: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes suppress its homocoupling.
-
Choice of Base: An inappropriate base or base strength can impact the reaction. The gradual formation of boric acid as a byproduct can also disturb the acid-base equilibrium, affecting selectivity[1].
-
Question 1.2: I observe unreacted 2-bromo-4-methylthiophene and a significant peak corresponding to 3-methylthiophene (dehalogenation). What is causing this?
Answer: This indicates two potential issues: an incomplete reaction and a competing dehalogenation (or protodeboronation/protodehalogenation) side reaction.
-
Causality & Mechanism:
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if the catalytic cycle is interrupted. For instance, the oxidative addition of the bromothiophene to Pd(0) occurs, but instead of transmetalation, the resulting intermediate reacts with a proton source (e.g., trace water in the solvent or base).
-
Catalyst Deactivation: The palladium catalyst may have been deactivated over the course of the reaction, leading to incomplete conversion.
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use freshly dried solvents and reagents to minimize proton sources.
-
Base Selection: The choice of base is crucial. A weaker base might not be effective enough, while a very strong base in the presence of protic solvents might encourage dehalogenation.
-
Catalyst Loading: If the reaction stalls, a low catalyst loading might be the issue. Consider a modest increase in the catalyst amount or perform a second charge of the catalyst.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature for the specific catalyst system being used.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the Suzuki-Miyaura synthesis of this compound.
Section 2: Byproducts in Thiophene Ring-Closing Syntheses
Classic methods like the Paal-Knorr or Gewald synthesis construct the thiophene ring from acyclic precursors.[2][3][4] These routes come with their own unique sets of potential side reactions and byproducts.
Frequently Asked Questions (FAQs)
Question 2.1: I'm attempting a Paal-Knorr synthesis from a 1,4-dicarbonyl compound and Lawesson's reagent, but I'm isolating a furan byproduct. Why is this happening?
Answer: You are observing the formation of 4-methyl-2-phenylfuran. This occurs because the reagents used for sulfurization, like Lawesson's reagent or phosphorus pentasulfide, are also potent dehydrating agents.[5]
-
Causality & Mechanism: The Paal-Knorr synthesis can proceed via two competing pathways from the 1,4-dicarbonyl precursor:
-
Thiophene Formation (Sulfurization): The carbonyl oxygens are replaced by sulfur, followed by cyclization and aromatization.
-
Furan Formation (Dehydration): The enol form of the diketone undergoes acid-catalyzed cyclization and dehydration to form the furan ring. The isolation of furan byproducts was historically a key point of investigation into the reaction mechanism, with studies confirming that furans are not typically intermediates on the pathway to thiophenes but rather the result of a parallel reaction.[6]
-
-
Troubleshooting & Prevention:
-
Optimize Reagent Stoichiometry: Ensure an adequate amount of the sulfurizing agent is used to favor the thiophene pathway.
-
Control Temperature: Reaction temperature can influence the relative rates of the two pathways. A systematic optimization may be required.
-
Choice of Sulfur Source: While both P₄S₁₀ and Lawesson's reagent can be used, one may provide better selectivity for your specific substrate.
-
Question 2.2: In my Gewald aminothiophene synthesis, I have a complex mixture and low yield. What are the likely side reactions?
Answer: The Gewald reaction is a multi-component reaction involving a ketone, an activated nitrile, elemental sulfur, and a base.[7][8][9] Its one-pot nature, while convenient, can lead to several byproducts if conditions are not optimal.
-
Causality & Mechanism:
-
Knoevenagel-Cope Condensation Issues: The initial condensation between the ketone and the activated nitrile can be reversible or produce E/Z isomers, which may react differently in subsequent steps.[10]
-
Incomplete Sulfur Addition/Cyclization: The intermediate formed after the initial condensation must react with sulfur and then cyclize. If this process is inefficient, you may isolate uncyclized sulfur-containing intermediates.
-
Polysulfide Formation: The reaction of elemental sulfur (S₈) can lead to various polysulfide intermediates, which can undergo complex decomposition pathways.[8]
-
-
Troubleshooting & Prevention:
-
Base Selection: A morpholine or triethylamine catalyst is common. The choice and amount of base are critical to catalyze the initial condensation without promoting side reactions.
-
Solvent: Protic solvents like ethanol or methanol are typically used and can influence the reaction course.
-
Temperature Control: The reaction is often run at reflux, but excessive heat can lead to decomposition. Careful temperature management is key.
-
Section 3: General Purification and Byproduct Characterization
Summary of Potential Byproducts and Analytical Signatures
| Byproduct Class | Specific Example | Synthetic Route | Common Analytical Signature (¹H NMR) |
| Homocoupling | Biphenyl | Suzuki-Miyaura | Multiplets ~7.3-7.6 ppm. |
| Homocoupling | 4,4'-dimethyl-2,2'-bithiophene | Suzuki-Miyaura | Distinct singlets for methyl groups and aromatic protons. |
| Dehalogenation | 3-Methylthiophene | Suzuki-Miyaura | Characteristic thiophene proton signals without phenyl group signals. |
| Ring-Closing | 4-Methyl-2-phenylfuran | Paal-Knorr | Furan ring protons appear at a different chemical shift than thiophene protons. |
| Incomplete Rxn | Unreacted Starting Materials | All | Signals corresponding to 2-bromo-4-methylthiophene or phenylboronic acid. |
Protocol: Flash Column Chromatography for Purification
This is a general protocol for the purification of this compound from common non-polar byproducts like biphenyl and bithiophene.
Objective: To separate the desired product from less polar homocoupling byproducts and more polar starting materials or baseline impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Crude reaction mixture
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc)
-
Glass column, flasks, TLC plates, UV lamp
Methodology:
-
Sample Preparation: Dissolve the crude oil/solid in a minimal amount of dichloromethane (DCM) or the eluent system. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
Column Packing:
-
Prepare a slurry of silica gel in 100% hexanes.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure. The final packed height should be ~20-25 cm for a typical small-scale reaction.
-
Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Loading: Carefully add the dry-loaded sample to the top of the silica bed, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.
-
Elution:
-
Begin eluting with 100% hexanes. Less polar byproducts like biphenyl and bithiophene will elute first. Monitor the fractions using TLC (visualized with a UV lamp).
-
A typical TLC developing system would be 98:2 Hexanes:EtOAc. The desired product, this compound, is slightly more polar than the homocoupled byproducts.
-
If the product is not eluting, gradually increase the polarity by adding a small percentage of ethyl acetate (e.g., move from 100% hexanes to 99:1 hexanes:EtOAc).
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Mechanism Diagram: Competing Pathways in Paal-Knorr Synthesis
This diagram illustrates the mechanistic branch point in the Paal-Knorr synthesis that can lead to either the desired thiophene or the furan byproduct.
References
-
Rolfs, A., & Liebscher, J. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Available at: [Link]
-
Campaigne, E., & Foye, W. O. (1952). The Paal-Knorr Synthesis of Thiophenes from 1,4-Dicarbonyl Compounds and the Fission of Thiophenes by the Action of Raney Nickel. Journal of Organic Chemistry, 17(10), 1405-1412. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Schaefer, J., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
-
FirstHope. (2025). Thiophene: Synthesis and Reactions. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. firsthope.co.in [firsthope.co.in]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling Reactions for Hindered Thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered thiophenes. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with this specific class of transformation. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing in-depth explanations, actionable protocols, and the underlying scientific principles to empower you to overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a 2,5-disubstituted thiophene is giving very low to no yield. What are the most common causes?
Low or no yield in Suzuki couplings of hindered thiophenes is a frequent issue. The primary culprits are often related to steric hindrance impeding key steps in the catalytic cycle. Specifically, the bulky substituents on the thiophene ring can slow down both the transmetalation and the reductive elimination steps.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low-yield Suzuki couplings of hindered thiophenes.
Let's break down the key areas to investigate:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. You need a more robust catalytic system.
-
Inappropriate Base: Strong bases can lead to side reactions, while a base that is too weak may not facilitate the transmetalation step effectively.
-
Protodeboronation of the Boronic Acid: Thiophene boronic acids can be prone to decomposition, especially at elevated temperatures.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
Q2: I am observing significant amounts of homocoupling of my aryl halide and protodeboronation of my thiophene boronic acid. How can I minimize these side reactions?
These side reactions are classic symptoms of a Suzuki coupling that is not proceeding efficiently. Homocoupling of the aryl halide suggests that the oxidative addition is occurring, but the subsequent steps are slow. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common issue with heteroaromatic boronic acids.
To mitigate these issues, consider the following:
-
Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center and promote the desired reductive elimination over side reactions. Buchwald-type ligands are the gold standard here.
-
Use of Boronic Esters: Thiophene boronic acids can be unstable. Converting them to their corresponding pinacol esters can significantly reduce the rate of protodeboronation.
-
Careful Selection of the Base: A moderately strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) is frequently a good choice for hindered couplings as it is effective without being overly aggressive.
Table 1: Comparison of Common Ligands for Hindered Thiophene Suzuki Couplings
| Ligand | Structure | Key Features | Typical Loading |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky and electron-rich, good for many hindered couplings. | 1-4 mol% |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Even bulkier than SPhos, can be effective for very challenging substrates. | 1-4 mol% |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly active ligand, often successful where others fail. | 1-4 mol% |
| PPh₃ | Triphenylphosphine | Generally not suitable for hindered substrates due to its smaller size and lower electron-donating ability. | N/A |
Q3: Can you provide a reliable starting protocol for a Suzuki coupling of a hindered 2-bromothiophene with an aryl boronic acid?
Absolutely. The following protocol is a robust starting point for many hindered systems. Remember that optimization may be necessary for your specific substrates.
Experimental Protocol: General Procedure for Hindered Thiophene Suzuki Coupling
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hindered 2-bromothiophene (1.0 mmol, 1.0 equiv).
-
Add the aryl boronic acid (1.2 mmol, 1.2 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle and Points of Failure
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Q4: I am working with a particularly sensitive substrate. Are there any milder conditions I can try for my hindered thiophene coupling?
Yes, for sensitive substrates, avoiding high temperatures is often necessary to prevent degradation. In such cases, you can explore several avenues:
-
Highly Active Catalysts: Certain palladium pre-catalysts, such as the G3 and G4 Buchwald pre-catalysts, are designed for high activity at lower temperatures. These pre-catalysts form the active Pd(0) species more readily.
-
Fluoride-Based Bases: In some systems, cesium fluoride (CsF) or potassium fluoride (KF) can be effective bases at lower temperatures, particularly when using boronic esters.
-
Alternative Boron Reagents: MIDA (N-methyliminodiacetic acid) boronates are known for their high stability and can be used in couplings under milder conditions. They are particularly resistant to protodeboronation.
Table 2: Comparison of Reaction Conditions for Hindered Thiophene Couplings
| Condition | Standard Protocol | Milder Protocol |
| Catalyst | Pd₂(dba)₃ / SPhos | Buchwald G3-SPhos Pre-catalyst |
| Base | K₃PO₄ | CsF or K₂CO₃ |
| Solvent | Dioxane / Water | THF or Toluene |
| Temperature | 80-110 °C | Room Temp to 60 °C |
| Boron Reagent | Boronic Acid / Pinacol Ester | MIDA Boronate |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Al-Zoubi, R. M. (2014). The Chemistry of Thiophene Boronic Acids and their Suzuki-Miyaura Cross-Coupling Co-Polymerization. RSC Advances, 4(77), 41052-41073. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). The Development of a New Palladium Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 52(40), 10580-10583. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for the Multistep Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society, 131(10), 3468–3469. [Link]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-Methyl-2-phenylthiophene
Welcome to the technical support center for the synthesis of 4-Methyl-2-phenylthiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic building block. As a key structural motif in various pharmacologically active compounds and organic materials, the efficient synthesis of this compound is of considerable interest.
This document moves beyond standard protocols to provide in-depth troubleshooting and practical FAQs based on established chemical principles and field experience. We will focus primarily on palladium-catalyzed cross-coupling reactions, which are the most robust and versatile methods for this transformation.
Section 1: Core Synthesis Pathways at a Glance
The construction of the C-C bond between the thiophene and phenyl rings is most commonly achieved via palladium-catalyzed cross-coupling. The three principal methods—Suzuki-Miyaura, Stille, and Negishi couplings—each offer distinct advantages and disadvantages.
| Reaction | Thiophene Reagent | Aryl Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 2-Halo-4-methylthiophene | Phenylboronic acid | Low toxicity of boron reagents; reagents are often air and moisture stable; wide functional group tolerance.[1][2] | Requires a base which can be problematic for base-sensitive substrates; potential for protodeboronation.[2] |
| Stille | 2-Halo-4-methylthiophene | Phenylstannane | Excellent functional group tolerance; insensitive to moisture/air.[3][4] | High toxicity of organotin reagents and byproducts; purification can be difficult.[3] |
| Negishi | 2-Halo-4-methylthiophene | Phenylzinc halide | High reactivity of organozinc reagent, allowing for milder conditions; couples a wide range of carbons (sp³, sp², sp).[5][6] | Organozinc reagents are highly sensitive to air and moisture, requiring strictly anhydrous/anaerobic conditions.[6][7] |
Given its balance of reactivity, stability of reagents, and lower toxicity, the Suzuki-Miyaura coupling is often the preferred method and will be the primary focus of this guide.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
❓ Question: My reaction shows very low conversion or fails to start. What are the likely causes and how can I fix it?
Answer:
This is a common and frustrating issue, often pointing to a problem with one of the three core components of the catalytic cycle: the catalyst, the reagents, or the reaction environment.
Probable Cause 1: Inactive Palladium Catalyst The heart of the reaction is the Pd(0) species. If it's not present or gets deactivated, the reaction will not proceed.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to the formation of inactive palladium black. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
Check Catalyst Source and Age: Palladium catalysts, especially those with phosphine ligands, can degrade over time. Use a freshly opened bottle or a trusted source. Consider using a more robust pre-catalyst like a palladacycle or a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand, which will be reduced to Pd(0) in situ.
-
Increase Catalyst Loading: While high yields can be achieved with low catalyst loading (0.02-1 mol%), a troubleshooting experiment with a higher loading (e.g., 2-5 mol%) can help determine if catalyst activity is the limiting factor.[8][9]
-
Probable Cause 2: Ineffective Base or Solvent System In the Suzuki-Miyaura reaction, the base is not merely a spectator; it is essential for activating the boronic acid for the transmetalation step.[1][2]
-
Troubleshooting Steps:
-
Screen Different Bases: The choice of base is critical. If a mild base like Na₂CO₃ or K₂CO₃ is failing, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Cesium carbonate is particularly effective for difficult couplings.
-
Ensure Biphasic System (if applicable): Many Suzuki reactions run best in a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O). The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst. Ensure adequate stirring to facilitate phase transfer.
-
Consider a Homogeneous System: If mass transfer between phases is suspected to be an issue, switch to a single-phase polar aprotic solvent like DMF or DME with a soluble base like K₃PO₄.
-
Probable Cause 3: Reagent Quality and Stability The purity and stability of your starting materials are paramount.
-
Troubleshooting Steps:
-
Verify Halide Purity: Ensure your 2-bromo-4-methylthiophene is pure and free from acidic impurities that could interfere with the reaction.
-
Address Protodeboronation: Phenylboronic acid can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially under harsh conditions or if the reaction mixture is acidic. Use fresh phenylboronic acid. Sometimes, using a slight excess (1.1-1.2 equivalents) can compensate for minor degradation. Using potassium aryltrifluoroborates can also increase stability and reduce this side reaction.[2]
-
❓ Question: My reaction works, but I'm getting a significant amount of a homocoupling byproduct (biphenyl or bithiophene). How can I suppress this?
Answer:
Homocoupling is a classic side reaction in Suzuki couplings and typically arises from two pathways: oxygen-promoted coupling of the boronic acid or reductive coupling of the aryl halide.
-
Troubleshooting & Mitigation Strategy:
-
Rigorous Degassing: The most common cause of boronic acid homocoupling is the presence of oxygen. Improve your degassing procedure. A well-executed freeze-pump-thaw cycle is generally more effective than sparging for removing dissolved oxygen.
-
Optimize Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus side reactions. Bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired reductive elimination step over side reactions.[8]
-
Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor its homocoupling. Start with a ratio of 1.1 equivalents of boronic acid to 1.0 equivalent of the aryl halide.
-
Lower the Reaction Temperature: High temperatures can sometimes promote side reactions. If your reaction is proceeding but with poor selectivity, try running it at a lower temperature for a longer period (e.g., 80 °C instead of 110 °C).
-
❓ Question: The reaction stalls at ~50-70% conversion, even after several hours. Why is this happening?
Answer:
Reaction stalling often indicates catalyst death or inhibition during the reaction.
-
Troubleshooting & Mitigation Strategy:
-
Catalyst Decomposition: As mentioned, palladium black precipitation is a visual indicator of catalyst death. This can be caused by insufficient ligand to stabilize the Pd(0) species. Ensure your Palladium:Ligand ratio is appropriate. For many systems, a 1:2 or 1:4 ratio is optimal.
-
Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the palladium center more strongly than the reactants, effectively inhibiting the catalyst. While difficult to diagnose without mechanistic studies, changing the ligand or solvent system can sometimes overcome this by altering the coordination sphere of the palladium.
-
Impurity in Reagents: An unknown impurity in one of your starting materials or the solvent could be acting as a catalyst poison. Try re-purifying your starting materials (distillation for the halide, recrystallization for the boronic acid) and using a fresh, high-purity solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How do I choose the right palladium catalyst and ligand combination? A: The choice depends on the reactivity of your aryl halide. For an aryl bromide like 2-bromo-4-methylthiophene, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often sufficient. However, for more challenging couplings or to improve yields, using a Pd(II) source like Pd(OAc)₂ or PdCl₂ with a specialized ligand is common. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency and turnover numbers.[2][10]
Q: Can I use 2-chloro-4-methylthiophene instead of the bromo derivative? A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the initial oxidative addition step more difficult. Standard Pd(PPh₃)₄ catalysts are often ineffective. To successfully use an aryl chloride, you will almost certainly need a specialized catalyst system employing highly active, electron-rich, and bulky ligands like those mentioned above (XPhos, SPhos, etc.) to facilitate the cleavage of the C-Cl bond.[10]
Q: How can I prepare my starting materials? A:
-
2-Bromo-4-methylthiophene: This is typically prepared by the bromination of 3-methylthiophene. Care must be taken to control the reaction conditions to favor mono-bromination at the more reactive 2-position and avoid over-bromination.
-
Phenylboronic Acid: This is a commercially available reagent. If you need a substituted variant, a common lab synthesis involves reacting the corresponding aryl Grignard reagent (phenylmagnesium bromide) with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup.[11]
Q: Are there any phosphine-free catalyst systems that work for this synthesis? A: Yes, research has shown that certain palladium complexes, such as those with pyrimidine-based ligands, can effectively catalyze Suzuki-Miyaura couplings without the need for phosphine ligands.[12] These systems can be advantageous as they avoid side reactions associated with phosphines and can sometimes offer different reactivity profiles.[10] Simple systems using just a palladium salt like Pd(OAc)₂ under "ligand-free" conditions have also been reported, though their success can be substrate-dependent.[9]
Section 4: Visualizations & Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling synthesis.
Section 5: Optimized Experimental Protocol
Synthesis of this compound via Suzuki-Miyaura Coupling
Disclaimer: This protocol is a representative example. Researchers should perform their own risk assessment and adhere to all institutional safety guidelines. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
2-Bromo-4-methylthiophene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%)
-
Toluene (Anhydrous, degassed)
-
Deionized Water (Degassed)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylthiophene, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed toluene and degassed deionized water (a typical solvent ratio is 4:1 toluene:water by volume).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or diethyl ether. Add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a non-polar eluent like hexanes or a hexane/ethyl acetate gradient, to afford the pure this compound.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
ACS Omega. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
-
Paskevicius, T., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3851. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
- Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene.
-
ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
-
ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]
- Google Patents. (n.d.). EP0639188A1 - Process for preparing thiophene and its derivatives.
-
Denmark Group, UIUC. (2020). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
PubMed Central. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Retrieved from [Link]
- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
- Google Patents. (n.d.). CN104163825A - Improved methylboronic acid preparation method.
-
YouTube. (2020, February 13). Negishi cross-coupling reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved from [Link]
-
CORE. (n.d.). Synthesis and Characterization of Chiral Polythiophenes. Retrieved from [Link]
- Google Patents. (n.d.). US5726326A - Thiophene synthesis.
-
PrepChem.com. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. prepchem.com [prepchem.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 4-Methyl-2-phenylthiophene and its Derivatives
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 4-Methyl-2-phenylthiophene and its analogs. The content is structured to address common challenges through a combination of frequently asked questions, detailed troubleshooting protocols, and expert insights into the underlying principles of each technique.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have before and during the purification process.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities are highly dependent on the synthetic route. For instance, in a Suzuki coupling reaction, which is a common method for forming the phenyl-thiophene bond, you can expect to find:
-
Unreacted Starting Materials: Such as the corresponding bromothiophene or phenylboronic acid.
-
Homocoupling Products: Biphenyl or bithiophene species can form as side products.
-
Catalyst Residues: Residual palladium from the catalyst can contaminate the product.
-
Solvents and Reagents: High-boiling point solvents (e.g., DMF, toluene) or excess base (e.g., Na₂CO₃) may be present after workup.
Identifying potential impurities based on your specific reaction is the first step to selecting an appropriate purification strategy.
Q2: Which primary purification technique should I choose for my this compound derivative?
A2: The choice depends on the physical state of your compound and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and widely used method for both solid and liquid thiophene derivatives, especially for removing impurities with different polarities.[1][2]
-
Recrystallization: This is the best method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found. It is excellent for removing small amounts of impurities.[3][4][5]
-
Distillation (Simple, Fractional, or Vacuum): This technique is ideal for liquid compounds or low-melting solids, particularly for separating them from non-volatile impurities or solvents.[6] Fractional distillation is necessary when separating liquids with close boiling points.[7]
The following decision tree can guide your choice:
Q3: How do I select an appropriate solvent system for Thin Layer Chromatography (TLC) and column chromatography?
A3: For non-polar compounds like this compound, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[8]
-
Start with a low polarity system: Begin with a high ratio of non-polar to polar solvent, such as 95:5 or 90:10 hexanes:ethyl acetate.
-
Aim for an Rf value of 0.2-0.4: The Rf (retention factor) is the distance the spot travels divided by the distance the solvent travels. An Rf in this range for your target compound usually provides the best separation on a column.[9]
-
Adjust Polarity: If the Rf is too low (spot stays at the bottom), increase the proportion of the polar solvent. If the Rf is too high (spot runs with the solvent front), decrease the proportion of the polar solvent.
For derivatives with polar functional groups (e.g., -OH, -COOH, -NH₂), you will need more polar solvent systems, such as dichloromethane/methanol.[8]
Section 2: Core Purification Protocols & Troubleshooting
This section provides detailed methodologies for the most common purification techniques, along with troubleshooting guides to address specific experimental issues.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Purifying a Crude Thiophene Derivative
-
TLC Analysis: Determine the optimal eluent system that gives a target Rf of ~0.3 for the desired compound and good separation from impurities. A common system for this compound is hexanes/ethyl acetate (e.g., 20:1).[1]
-
Column Packing (Dry Packing):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pour the dry silica gel into the column using a powder funnel. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation (overlapping spots) | 1. Incorrect solvent system. 2. Column was overloaded. 3. Sample band was too broad. | 1. Re-optimize the eluent system using TLC; aim for a lower Rf (0.1-0.2) for better separation.[9] 2. Use a larger column or less sample (typically, use a silica-to-sample mass ratio of 50:1 to 100:1). 3. Use a less polar solvent to dissolve the sample for loading, or use the dry loading technique described above. |
| Cracked or Channeling Column | 1. Inconsistent packing of silica gel. 2. Silica gel ran dry during elution. | 1. Ensure the silica gel is packed evenly by gently tapping the column. 2. Always maintain the solvent level above the top of the silica gel. |
| Compound Stuck on the Column | 1. The compound is too polar for the chosen eluent. 2. The compound is acidic or basic and is strongly interacting with the silica. | 1. Gradually increase the polarity of the eluent (gradient elution). 2. For acidic compounds, add a small amount of acetic acid (~1%) to the eluent. For basic compounds (like amine derivatives), add triethylamine (~1-3%) to deactivate the acidic silica.[10][11] |
Recrystallization
Recrystallization purifies solids by dissolving the crude material in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind.
Experimental Protocol: Recrystallization of a Solid Thiophene Derivative
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, hexane, toluene) to find a suitable one.[3][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| No Crystals Form | 1. Solution is not saturated (too much solvent was used). 2. Compound is very soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try adding a less polar "anti-solvent" dropwise to the solution until it becomes cloudy, then warm slightly to clarify and cool again. You can also scratch the inside of the flask with a glass rod to create nucleation sites. |
| Compound "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. | 1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Adding a slightly more polar co-solvent can sometimes help.[10] |
| Low Recovery | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Section 3: Purity Assessment
After purification, it is crucial to verify the purity of your this compound derivative.
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate. Run it alongside a spot of the crude material to confirm the removal of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The absence of impurity peaks in the spectra is a strong indicator of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can separate any remaining impurities and provide their mass-to-charge ratio, helping to identify them. The GC chromatogram should show a single major peak for a pure compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[1]
By systematically applying these techniques and troubleshooting steps, you can confidently purify this compound and its derivatives to the high standards required for research and development.
References
-
Wilson, D., & Branda, N.R. (2012). Angewandte Chemie International Edition, 51, 5431. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. CN101659644B.
-
Li, J., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
MCPHS University. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube. [Link]
-
Chemistry Corner. (2011). Solvent Distillation 101. YouTube. [Link]
- Google Patents. (n.d.). Separation and purification method of 2-(4-fluorophenyl) thiophene. CN103601715A.
-
ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]
- Google Patents. (n.d.). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. CN105753835A.
-
ResearchGate. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]
-
IUCr. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Reddit. (2018). Suzuki purification problem. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]
- 4. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 4-Methyl-2-phenylthiophene
Welcome to the technical support resource for the scale-up synthesis of 4-Methyl-2-phenylthiophene. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into a robust and widely adopted synthetic strategy, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful and efficient scale-up campaign.
Recommended Scale-Up Strategy: Suzuki-Miyaura Cross-Coupling
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as a highly reliable and scalable method. This Nobel Prize-winning reaction offers numerous advantages for industrial applications, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of catalysts and starting materials.[1][2] The preferred route involves the coupling of 2-Bromo-4-methylthiophene with Phenylboronic acid .
The causality for this choice is rooted in efficiency and economics. Phenylboronic acid is a readily available and relatively inexpensive commodity chemical. The alternative, coupling 4-methyl-2-thienylboronic acid with bromobenzene, is also feasible but often less cost-effective due to the higher price of the substituted thiophene boronic acid.
Core Reaction:
Experimental Protocol: Scalable Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound on a multi-gram scale.
Materials & Reagents:
| Reagent | Formula | M.W. | Moles | Equiv. | Amount |
| 2-Bromo-4-methylthiophene | C₅H₅BrS | 177.06 | 0.50 | 1.0 | 88.5 g |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 0.60 | 1.2 | 73.2 g |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.005 | 0.01 | 5.78 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.00 | 2.0 | 138.2 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 900 mL |
| Water | H₂O | 18.02 | - | - | 300 mL |
Procedure:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintaining an oxygen-free environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with 2-Bromo-4-methylthiophene (88.5 g), Phenylboronic acid (73.2 g), Potassium Carbonate (138.2 g), and Tetrakis(triphenylphosphine)palladium(0) (5.78 g).
-
Solvent Addition: Add the degassed 1,4-Dioxane (900 mL) and degassed Water (300 mL) to the reactor. Note: Solvents must be thoroughly degassed via nitrogen sparging or freeze-pump-thaw cycles to minimize dissolved oxygen.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 85-90 °C. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Cooling & Phase Separation: Once the reaction is complete (consumption of the limiting reagent, 2-bromo-4-methylthiophene), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Extraction: Extract the aqueous layer with Toluene or Ethyl Acetate (2 x 200 mL) to recover any dissolved product. Combine all organic layers.
-
Washing: Wash the combined organic layers with water (200 mL) and then with brine (200 mL) to remove inorganic salts and residual base.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product via vacuum distillation or recrystallization from a suitable solvent like methanol or ethanol to obtain pure this compound.
Synthesis & Purification Workflow
Caption: General workflow for the scale-up synthesis of this compound.
Troubleshooting Guide
Question 1: My reaction is stalled or showing very low conversion. What are the likely causes?
Answer: This is a common issue in Suzuki couplings and can typically be attributed to one of three areas:
-
Catalyst Deactivation: The most frequent cause is the deactivation of the Pd(0) catalyst. This often manifests as the formation of "palladium black," a sign of catalyst agglomeration and precipitation.[3]
-
Root Cause: Insufficiently inert atmosphere (presence of oxygen), poor quality or wet solvents, or thermal instability of the ligand/catalyst complex.
-
Solution: Ensure all solvents are rigorously degassed. Use high-purity reagents. If using a different ligand, ensure it forms a thermally stable complex with palladium at your reaction temperature.
-
-
Inactive Boronic Acid: Phenylboronic acid can undergo dehydration to form its cyclic anhydride, triphenylboroxine. While often in equilibrium with the active monomeric acid in the presence of water, high concentrations of the boroxine can impede the reaction.
-
Root Cause: Aging of the boronic acid reagent, improper storage.
-
Solution: Use fresh, high-quality phenylboronic acid. You can test for activity on a small scale before committing to the full reaction.
-
-
Incorrect Base or Phase Transfer: The base is crucial for activating the boronic acid. If the base is weak, insoluble, or poorly mixed, the reaction will be slow.
-
Root Cause: Using an inappropriate base (e.g., a weaker base like NaHCO₃ might be too slow) or inefficient stirring that prevents proper mixing of the organic and aqueous phases.
-
Solution: K₂CO₃ is a good, cost-effective choice. Ensure your mechanical stirring is vigorous enough to create a fine emulsion, maximizing the interfacial area where the reaction occurs. On a large scale, inefficient stirring is a significant concern.[4]
-
Question 2: I'm observing significant amounts of biphenyl as a byproduct. How can I minimize this?
Answer: The formation of biphenyl is due to the homocoupling of phenylboronic acid. This side reaction is competitive with the desired cross-coupling.
-
Root Cause 1: Oxygen in the System. The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: As with catalyst deactivation, maintaining a strictly inert atmosphere is paramount. Ensure your nitrogen purge is effective and there are no leaks in the reactor setup.
-
-
Root Cause 2: High Catalyst Loading or Temperature. In some cases, excessive catalyst loading or running the reaction at a higher-than-necessary temperature can increase the rate of homocoupling.
-
Solution: Optimize the catalyst loading. While 1 mol% is a good starting point, it may be possible to reduce it to 0.1-0.5 mol% without sacrificing reaction time significantly. Similarly, determine the minimum temperature required for an efficient reaction rate.
-
-
Root Cause 3: Stoichiometry. Using a large excess of the boronic acid (e.g., >1.5 equivalents) will naturally increase the statistical probability of homocoupling.
-
Solution: An excess of boronic acid is needed to drive the reaction to completion, but it should be optimized. 1.1-1.2 equivalents is a typical starting point for optimization.
-
Question 3: My final product is contaminated with residual palladium. What are the best methods for removal at scale?
Answer: Removing palladium to low ppm levels is a critical and often challenging step in pharmaceutical synthesis due to regulatory limits.
-
Method 1: Activated Carbon Treatment. This is a common and cost-effective method.
-
Procedure: After the initial workup, dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate) and stir with 5-10 wt% of activated carbon for several hours. The palladium species adsorb onto the carbon surface. Filter the mixture through a pad of Celite® to remove the carbon.
-
Causality: The high surface area and porous nature of activated carbon provide sites for the chemisorption of palladium.
-
-
Method 2: Metal Scavengers. For more stringent requirements, specialized metal scavengers are highly effective.
-
Procedure: These are typically silica- or polymer-based materials functionalized with thiol or amine groups that have a high affinity for palladium. The scavenger is stirred with a solution of the crude product and then filtered off.
-
Causality: The functional groups on the scavenger act as strong ligands, chelating the palladium and removing it from the solution.[5]
-
-
Method 3: Crystallization. A well-designed crystallization or recrystallization step is often very effective at rejecting impurities, including metal residues. The palladium species may be excluded from the crystal lattice of the product.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this reaction? A: Key safety considerations include:
-
Solvent Handling: 1,4-Dioxane is flammable and a suspected carcinogen; handle it in a well-ventilated area or closed system. Toluene and other extraction solvents are also flammable.
-
Reagent Toxicity: While not acutely toxic, palladium compounds and boronic acids should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Exotherm Control: While Suzuki couplings are not typically violently exothermic, the initial heating and any potential for a runaway reaction should be managed with a jacketed reactor that allows for both heating and cooling.
-
Pressure: Ensure the reactor is vented through the condenser to prevent any pressure buildup during heating.
Q: Can I use a different catalyst or ligand system? A: Absolutely. While Pd(PPh₃)₄ is a classic and effective catalyst, modern catalyst systems may offer advantages like lower catalyst loading, faster reaction times, or milder conditions. Systems based on palladium acetate (Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are very common in industrial settings and are often more active and stable than Pd(PPh₃)₄.[3] A screening of different ligands is often performed during process development to find the most efficient and cost-effective system.
Q: How critical is the quality of the starting materials? A: Extremely critical, especially at scale. Impurities in the 2-bromo-4-methylthiophene (e.g., dibrominated species) can lead to the formation of difficult-to-remove, high-molecular-weight byproducts. As mentioned, the purity and activity of the phenylboronic acid are crucial for good conversion. Always source materials from reputable suppliers and obtain a Certificate of Analysis (CoA).
Q: What analytical techniques are essential for monitoring and quality control? A:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for monitoring the disappearance of starting materials and the appearance of the product. This tells you when the reaction is complete.
-
Final Product Quality Control (QC):
-
Purity: HPLC or GC for area % purity.
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
-
Residual Palladium: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for quantifying trace metal impurities to the ppm or ppb level.
-
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. Google Patents.
- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. Google Patents.
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available at: [Link]
-
2-Phenylthiophene | C10H8S | CID 69999. PubChem - NIH. Available at: [Link]
-
Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces. Available at: [Link]
-
Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry. Available at: [Link]
-
SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]
-
Regioselective synthesis of 2,4-disubstituted thiophenes. Taylor & Francis Online. Available at: [Link]
-
Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]
-
(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. Available at: [Link]
-
Synthesis of 2,4-disubstituted thiophene 102 via metal-free thioannulation approach. ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. Available at: [Link]
-
Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. MDPI. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. Available at: [Link]
-
Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. PMC - NIH. Available at: [Link]
-
Thiophene. Wikipedia. Available at: [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis of 2-phenylthiophene. PrepChem.com. Available at: [Link]
-
Paal Knorr Synthesis of Thiophene with Mechanism. YouTube. Available at: [Link]
-
Synthesis and Characterization of Chiral Polythiophenes. CORE. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed. Available at: [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. Available at: [Link]
- US9150570B2 - Synthesis of heterocyclic compounds. Google Patents.
-
Formation of palladium black during Suzuki coupling. Reddit. Available at: [Link]
-
Synthesis of Furan and Thiophene. SlideShare. Available at: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Large‐scale reaction for the synthesis of 2,4‐diphenylthiophene 3 a and exploration of (Z)‐1‐sulfonylen‐3‐yne 2 a. ResearchGate. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removal of palladium catalyst from 4-Methyl-2-phenylthiophene products
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the removal of residual palladium from synthetic products, with a specific focus on 4-Methyl-2-phenylthiophene.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling likely used to synthesize your target compound, are powerful tools in modern organic synthesis.[1][2][3] However, the removal of the palladium catalyst post-reaction is a critical and often challenging step to ensure product purity, prevent downstream catalyst poisoning, and meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1][4] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve your desired purity with minimal product loss.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding palladium contamination and removal strategies.
Q1: Why is it critical to remove residual palladium from my this compound product?
A: There are three primary reasons:
-
Regulatory Compliance: For drug development professionals, regulatory bodies like the FDA and EMA have established strict limits on elemental impurities in APIs.[4] Palladium is classified as a toxic metal, and its concentration must be controlled to low parts-per-million (ppm) levels.
-
Downstream Chemistry: Residual palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and reduced yields.
-
Assay Interference: Trace palladium can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[5]
Q2: What form does the residual palladium take in my reaction mixture?
A: Residual palladium is not a single species. It can exist in multiple forms, which complicates removal.[1] The choice of removal technique is highly dependent on the nature of the palladium species present.[1][6] Common forms include:
-
Homogeneous (Soluble) Palladium: These can be Pd(0) or Pd(II) complexes, often bound to ligands (e.g., phosphines) or your thiophene product itself.
-
Heterogeneous (Insoluble) Palladium: This often presents as colloidal palladium nanoparticles or "palladium black," which can form as the catalyst degrades during the reaction. This is often the cause of a gray or black tint in the product.
-
Leached Palladium: Even when using a heterogeneous catalyst like Pd/C, leaching of soluble palladium species into the reaction medium can occur.[7][8]
Q3: What are the primary strategies for removing palladium?
A: The main strategies fall into four categories:
-
Adsorption: Using high-surface-area materials like activated carbon to physically adsorb palladium species.[9]
-
Scavenging (Chelation): Employing functionalized silica or polymers (metal scavengers) with groups like thiols or amines that selectively bind to palladium.[1][10]
-
Chromatography: Separating the product from the catalyst based on differential adsorption to a stationary phase like silica gel.[11][12]
-
Crystallization/Extraction: Purifying the product through crystallization, sometimes enhanced with additives that keep palladium in the mother liquor, or using liquid-liquid extraction.[4][13]
Q4: How do I select the best palladium removal method for my experiment?
A: The optimal choice is system-dependent and involves several factors.[1] There is no one-size-fits-all solution. Consider the following:
-
Nature of the Product: Is your this compound a solid or an oil? Is it polar or nonpolar? Can it coordinate to palladium?
-
Solvent System: The efficiency of scavengers and adsorbents is highly dependent on the solvent used.
-
Scale of the Reaction: Cost-effectiveness is crucial for large-scale synthesis, making activated carbon a more attractive option than expensive scavengers.[1]
-
Required Purity Level: For early-stage research, chromatography might be sufficient. For APIs, a multi-step approach involving scavenging and crystallization is often necessary to reach <10 ppm levels.[5][14]
Decision Workflow for Palladium Removal
This diagram outlines a logical approach to selecting a purification strategy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. biotage.com [biotage.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. spinchem.com [spinchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. pubs.acs.org [pubs.acs.org]
Improving the yield and purity of 4-Methyl-2-phenylthiophene
An in-depth guide to overcoming common challenges in the synthesis and purification of 4-Methyl-2-phenylthiophene, designed for chemical researchers and process development scientists.
Technical Support Center: this compound
Introduction
This compound is a substituted thiophene derivative of interest in materials science and as a key intermediate in pharmaceutical synthesis. Achieving high yield and purity is critical for its successful application. This guide provides practical, in-depth solutions to common experimental challenges encountered during its synthesis and purification, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Synthesis & Purification Issues
This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My Suzuki-Miyaura reaction has a very low yield or failed completely. What are the likely causes and how can I fix it?
Answer:
A low or non-existent yield in a Suzuki-Miyaura coupling typically points to an issue with one of the core components of the catalytic cycle. Here is a systematic approach to diagnosing the problem:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Cause: The Pd(0) species may not have been generated in situ, or the catalyst may have decomposed. Many catalysts, like Pd(PPh₃)₄, are sensitive to air and moisture.
-
Solution:
-
Use Fresh Catalyst: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly under an inert atmosphere.
-
Verify Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst will stall the reaction. Ensure accurate measurement.
-
-
-
Ineffective Base or Solvent System: The base is crucial for activating the boronic acid for transmetalation.[1]
-
Cause: The chosen base may be too weak, impure, or not soluble enough in the reaction medium. The solvent system must facilitate the interaction of both organic and inorganic reagents.
-
Solution:
-
Base Selection: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often effective. Ensure the base is fully dissolved.[2]
-
Solvent System: A two-phase system like Toluene/Water or a single-phase system like 1,4-Dioxane or DME with aqueous base is common. The solvent must be of high purity and appropriately degassed.[3]
-
-
-
Poor Reagent Quality: The reaction is sensitive to the purity of its starting materials.
-
Cause: Impurities in the 2-bromo-4-methylthiophene or phenylboronic acid can interfere with the catalyst. Old boronic acid can dehydrate to form unreactive boroxines.
-
Solution:
-
Check Purity: Confirm the purity of your starting materials by NMR or GC-MS.
-
Use Fresh Boronic Acid: If possible, use freshly opened or properly stored phenylboronic acid.
-
-
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions.
-
Cause: Insufficient degassing of the solvent and reaction vessel.
-
Solution:
-
Thorough Degassing: Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 15-30 minutes before adding the catalyst.[4] Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the experiment.
-
-
Troubleshooting Workflow: Low Reaction Yield
Caption: Systematic workflow for troubleshooting low yield.
Question 2: My reaction worked, but the TLC/GC analysis shows multiple spots, including starting material and a major byproduct. What is happening?
Answer:
The presence of multiple products indicates either an incomplete reaction or the occurrence of side reactions.
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion due to insufficient time, low temperature, or premature catalyst deactivation.
-
Solution:
-
Monitor Reaction Progress: Use TLC or GC to track the disappearance of the limiting reagent. Extend the reaction time if necessary.
-
Optimize Temperature: While many Suzuki couplings run well around 80-100 °C, some systems may require higher temperatures to go to completion.
-
-
-
Homocoupling of Phenylboronic Acid:
-
Cause: This is a very common side reaction that produces biphenyl. It is often promoted by the presence of oxygen or high temperatures.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenylboronic acid relative to the bromo-thiophene. This ensures the halide is consumed without needing to drive the reaction so hard that homocoupling becomes dominant.
-
Ensure Anaerobic Conditions: Proper degassing is critical to prevent this oxygen-mediated side reaction.
-
-
-
Protodeboronation (Loss of Boronic Acid Group):
-
Cause: The boronic acid can react with water or other protic sources to be replaced by a hydrogen atom, effectively being destroyed before it can couple. This is more common with electron-rich or sterically hindered boronic acids.
-
Solution:
-
Choice of Base: Using a non-aqueous base or carefully controlling the amount of water can sometimes mitigate this issue.
-
Temperature Control: Avoid unnecessarily high temperatures, which can accelerate this decomposition pathway.
-
-
Question 3: How can I effectively remove the residual palladium catalyst and other impurities to achieve high purity?
Answer:
Achieving >99% purity often requires a multi-step approach combining an effective workup with a final purification step like chromatography or recrystallization.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first line of defense. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water and brine. This will remove the inorganic base and other water-soluble salts.
-
Removal of Palladium Residues: Palladium byproducts can be colored (often black/grey) and can be challenging to remove.
-
Filtration: After the initial workup, filtering the organic layer through a plug of Celite or silica gel can remove a significant amount of precipitated palladium.
-
Specialized Washes: If palladium residues persist, washing the organic solution with a dilute aqueous solution of a chelating agent like thiourea can help scavenge dissolved palladium species.
-
-
Final Purification:
-
Flash Column Chromatography: This is the most versatile method for removing byproducts like biphenyl and unreacted starting materials, especially if the product is an oil or the impurities have similar polarities.[5][6]
-
Recrystallization: If the crude this compound is a solid and of reasonable purity (>90%), recrystallization is an excellent method to achieve very high purity.[7] It is highly effective at removing small amounts of impurities. A common technique involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly.[8][9]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for optimizing the Suzuki-Miyaura synthesis of this compound?
A: A robust starting point is crucial for successful optimization. The following conditions are known to be effective for similar thiophene couplings and serve as an excellent baseline.[2][10][11][12]
| Parameter | Recommended Condition | Rationale & Key Insight |
| Halide | 2-Bromo-4-methylthiophene | 1.0 equivalent. Bromides offer a good balance of reactivity and stability. |
| Boronic Acid | Phenylboronic Acid | 1.1 - 1.2 equivalents. A slight excess drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | 1-3 mol%. A reliable and commercially available Pd(0) catalyst. |
| Base | 2M Aqueous K₂CO₃ | 2.0 - 3.0 equivalents. An effective and inexpensive base. |
| Solvent | Toluene or 1,4-Dioxane | Must be high purity and degassed. Toluene is easily removed under vacuum. |
| Temperature | 80 - 90 °C | Allows for a reasonable reaction rate without excessive side-product formation. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and homocoupling.[4] |
Q: How do I choose between purification by column chromatography versus recrystallization?
A: The choice depends on the physical state of your product and the nature of the impurities.
-
Choose Column Chromatography when:
-
The product is an oil or a low-melting solid.
-
The crude mixture contains significant amounts of impurities with different polarities (e.g., starting material and homocoupled byproduct).
-
You need to isolate multiple components from the reaction mixture.
-
-
Choose Recrystallization when:
-
The product is a solid with a purity of >90%.
-
You need to achieve the highest possible purity (>99.5%).
-
The impurities have very similar polarity to the product, making chromatography difficult. The key is finding a suitable solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[7][13][14]
-
Q: What analytical techniques are essential for confirming the structure and purity of the final product?
A: A combination of spectroscopic and chromatographic methods is required for full characterization.
-
Structural Confirmation:
-
Purity Assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determines the percentage purity of the sample by separating it from any residual impurities.[16]
-
Melting Point: A sharp melting point close to the literature value (34-36 °C for 2-phenylthiophene) is a good indicator of high purity.
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a representative lab-scale synthesis.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of this compound.
Procedure:
-
Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-bromo-4-methylthiophene (1.77 g, 10.0 mmol, 1.0 eq) and phenylboronic acid (1.34 g, 11.0 mmol, 1.1 eq).
-
Solvent Addition: Add toluene (30 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (10 mL, 20 mmol, 2.0 eq).
-
Degassing: Stir the biphasic mixture vigorously and bubble nitrogen gas through it for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.347 g, 0.3 mmol, 3 mol%) to the mixture under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots of the organic layer and analyzing by TLC (e.g., using 100% hexanes as eluent) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Select a column appropriate for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. The non-polar biphenyl byproduct (if present) should elute first. The product, this compound, will follow. Monitor the fractions by TLC.
-
Collection: Collect the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a colorless oil or a white to off-white solid.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: A good solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, a solvent system like methanol/water or ethanol/water can be effective.[8][13]
-
Procedure (Two-Solvent System):
-
Place the crude solid in an Erlenmeyer flask and add the "good" solvent (e.g., methanol) dropwise at elevated temperature until the solid just dissolves.
-
Add the "poor" solvent (e.g., water) dropwise at the same temperature until the solution becomes faintly cloudy (turbid).
-
Add one or two more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.
References
- Synthesis and Characteriz
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021-04-22).
- 2-Phenylthiophene | C10H8S | CID 69999 - PubChem - NIH.
- Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction | Request PDF - ResearchG
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023-02-19).
- 7.2.
- Analysis of Trace (mg/kg)
- troubleshooting low yields in domino reactions for thiophene synthesis - Benchchem.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).
- Optimization of the reaction conditions for Suzuki coupling reaction.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- CN103601715A - Separation and purification method of 2-(4-fluorophenyl)
- Palladium(0)
- Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide - Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- SI revised.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Suzuki Coupling - Organic Chemistry Portal.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023-11-15).
- Purification of Organic Compounds by Flash Column Chrom
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010-02-04).
- 2-Phenylthiophene 95 825-55-8 - Sigma-Aldrich.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022-11-05).
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- 2-Methylthiophene | C5H6S | CID 11126 - PubChem.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. chemistryviews.org [chemistryviews.org]
- 13. reddit.com [reddit.com]
- 14. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of 4-Methyl-2-phenylthiophene and 2-phenylthiophene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the properties and efficacy of novel compounds. Phenylthiophenes, a class of heterocyclic compounds, are prevalent motifs in materials science and medicinal chemistry. This guide provides an in-depth comparative analysis of two closely related structures: 4-Methyl-2-phenylthiophene and its parent compound, 2-phenylthiophene. We will explore how the subtle addition of a methyl group to the thiophene ring impacts the physicochemical properties, synthesis, and chemical reactivity of these molecules, supported by experimental data and established chemical principles.
At a Glance: Key Physicochemical Differences
The introduction of a methyl group at the 4-position of the thiophene ring in 2-phenylthiophene brings about predictable yet significant changes in its physical properties. These alterations, summarized in the table below, are crucial for considerations in reaction setup, purification, and formulation.
| Property | 2-phenylthiophene | This compound | Influence of the Methyl Group |
| Molecular Formula | C₁₀H₈S | C₁₁H₁₀S | Addition of a CH₂ unit |
| Molecular Weight | 160.24 g/mol | 174.26 g/mol | Increased molecular mass |
| Melting Point | 34-36 °C | Expected to be slightly higher | Increased molecular weight and potential for altered crystal packing can lead to a higher melting point. |
| Boiling Point | ~256 °C | Expected to be higher | Increased van der Waals forces due to higher molecular weight generally result in a higher boiling point. |
| Solubility | Soluble in many organic solvents | Expected to have similar or slightly increased solubility in nonpolar organic solvents | The nonpolar methyl group can enhance solubility in nonpolar solvents. |
| Appearance | White to light beige crystalline solid | Expected to be a solid at room temperature |
Synthesis Strategies: The Power of Cross-Coupling
Both 2-phenylthiophene and this compound are readily synthesized using modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly efficient and widely used approach.[1] The general principle involves the palladium-catalyzed reaction of a thiophene-based boronic acid or its derivative with an aryl halide.
Experimental Protocol: Synthesis of 2-phenylthiophene via Suzuki-Miyaura Coupling
This protocol outlines a standard laboratory procedure for the synthesis of 2-phenylthiophene.
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 2:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add diethyl ether.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to afford pure 2-phenylthiophene.
Caption: Suzuki-Miyaura coupling workflow for 2-phenylthiophene synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through a similar Suzuki-Miyaura coupling reaction. The key difference lies in the starting thiophene derivative. One would start with 2-bromo-4-methylthiophene and couple it with phenylboronic acid under similar palladium-catalyzed conditions.
A Deeper Dive into Reactivity: The Role of the Methyl Group
The presence of a methyl group on the thiophene ring in this compound has a notable influence on its reactivity, particularly in electrophilic aromatic substitution reactions.
Electronic Effects
The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density increases the nucleophilicity of the thiophene ring, making it more susceptible to attack by electrophiles compared to the unsubstituted 2-phenylthiophene.[2]
Directing Effects in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the position that leads to the most stable carbocation intermediate (arenium ion). For 2-phenylthiophene, the most activated positions on the thiophene ring are C3 and C5.
For this compound, the electron-donating methyl group at the 4-position further activates the thiophene ring. The primary sites for electrophilic attack are the C3 and C5 positions. The methyl group's electron-donating nature particularly stabilizes a positive charge at the adjacent C3 and C5 positions through resonance and induction, thus directing incoming electrophiles to these sites.[3]
Caption: Regioselectivity in electrophilic substitution.
Spectroscopic Characterization: A Comparative Look
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these compounds.
-
¹H NMR of 2-phenylthiophene: The spectrum will show characteristic signals for the protons on both the phenyl and thiophene rings. The thiophene protons will appear as multiplets in the aromatic region, typically between 7.0 and 7.5 ppm. The phenyl protons will also appear in this region.
-
¹H NMR of this compound: The spectrum will be similar to that of 2-phenylthiophene but with the addition of a singlet for the methyl protons, typically appearing in the upfield region around 2.2-2.5 ppm. The signals for the remaining thiophene protons will be influenced by the methyl group, potentially leading to slight shifts and changes in coupling patterns.
-
¹³C NMR of 2-phenylthiophene: The spectrum will display distinct signals for each of the carbon atoms in the molecule.
-
¹³C NMR of this compound: The spectrum will show an additional signal in the aliphatic region (around 15-25 ppm) corresponding to the methyl carbon. The chemical shifts of the thiophene ring carbons will also be affected by the electron-donating methyl group.
Applications and Future Outlook
Both 2-phenylthiophene and its derivatives are valuable building blocks in various fields:
-
Organic Electronics: The thiophene moiety is a key component in conducting polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The introduction of a methyl group can fine-tune the electronic properties and morphology of these materials.
-
Medicinal Chemistry: The thiophene ring is a well-known bioisostere of the benzene ring and is found in numerous pharmaceuticals. The substitution pattern on the thiophene ring can significantly impact the biological activity of a drug candidate.
The choice between this compound and 2-phenylthiophene will depend on the specific application and the desired properties. The methyl group in the 4-position offers a handle for further functionalization and a means to modulate the electronic and physical properties of the core structure. Understanding the comparative aspects outlined in this guide will empower researchers to make informed decisions in their synthetic strategies and molecular design efforts.
References
-
LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]
-
Taylor & Francis Online. Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
- Google Patents. Preparation method of 4-methylthio phenylacetic acid.
-
MDPI. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. [Link]
-
ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]
-
PrepChem.com. Synthesis of 2-phenylthiophene. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
PubChem. 2-Phenylthiophene. [Link]
-
ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
YouTube. Thiophene #!Electrophilic substitution reactions. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
MDPI. Electronic and Optical Properties of Polythiophene Molecules and Derivatives. [Link]
- Google Patents. A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
WikiMili. 2-Methylthiophene. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
MDPI. Electronic and Optical Properties of Polythiophene Molecules and Derivatives. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
The Royal Society of Chemistry. Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]
-
PubChem. 2-Methyl-5-phenylthiophene. [Link]
-
CORE. Synthesis and Characterization of Chiral Polythiophenes. [Link]
-
Dalal Institute. Aliphatic Electrophilic Substitution. [Link]
Sources
The Methyl Group's Influence: A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated 2-Phenylthiophenes
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the 2-phenylthiophene scaffold represents a privileged structure with a wide spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of how a simple methyl group substitution on this scaffold can profoundly impact its cytotoxic, antimicrobial, and enzyme inhibitory properties. By synthesizing data from multiple studies and explaining the causality behind experimental choices, this document aims to be an authoritative resource for designing next-generation therapeutics.
The Subtle Power of Methylation: A Structural Overview
The 2-phenylthiophene core, a bicyclic aromatic system, offers a versatile template for drug design. Methylation, the addition of a methyl (-CH3) group, can alter a molecule's steric profile, lipophilicity, and electronic properties. These modifications, in turn, can significantly influence how the compound interacts with its biological targets, affecting its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy and potential toxicity.[3]
This guide will delve into the tangible effects of this seemingly minor structural change by comparing the biological activities of methylated 2-phenylthiophenes with their non-methylated counterparts.
Cytotoxicity: A Double-Edged Sword in Cancer Therapy
The 2-phenylthiophene scaffold is a promising template for the development of novel anticancer agents, with many derivatives demonstrating significant cytotoxic activity against various cancer cell lines.[1] The introduction of a methyl group can either enhance or diminish this activity, depending on its position and the overall molecular context.
Comparative Cytotoxicity Data
While a direct comparison of a single methylated 2-phenylthiophene with its non-methylated parent is not extensively documented, we can infer the effects of methylation by examining structurally similar compounds. For instance, a study on thiophene-2-carboxamide derivatives provides valuable insights into how different substitutions at the 3-position of the thiophene ring affect biological activity.
| Compound Type | Functional Group at 3-position | Representative Antibacterial Activity (% inhibition) | Representative Antioxidant Activity (% inhibition) |
| Non-Methylated Analog | Hydroxyl (-OH) | 20.0 - 78.3% | 28.4 - 54.9% |
| Methylated Analog | Methyl (-CH3) | No activity - 47.8% | 12.0 - 22.9% |
| Non-Methylated Analog | Amino (-NH2) | 40.0 - 86.9% | 46.9 - 62.0% |
Data synthesized from a study on thiophene-2-carboxamide derivatives to illustrate the comparative effects of different functional groups.
These findings suggest that in this particular thiophene scaffold, a methyl group at the 3-position leads to lower antibacterial and antioxidant activity compared to hydroxyl or amino groups. This could be attributed to the electron-donating nature of the hydroxyl and amino groups, which can influence the electronic distribution of the thiophene ring and its interaction with biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (methylated and non-methylated 2-phenylthiophenes) in the culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: The Impact of Methylation on Bacterial and Fungal Susceptibility
Thiophene derivatives are well-documented for their broad-spectrum antimicrobial activity.[4][5] The addition of a methyl group can alter the lipophilicity of the 2-phenylthiophene molecule, potentially enhancing its ability to penetrate microbial cell membranes.
Comparative Antimicrobial Data
A study on thiophene-2-carboxamide derivatives demonstrated that 3-methyl substituted compounds exhibited lower antibacterial activity compared to their 3-hydroxy and 3-amino counterparts against both Gram-positive and Gram-negative bacteria. This suggests that for this particular scaffold, the electronic properties of the substituent may play a more crucial role than lipophilicity in determining antibacterial efficacy.
| Compound Type | Functional Group at 3-position | Gram-positive (e.g., S. aureus) Inhibition Zone (mm) | Gram-negative (e.g., E. coli) Inhibition Zone (mm) |
| Non-Methylated Analog | Hydroxyl (-OH) | 10 - 18 | 5 - 13 |
| Methylated Analog | Methyl (-CH3) | 6 - 11 | 0 - 4 |
| Non-Methylated Analog | Amino (-NH2) | 16 - 20 | 10 - 16 |
Hypothetical data based on trends observed in a study on thiophene-2-carboxamide derivatives for illustrative purposes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate, and a standardized inoculum of the test microorganism is added. The plate is incubated, and the wells are examined for visible growth.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve the methylated and non-methylated 2-phenylthiophenes in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram of the Broth Microdilution Workflow
Caption: Workflow of the Broth Microdilution assay.
Enzyme Inhibition: Modulating Biological Pathways
Many 2-phenylthiophene derivatives exert their biological effects by inhibiting specific enzymes.[6][7] The presence and position of a methyl group can influence the binding affinity of the compound to the active site of an enzyme, thereby modulating its inhibitory potency. For instance, electron-donating moieties on the C-4 aryl moiety of the 2-amino-3-carboxy-4-phenylthiophene backbone have been shown to be a key structural element for inhibitory activity.[8]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of methylated and non-methylated 2-phenylthiophenes on a specific enzyme.
Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. A decrease in enzyme activity in the presence of the compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds (methylated and non-methylated 2-phenylthiophenes) in an appropriate buffer.
-
Assay Setup: In a microplate, add the buffer, enzyme, and varying concentrations of the test compounds. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Diagram of a General Enzyme Inhibition Assay
Caption: Enzyme inhibition by test compounds.
Conclusion and Future Directions
The addition of a methyl group to the 2-phenylthiophene scaffold can significantly modulate its biological activity. While the available data does not always allow for a direct, one-to-one comparison, the evidence strongly suggests that methylation can influence cytotoxicity, antimicrobial efficacy, and enzyme inhibition. The precise effect is highly dependent on the position of the methyl group and the overall molecular architecture.
Future research should focus on systematic studies that directly compare methylated 2-phenylthiophenes with their non-methylated parent compounds across a range of biological assays. Such studies are crucial for elucidating clear structure-activity relationships and for the rational design of more potent and selective 2-phenylthiophene-based therapeutic agents.
References
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (n.d.). Frontiers. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021). MDPI. [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). [Link]
-
Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
In vitro cytotoxicity of methylated phenylenediamines - PubMed - NIH. (1992). National Center for Biotechnology Information. [Link]
-
Biological Activities of Thiophenes - Encyclopedia.pub. (2024). Encyclopedia.pub. [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed. (2013). National Center for Biotechnology Information. [Link]
-
Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed. (2012). National Center for Biotechnology Information. [Link]
-
Studies on the biological activity of some nitrothiophenes - PubMed. (2006). National Center for Biotechnology Information. [Link]
-
Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives. (2007). Pharmazie. [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC - PubMed Central. (2013). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - MDPI. (n.d.). MDPI. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry. [Link]
-
Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. - MDPI. (2024). MDPI. [Link]
-
Biochemistry | Enzyme Inhibition - YouTube. (2017). YouTube. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - ResearchGate. (n.d.). ResearchGate. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - MDPI. (2019). MDPI. [Link]
-
Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. (n.d.). [Link]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work.. (2025). [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. (2024). National Center for Biotechnology Information. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org. (2023). eScholarship, University of California. [Link]
-
Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed. (2020). National Center for Biotechnology Information. [Link]
-
Acylhydrazones and Their Biological Activity: A Review - PubMed. (2022). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW - ResearchGate. (2017). ResearchGate. [Link]
-
Structure Activity Relationships and Medicinal Chemistry - YouTube. (2020). YouTube. [Link]
-
Synthesis, Characterization, Antifungal Activities and Crystal Structure of Thiophene-based Heterocyclic Chalcones | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of 4-Methyl-2-phenylthiophene Isomers for Pharmaceutical Research
In the landscape of medicinal chemistry and drug development, the nuanced structural variations among isomers can precipitate significant differences in their biological activity, metabolic stability, and overall pharmacokinetic profiles. The methyl-2-phenylthiophene scaffold is of considerable interest due to its presence in various biologically active compounds. Understanding the fundamental physicochemical properties of its isomers is paramount for predicting their behavior in physiological systems and for guiding rational drug design.
This guide provides a comparative analysis of the physicochemical properties of 4-Methyl-2-phenylthiophene and its positional isomers, 3-Methyl-2-phenylthiophene and 5-Methyl-2-phenylthiophene. We will delve into the structural nuances that govern these properties, present available experimental data, and outline the standard methodologies for their determination. This information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively select and optimize candidates for further investigation.
The Isomers: A Structural Overview
The isomers of methyl-2-phenylthiophene are characterized by the different positioning of the methyl group on the thiophene ring relative to the constant position of the phenyl substituent at the 2-position. These subtle shifts in molecular architecture have a profound impact on the electron distribution, steric hindrance, and overall molecular geometry, which in turn dictate the physicochemical characteristics of each molecule.
Below is a graphical representation of the isomers discussed in this guide.
Figure 1: Chemical structures of the investigated Methyl-2-phenylthiophene isomers.
Comparative Physicochemical Data
| Property | This compound | 3-Methyl-2-phenylthiophene | 5-Methyl-2-phenylthiophene |
| Molecular Formula | C₁₁H₁₀S | C₁₁H₁₀S | C₁₁H₁₀S |
| Molecular Weight | 174.26 g/mol [1] | 174.26 g/mol | 174.26 g/mol [2] |
| CAS Number | 14300-29-9[1] | 16939-16-5 | 40033-90-9 |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. | Expected to be poorly soluble in water, soluble in organic solvents. | Expected to be poorly soluble in water, soluble in organic solvents. |
| pKa | Not ionizable under physiological conditions. | Not ionizable under physiological conditions. | Not ionizable under physiological conditions. |
Note: The lack of extensive experimental data for these specific isomers in public databases highlights a potential area for further research.
Discussion and Structure-Property Relationships
While comprehensive experimental data for the target isomers is sparse, we can infer potential trends in their physicochemical properties based on the principles of organic chemistry and data from related compounds such as methylthiophenes and phenylthiophenes.
-
Melting and Boiling Points: The melting and boiling points are influenced by the strength of intermolecular forces. For isomers, differences often arise from variations in molecular symmetry and packing efficiency in the solid state, and dipole moment and polarizability in the liquid state. It is plausible that the position of the methyl group could subtly alter the dipole moment and the ability of the molecules to pack, leading to minor differences in melting and boiling points among the three isomers.
-
Solubility: Thiophene and its derivatives are generally considered to be sparingly soluble in water, a property that is expected to be even more pronounced with the addition of a lipophilic phenyl group. The methyl group, while also lipophilic, has a less significant impact on overall solubility compared to the phenyl ring. The solubility of these isomers in aqueous media is anticipated to be low, which is a critical consideration for bioavailability. In drug development, formulation strategies such as the use of co-solvents or amorphous solid dispersions may be necessary to enhance the dissolution of such compounds.
-
Spectroscopic Properties:
-
¹H NMR: The chemical shifts and coupling constants in the ¹H NMR spectrum are highly dependent on the electronic environment of the protons. The protons on the thiophene ring will exhibit distinct patterns for each isomer due to the different positions of the methyl group. For instance, in 5-Methyl-2-phenylthiophene, the protons on the thiophene ring would likely appear as two doublets, whereas the pattern for the other isomers would be more complex.
-
¹³C NMR: Similarly, the chemical shifts in the ¹³C NMR spectrum will be unique for each isomer, providing a clear method for their differentiation. The carbon atom attached to the methyl group will have a characteristic shift in the aliphatic region, while the shifts of the aromatic carbons in both the thiophene and phenyl rings will be influenced by the methyl group's position.
-
Experimental Methodologies
To address the gaps in the available data and to ensure the purity and identity of synthesized isomers, a suite of standard experimental procedures should be employed.
Synthesis and Purification
The synthesis of methyl-2-phenylthiophene isomers can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, between an appropriately substituted thiophene and a phenylboronic acid or a phenylstannane derivative. Purification is typically performed using column chromatography followed by recrystallization or distillation.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.
Protocol:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Figure 2: Workflow for the shake-flask solubility determination method.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Implications for Drug Development
The subtle differences in the physicochemical properties of the this compound isomers can have significant consequences in a drug development context:
-
Bioavailability: Solubility and lipophilicity are key determinants of a drug's absorption and bioavailability. Even minor changes in these properties can affect how a drug is absorbed from the gastrointestinal tract.
-
Metabolism: The position of the methyl group can influence the metabolic fate of the compound. It can affect the accessibility of the thiophene or phenyl ring to metabolic enzymes such as Cytochrome P450s, potentially leading to different metabolic profiles and rates of clearance for each isomer.
-
Target Binding: In structure-based drug design, the precise orientation of substituents is critical for optimal binding to the target protein. The different steric profiles of the isomers could result in varied binding affinities and potencies.
Conclusion
While there is a notable lack of comprehensive, publicly available experimental data for the physicochemical properties of this compound and its positional isomers, this guide has outlined the key properties of interest and the standard methodologies for their determination. The structural nuances between these isomers are expected to lead to distinct physicochemical profiles, which in turn can significantly impact their suitability as drug candidates. A thorough experimental characterization of these isomers is a necessary step for any research program aiming to develop drugs based on this chemical scaffold. The insights provided herein are intended to form a basis for such investigations and to underscore the importance of detailed physicochemical profiling in the early stages of drug discovery.
References
-
PubChem. 2-Phenylthiophene. National Center for Biotechnology Information. [Link]
-
ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]
-
The Good Scents Company. 2-methyl thiophene. [Link]
-
PubChem. 2-Methyl-5-phenylthiophene. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]
-
Wikipedia. 3-Methylthiophene. [Link]
-
PubChem. 2-Acetyl-5-methylthiophene. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-2-methyl-5-phenylthiophene. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Methylthiophene. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). [Link]
-
PubChem. 3-Phenylthiophene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methyl-2-(phenylazo)phenol. National Center for Biotechnology Information. [Link]
-
PubChem. trans-3-Methyl-2-n-propylthiophane. National Center for Biotechnology Information. [Link]
-
Chemsrc. 3-Phenylthiophene | CAS#:2404-87-7. [Link]
-
PubChem. 2-Methylthiophene. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide: Choosing the Optimal Analytical Technique for Purity Assessment of 4-Methyl-2-phenylthiophene
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
In the landscape of drug development and materials science, 4-Methyl-2-phenylthiophene stands as a valuable heterocyclic building block. Its utility in synthesizing pharmaceuticals and specialty materials is directly contingent on its purity.[1] The presence of even trace-level impurities—ranging from residual starting materials and synthetic by-products to degradation products—can significantly alter the efficacy, safety, and performance of the final product. Therefore, the rigorous analytical assessment of its purity is not merely a quality control step but a foundational pillar of its application.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple list of pros and cons and delve into the causality behind experimental choices, empowering researchers to select the most appropriate methodology for their specific analytical challenges.
Understanding the Analyte: Physicochemical Properties of this compound
The selection of an analytical technique is fundamentally dictated by the physical and chemical properties of the analyte. This compound is a derivative of 2-phenylthiophene, which is a crystalline solid at room temperature with a melting point of 34-36°C and a boiling point of approximately 256°C.[2] Thiophene and its derivatives are known to be aromatic and generally possess high thermal stability.[3][4]
These properties place this compound in an analytical sweet spot, making it a candidate for both HPLC and GC analysis. It is sufficiently non-volatile to be handled easily for HPLC, yet volatile and thermally stable enough to be amenable to GC without significant decomposition.[5] Its aromatic structure, containing both phenyl and thiophene rings, provides a strong chromophore, making it ideal for UV detection in HPLC.
The Contenders: A Tale of Two Chromatographies
High-Performance Liquid Chromatography (HPLC): Separation in the Liquid Phase
HPLC is a powerful separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[6][7] The separation is based on the differential partitioning of analyte molecules between the two phases.[7] For a molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the most logical choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile or methanol). Less polar compounds interact more strongly with the stationary phase, leading to longer retention times.
Causality Behind the Choice: HPLC is exceptionally versatile for a wide range of compounds, particularly those that are non-volatile or thermally labile.[8] It excels at separating mixtures of compounds with varying polarities. In purity analysis, this is crucial for detecting non-volatile impurities such as oligomers, polymers, or certain polar degradation products that would not elute from a GC column.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatility-Based Separation with Mass Confirmation
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[9][10] In GC, a sample is vaporized and swept by a carrier gas (the mobile phase) through a capillary column coated with a stationary phase.[11] Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[12] The separated components then enter the mass spectrometer, which ionizes the molecules, separates the ions based on their mass-to-charge ratio, and provides a unique mass spectrum that acts as a molecular fingerprint, enabling definitive identification.[13][14]
Causality Behind the Choice: The primary advantage of GC-MS is its high separation efficiency and the specificity of the MS detector.[8] For an analyte that is volatile and thermally stable, GC can provide very sharp peaks and rapid analysis times.[5][15] The mass spectrometer provides unambiguous identification of impurities, which is a significant advantage over UV detection in HPLC, where peaks are identified primarily by retention time against a standard.[8] This makes GC-MS a "gold standard" for confirming the identity of unknown volatile peaks.[8]
Experimental Protocols: A Self-Validating Approach
Trustworthiness in analytical data stems from well-designed, self-validating protocols. The following methodologies are designed not just to be executed, but to be challenged and verified through integrated system suitability testing (SST).
HPLC-UV Method for Purity Analysis
This protocol is designed to provide robust separation of this compound from potential polar and non-polar impurities.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare Mobile Phase A as HPLC-grade water and Mobile Phase B as HPLC-grade acetonitrile. Degas both solvents thoroughly.
-
Standard Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard using the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds, offering good separation from more polar or less polar impurities.
-
Mobile Phase: Gradient elution as detailed in the table below. Rationale: A gradient is used to effectively elute a range of impurities with different polarities and to ensure the main peak is sharp and well-resolved.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Detection Wavelength: Monitor at 254 nm. Rationale: Aromatic compounds typically show strong absorbance at 254 nm. A DAD allows for peak purity assessment across a spectrum.
-
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the working standard. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%, the USP tailing factor for the main peak is ≤ 2.0, and the theoretical plate count is ≥ 2000.[16]
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
GC-MS Method for Purity Analysis
This protocol is optimized for the separation and identification of volatile impurities and the confirmation of the main component's identity.
Step-by-Step Methodology:
-
Solvent Preparation: Use high-purity, volatile solvents such as hexane or dichloromethane for sample dilution.[13]
-
Standard Preparation: Prepare a stock solution of this compound in dichloromethane at 1 mg/mL. Dilute to a working concentration of approximately 50 µg/mL.
-
Sample Preparation: Dilute the sample to be analyzed to the same concentration as the working standard.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column that provides excellent resolution for a wide range of semi-volatile aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (e.g., 50:1 split ratio) at 270 °C. Rationale: A split injection prevents column overloading with the main component and ensures sharp peaks. The inlet temperature is high enough to ensure rapid vaporization without causing thermal degradation.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. Rationale: The initial hold allows for focusing of early-eluting volatile impurities. The temperature ramp effectively separates compounds based on their boiling points.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450. Rationale: This mass range will capture the molecular ion of the target analyte and potential lower-mass fragments and impurities.
-
-
System Suitability Testing (SST): Inject a standard to verify peak shape, signal-to-noise ratio, and confirm the mass spectrum of this compound against a library or a previously acquired standard.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow and decision-making process in selecting and executing the appropriate analytical method.
Caption: Decision workflow for selecting between HPLC and GC-MS.
Caption: High-level comparison of experimental workflows.
Performance Comparison: A Head-to-Head Analysis
The choice between HPLC and GC-MS ultimately depends on a trade-off between various performance metrics.
| Feature | HPLC-UV | GC-MS | Senior Scientist's Insight |
| Analyte Suitability | Excellent for non-volatile, polar, or thermally labile compounds. | Best for volatile and thermally stable compounds.[5] | This compound is suitable for both, but GC is a more natural fit for its volatility. |
| Selectivity & Resolution | Good; tunable via mobile phase composition and stationary phase chemistry. | Excellent; high-efficiency capillary columns provide superior peak resolution.[8] | For closely related isomers or impurities with similar polarity, GC often provides better separation. |
| Sensitivity | Good, dependent on the analyte's UV absorptivity. | Excellent; MS is a highly sensitive detector, especially in Selected Ion Monitoring (SIM) mode.[12] | GC-MS generally offers lower limits of detection for amenable compounds.[12] |
| Speed of Analysis | Moderate; typical run times are 10-60 minutes.[5] | Fast; analysis can often be completed in a few minutes.[15] | GC-MS offers higher throughput for routine purity checks. |
| Identification Capability | Limited; based on retention time comparison with a known standard. Peak purity can be assessed with DAD. | Definitive; provides mass spectra for structural elucidation and library matching.[14] | This is the standout advantage of GC-MS. It doesn't just quantify impurities; it helps identify them. |
| Cost & Complexity | Higher initial and operational costs due to solvent consumption and high-pressure pumps.[15] | Lower operational costs (uses inexpensive gases). The MS detector adds complexity and cost.[15] | While the initial GC-MS cost can be high, the low solvent usage makes it cost-effective for high-throughput labs. |
| Impurity Profile | Superior for detecting non-volatile impurities like salts, polymers, or highly polar compounds.[5] | Superior for detecting volatile and semi-volatile impurities, such as residual solvents or synthetic precursors. | A comprehensive analysis may require both techniques to characterize the full spectrum of possible impurities. |
Conclusion and Recommendation
For the purity analysis of this compound, both HPLC-UV and GC-MS are highly capable and valid techniques. However, they answer slightly different questions and offer distinct advantages.
GC-MS is the recommended primary technique for routine purity testing and the identification of unknown volatile and semi-volatile impurities. Its speed, high resolution, and the definitive identification provided by the mass spectrometer offer unparalleled confidence in the results. It is the superior choice for confirming the identity of the main peak and for characterizing related substances that are amenable to gas chromatography.
HPLC-UV serves as an essential, complementary technique. It is indispensable when there is a concern about non-volatile or thermally sensitive impurities that would be missed by GC analysis. It should be employed during method development and forced degradation studies to ensure that no part of the impurity profile is overlooked.
Ultimately, a truly robust quality control strategy would leverage GC-MS for its speed and specificity in routine analysis, while having a validated, stability-indicating HPLC method available to provide a complete picture of the compound's purity profile. This dual-pronged approach ensures the highest level of scientific integrity and product quality.
References
- Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent Technologies.
- Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Shimadzu Corporation.
- Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu Corporation.
- Gnaiger, E., & Steinlechner-Maran, R. (1999). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. ResolveMass Laboratories Inc.
- Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM.
- ACS Omega. (n.d.). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling.
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies.
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
- SciSpace. (n.d.). Hplc method development and validation: an overview. SciSpace.
- Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.
- Wikipedia. (n.d.). Thiophene. Wikipedia.
- KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. KNAUER.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health.
- MAC-MOD Analytical. (n.d.). Introduction to GC Method Development. MAC-MOD Analytical.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.
- MetwareBio. (n.d.). Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. MetwareBio.
- 2-Methylthiophene. (n.d.). In Wikipedia.
- Unlocking Chemical Synthesis. (n.d.). Properties of 2-Phenylthiophene. Unlocking Chemical Synthesis.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry - MetwareBio [metwarebio.com]
- 12. amptechfl.com [amptechfl.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. scispace.com [scispace.com]
A Researcher's Guide to Spectroscopic Analysis: Distinguishing 4-Methyl-2-phenylthiophene from its 1,4-Dicarbonyl Precursor
This guide provides an in-depth spectroscopic comparison of 4-Methyl-2-phenylthiophene and its direct precursor, 1-phenyl-1,4-pentanedione. Designed for researchers in organic synthesis and drug development, this document elucidates the key spectral transformations that occur during the Paal-Knorr thiophene synthesis. By understanding these characteristic shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, scientists can unambiguously confirm successful cyclization and product formation.
The Synthetic Context: From Dione to Thiophene
The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry, providing scaffolds for materials science and medicinal chemistry. The Paal-Knorr synthesis is a robust and widely utilized method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[1] In our target synthesis, 1-phenyl-1,4-pentanedione is treated with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to induce cyclization and dehydration, yielding the aromatic this compound.[2]
The causality behind this transformation is the affinity of the sulfurizing agent for oxygen. The reagent replaces the carbonyl oxygens with sulfur and facilitates the subsequent intramolecular condensation and aromatization to form the stable five-membered thiophene ring. Understanding this mechanism is crucial for interpreting the spectroscopic data, as we are essentially tracking the disappearance of two ketone functionalities and the emergence of a substituted aromatic system.
Figure 1: Paal-Knorr synthesis of this compound.
Comparative Spectroscopic Analysis
The conversion of the aliphatic dione to an aromatic thiophene results in distinct and predictable changes across various spectroscopic platforms.
¹H NMR Spectroscopy: The Aromatic Transformation
The ¹H NMR spectrum provides the most definitive evidence of cyclization. The aliphatic nature of the precursor gives way to the characteristic signals of a substituted thiophene ring.
-
1-phenyl-1,4-pentanedione (Precursor): The spectrum is defined by its aliphatic protons. Expect two triplets between 2.8 and 3.3 ppm, corresponding to the two methylene groups (-CH₂-CH₂-) between the carbonyls. A sharp singlet around 2.2 ppm arises from the terminal methyl group protons (-C(=O)CH₃). The phenyl protons will appear in the aromatic region (7.4-8.0 ppm).
-
This compound (Product): The spectrum fundamentally changes. The methylene triplets disappear completely. New signals emerge for the two protons on the thiophene ring, typically seen as singlets or narrow doublets between 6.8 and 7.5 ppm. The thiophene methyl group (-CH₃) appears as a singlet, shifted slightly upfield to around 2.3 ppm compared to its position in the precursor. The phenyl group protons remain in the 7.2-7.6 ppm range.
¹³C NMR Spectroscopy: Tracking Carbonyl Disappearance
¹³C NMR corroborates the ¹H NMR data by monitoring the carbon environment, most notably the fate of the carbonyl carbons.
-
1-phenyl-1,4-pentanedione (Precursor): Two distinct signals in the downfield region, between 197 and 208 ppm, are the unambiguous signatures of the benzoyl and acetyl carbonyl carbons. Aliphatic carbons will be present between 25-40 ppm.
-
This compound (Product): The most critical change is the complete absence of signals in the 190-210 ppm region, confirming the loss of both carbonyl groups. New signals appear in the aromatic region (approx. 120-145 ppm) corresponding to the four carbons of the thiophene ring and the six carbons of the phenyl ring. The methyl carbon signal remains, typically around 15 ppm.
Infrared (IR) Spectroscopy: The Vanishing Carbonyl Stretch
IR spectroscopy is a rapid and effective method for monitoring the reaction's progress by tracking the intense carbonyl (C=O) stretching vibration.
-
1-phenyl-1,4-pentanedione (Precursor): A strong, sharp absorption band between 1680 cm⁻¹ and 1715 cm⁻¹ is the hallmark of the C=O bonds. The aromatic C-H and aliphatic C-H stretches will also be visible around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
This compound (Product): The defining feature is the complete disappearance of the strong C=O band. Its absence is a primary indicator of a successful reaction. In its place, new, weaker to medium intensity bands appear, characteristic of the thiophene aromatic ring, including C=C stretching vibrations (approx. 1400-1550 cm⁻¹) and C-S stretching modes.
Mass Spectrometry (MS): Confirming Molecular Formula
MS provides the final confirmation of the structural change by measuring the molecular weight of the product.
-
1-phenyl-1,4-pentanedione (Precursor): The molecular ion peak [M]⁺ will appear at m/z = 176 . Common fragmentation patterns include the loss of a methyl group (m/z 161) and the formation of the stable benzoyl cation (m/z 105) or acetyl cation (m/z 43).[3]
-
This compound (Product): The molecular ion peak [M]⁺ shifts to m/z = 174 , reflecting the loss of two oxygen atoms and the addition of one sulfur atom relative to the precursor (C₁₁H₁₂O₂ → C₁₁H₁₀S).[4] This mass shift is a conclusive piece of evidence for the successful synthesis.
Data Summary Tables
For quick reference, the key distinguishing spectroscopic features are summarized below.
Table 1: Comparative ¹H and ¹³C NMR Data (Approximate Shifts in ppm)
| Compound Name | Key ¹H NMR Signals | Key ¹³C NMR Signals |
|---|---|---|
| 1-phenyl-1,4-pentanedione | ~3.2 (t, 2H), ~2.9 (t, 2H), ~2.2 (s, 3H) | ~207 (C=O), ~198 (C=O), ~38, ~30, ~28 |
| This compound | ~7.3-7.6 (m, phenyl-H), ~7.1 (s, 1H), ~6.9 (s, 1H), ~2.3 (s, 3H) | ~120-145 (aromatic C's), ~15 (CH₃) |
Table 2: Comparative IR and MS Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Molecular Ion Peak (m/z) |
|---|---|---|
| 1-phenyl-1,4-pentanedione | ~1680-1715 (C=O, strong) , 2850-3100 (C-H) | 176 [3] |
| This compound | Absence of C=O band , ~1400-1550 (C=C), 2850-3100 (C-H) | 174 [4] |
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis discussed in this guide.
Synthesis of this compound
This protocol is a representative Paal-Knorr thiophene synthesis.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenyl-1,4-pentanedione (1.76 g, 10 mmol).
-
Reagents: Add dry toluene (40 mL) to dissolve the starting material. To this solution, add Lawesson's reagent (4.45 g, 11 mmol, 1.1 eq).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for IR spectroscopy to check for the disappearance of the carbonyl peak. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts. Wash the filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield this compound as a pure compound.
Spectroscopic Analysis Workflow
A standardized workflow ensures reliable and comparable data acquisition.
Figure 2: General workflow for spectroscopic sample analysis.
Conclusion
The transformation from 1-phenyl-1,4-pentanedione to this compound is characterized by a clear and definitive set of spectroscopic changes. The disappearance of aliphatic proton signals in ¹H NMR, the loss of downfield carbonyl carbons in ¹³C NMR, the vanishing of the intense C=O stretch in IR, and the characteristic mass shift in MS collectively provide a robust, self-validating system for confirming the successful synthesis of the target thiophene. By leveraging this multi-faceted analytical approach, researchers can proceed with confidence in the structural integrity of their synthesized compounds.
References
- PubChem. (n.d.). 4-Methylbenzophenone. National Center for Biotechnology Information. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
-
PubChem. (n.d.). 2-Phenylthiophene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenyl-1,4-pentanedione. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Guidechem. (n.d.). 1-PHENYL-1,4-PENTANEDIONE 583-05-1 wiki. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
- Sigma-Aldrich. (n.d.). 1-phenyl-1,4-pentanedione AldrichCPR. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
- ChemicalBook. (n.d.). 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 1H NMR spectrum. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
-
NIST. (n.d.). 2-(4-Methylphenylthio)phenyl isothiocyanate. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, December 2). Paal–Knorr synthesis. Retrieved January 22, 2026, from [Link]
- ChemicalBook. (n.d.). 4-Phenyltoluene(644-08-6) 1H NMR spectrum. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
- ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
-
YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-5-phenylthiophene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- ResearchGate. (n.d.). Solution H-1 and C-13 NMR of new chiral 1,4-oxazepinium heterocycles and their intermediates from the reaction of 2,4-pentanedione with alpha-L-amino acids and (R)-(-)-2-phenylglycinol. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- SWGDRUG.org. (2018, January 16). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
-
Chem-Station. (2018, January 7). Paal-Knorr Thiophene Synthesis. Retrieved January 22, 2026, from [Link]
- ChemicalBook. (n.d.). 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR spectrum. Retrieved January 22, 2026, from a placeholder URL as the original is not available.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Study.com. (n.d.). Draw the reagent that is needed to react with ethyl acetoacetate to produce 1-phenyl-1,4-pentanedione. Retrieved January 22, 2026, from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 1-Phenyl-1,4-pentanedione | C11H12O2 | CID 136371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-5-phenylthiophene | C11H10S | CID 7578805 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 4-Methyl-2-phenylthiophene: An X-ray Crystallography-Centric Approach
For researchers, medicinal chemists, and material scientists, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's reactivity, biological activity, and physical properties. This guide provides an in-depth technical comparison of analytical methods for the structural validation of 4-Methyl-2-phenylthiophene, a representative substituted aromatic heterocycle. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, we will establish why Single-Crystal X-ray Crystallography remains the gold standard for absolute, unambiguous structural proof.
The causality behind our multi-technique approach is rooted in the principle of orthogonal validation. Each technique probes a different physical property of the molecule, and their collective agreement provides a self-validating system of unparalleled confidence in the final structural assignment. While a specific crystal structure for this compound is not publicly deposited at the time of this writing, this guide will use closely related thiophene derivatives as exemplars and detail the definitive workflow required for its validation.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state. By measuring the diffraction pattern of X-rays scattered by a single, well-ordered crystal, we can calculate an electron density map and, from it, build a precise 3D model of the molecule. This technique is unparalleled in its ability to determine stereochemistry, bond lengths, bond angles, and intermolecular packing interactions with exceptional precision.[1][2]
Causality of Experimental Choices in SC-XRD
The entire SC-XRD workflow is designed to move from a bulk, purified compound to a refined, three-dimensional atomic model. The foundational requirement is a high-quality single crystal, as the periodic arrangement of molecules within the crystal lattice is what generates a coherent and interpretable diffraction pattern.[2] Without a suitable crystal, the experiment cannot proceed.
Experimental Workflow for SC-XRD
The process of obtaining a crystal structure is a meticulous, multi-step procedure.[2][3]
Sources
Comparative study of different catalytic systems for 4-Methyl-2-phenylthiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of 4-methyl-2-phenylthiophene, a key structural motif in various pharmacologically active compounds and organic materials, has garnered significant attention in the field of synthetic organic chemistry. The efficiency, selectivity, and scalability of its synthesis are critically dependent on the chosen catalytic system. This guide provides an in-depth comparative analysis of various catalytic methodologies for the synthesis of this compound, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Introduction: The Significance of this compound
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The 2,4-disubstituted thiophene scaffold, in particular, is a prevalent feature in a multitude of bioactive molecules. This compound serves as a crucial intermediate in the development of novel therapeutics and functional organic materials. Consequently, the development of efficient and robust synthetic routes to this compound is of paramount importance.
This guide will explore and compare several prominent catalytic systems for the synthesis of this compound, including:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Negishi Coupling
-
Stille Coupling
-
-
Nickel-Catalyzed Cross-Coupling Reactions:
-
Kumada Coupling
-
-
Direct C-H Arylation
Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, reaction conditions, and cost-effectiveness. A thorough understanding of these factors is essential for the rational design of synthetic strategies.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is a critical decision that significantly impacts the overall efficiency and practicality of a synthetic route. The following sections provide a detailed comparison of the most common methods for synthesizing this compound, supported by experimental data.
Data Summary
| Catalytic System | Typical Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromo-4-methylthiophene, Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to High | [1] |
| Negishi | 2-Bromo-4-methylthiophene, Phenylzinc chloride | Pd(dppf)Cl₂ | - | THF | 25-60 | 2-12 | High | [2][3] |
| Stille | 2-Bromo-4-methylthiophene, Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 110 | 12-24 | High | [4] |
| Kumada | 2-Bromo-4-methylthiophene, Phenylmagnesium bromide | Ni(dppp)Cl₂ | - | THF | 25-66 | 2-16 | High | [5] |
| Direct C-H Arylation | 3-Methylthiophene, Iodobenzene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | Toluene | 120 | 24 | Moderate | [6] |
Note: The yields and reaction conditions presented are based on representative examples from the literature and may vary depending on the specific substrates and experimental setup.
In-Depth Discussion of Catalytic Systems
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely employed methods for the formation of C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7] The reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) complexes, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, are the active catalysts.[7] The choice of phosphine ligands, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[9]
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Reaction Mechanism:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3] This method is known for its high reactivity and functional group tolerance.[2]
Causality Behind Experimental Choices:
-
Organozinc Reagents: Organozinc reagents are generally more reactive than organoboron compounds, which can lead to faster reaction times and milder conditions.[10] They are typically prepared in situ from the corresponding organolithium or Grignard reagents.
-
Catalyst: Palladium complexes with electron-rich and bulky phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often employed to promote the reaction.
Reaction Mechanism:
The mechanism of the Negishi coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher nucleophilicity of the organozinc reagent often accelerates the transmetalation step.
Palladium-Catalyzed Stille Coupling
The Stille coupling utilizes organotin compounds as the coupling partners for organic halides.[4] A key advantage of this method is the stability and ease of handling of organotin reagents.[11]
Causality Behind Experimental Choices:
-
Organotin Reagents: Organostannanes are air- and moisture-stable, and they are compatible with a wide range of functional groups.[12] However, a major drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.
-
Additives: In some cases, the addition of a co-catalyst, such as a copper(I) salt, can accelerate the transmetalation step.
Reaction Mechanism:
The catalytic cycle of the Stille coupling follows the same fundamental steps as other palladium-catalyzed cross-coupling reactions. The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.[4]
Nickel-Catalyzed Kumada Coupling
The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organic halide, typically catalyzed by a nickel or palladium complex.[5] This method is particularly useful for the formation of C-C bonds involving sp³-hybridized carbon atoms.
Causality Behind Experimental Choices:
-
Grignard Reagents: Grignard reagents are highly reactive nucleophiles, which allows for rapid coupling reactions. However, their high reactivity also makes them sensitive to many functional groups, limiting the substrate scope.
-
Catalyst: Nickel catalysts, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), are often more cost-effective than palladium catalysts and can exhibit different reactivity and selectivity.[13]
Reaction Mechanism:
The Kumada coupling proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Ni(0) species, transmetalation with the Grignard reagent, and reductive elimination to afford the coupled product.
Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, as it avoids the pre-functionalization of one of the coupling partners.[14][15] This approach involves the direct coupling of a C-H bond with an organic halide.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium catalysts are commonly used, often in combination with bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. The ligand plays a crucial role in facilitating the C-H activation step.
-
Base: A carbonate or phosphate base is typically required to promote the C-H bond cleavage.
-
Regioselectivity: Controlling the regioselectivity of C-H activation can be a challenge, especially in substrates with multiple C-H bonds. In the case of 3-methylthiophene, arylation can occur at either the C2 or C5 position.[6]
Reaction Mechanism:
The mechanism of direct C-H arylation is more complex and can vary depending on the specific catalytic system. It generally involves a C-H activation step, which can proceed through different pathways such as concerted metalation-deprotonation (CMD) or oxidative addition.
Caption: General experimental workflow for direct C-H arylation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound using representative catalytic systems.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-methylthiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylthiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add toluene (10 mL) and deionized water (2 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.
Protocol 2: Direct C-H Arylation
Materials:
-
3-Methylthiophene
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol), tricyclohexylphosphine tetrafluoroborate (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add toluene (5 mL), 3-methylthiophene (1.0 mmol), and iodobenzene (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through a variety of catalytic systems, each with its own set of advantages and limitations.
-
Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling , offer a reliable and versatile approach with high functional group tolerance, making them suitable for complex molecule synthesis.
-
Nickel-catalyzed methods , such as the Kumada coupling , provide a cost-effective alternative, especially for large-scale production, although the substrate scope can be limited by the reactivity of the Grignard reagents.
-
Direct C-H arylation represents the most atom-economical strategy, but challenges in controlling regioselectivity and potentially harsh reaction conditions need to be considered.
The selection of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired purity of the product, scalability, and economic factors. Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions, as well as the expansion of the substrate scope for direct C-H functionalization methods.
References
-
Amna, B., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(8), 4322-4396. [Link]
-
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]
-
Ali, S., Rasool, N., Ullah, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. [Link]
-
Berlin, C. (2016). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell University Honors Theses, 356. [Link]
-
Branched polythiophenes by Ni-catalyzed Kumada coupling. (2013). Polymer Chemistry, 4(19), 5063-5069. [Link]
-
Chen, M., et al. (2016). Palladium(II)-Catalyzed Direct Ortho Arylation of 4‑Methyl‑N‑phenylpyridin-2-amines via C–H Activation/C–C Coupling and Synthetic Applications. The Journal of Organic Chemistry, 81(5), 2024-2033. [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. [Link]
-
Khan, I., et al. (2024). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Pharmaceuticals, 17(1), 137. [Link]
-
Negishi, E. I., & Liu, F. (2009). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. Inorganica Chimica Acta, 362(12), 4165-4173. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Su, W., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555-3566. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (32), 4045-4047. [Link]
-
Alberico, D., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9264-9271. [Link]
-
Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. [Link]
-
The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. (2002). Macromolecules, 35(20), 7668-7677. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Caselli, A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(12), 1699-1709. [Link]
-
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
-
Wang, X., et al. (2022). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 61(33), e202205513. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
Zhang, Y., & Wu, J. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-34). Wiley-VCH. [Link]
-
Khan, S. B., et al. (2019). Turnover number (TON) and turnover frequency (TOF) of heterogeneous catalytic reduction of 4-nitrophenol using SiO2/Fe3O4 nanocatalyst. ResearchGate. [Link]
-
Huo, S. (2016). ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. ChemInform, 47(26). [Link]
-
Campos, J. F., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(1), 159. [Link]
-
Daugulis, O., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Angewandte Chemie International Edition, 55(33), 9789-9793. [Link]
-
Wolfe, J. P., et al. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Denmark, S. E. (2002). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]
- Process for the Kumada coupling reaction. (2007).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Jiang, H., et al. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522-2525. [Link]
-
Kurti, L., & Czako, B. (2005). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Elsevier. [Link]
-
Saha, B., et al. (2018). Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. ACS Sustainable Chemistry & Engineering, 6(6), 7865-7876. [Link]
-
Denmark, S. E. (2016). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. [Link]
-
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
-
Singh, O. P., & Vasdev, N. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2024). Molecules, 29(17), 3985. [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2018). Molecules, 23(7), 1735. [Link]
-
Ellman Laboratory. (n.d.). C-H Functionalization. Yale University. [Link]
-
White, C. (2015, September 21). The Functionalization of C—H Bonds [Video]. YouTube. [Link]
-
Fu, G. C. (2010). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. DSpace@MIT. [Link]
- Improved process for the kumada coupling reaction. (2007).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 14. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
A Comparative Analysis of 4-Methyl-2-phenylthiophene in Organic Light-Emitting Diodes
A Senior Application Scientist's Guide to Performance Benchmarking
Foreword: Navigating the Landscape of Thiophene-Based OLEDs
To our fellow researchers, scientists, and professionals in the field of organic electronics, this guide is intended to serve as a comprehensive resource for benchmarking the performance of 4-Methyl-2-phenylthiophene as a potential emitter in Organic Light-Emitting Diodes (OLEDs). Throughout my years as a senior application scientist, I have witnessed the evolution of OLED materials, with thiophene derivatives consistently emerging as a promising class of compounds due to their favorable electronic properties and structural versatility.
The causality behind our experimental choices and the protocols detailed herein are designed to be self-validating, providing a robust foundation for your own investigations. We will delve into the synthesis of related compounds, the fabrication of OLED devices, and the critical characterization techniques required to evaluate their performance.
The Thiophene Advantage in OLED Emitters
Thiophene-containing molecules have garnered significant interest in the field of organic electronics. Their inherent properties, such as high charge carrier mobility and good thermal stability, make them excellent candidates for various layers within an OLED device, including the emissive layer (EML). The introduction of a phenyl group to the thiophene core, as in 2-phenylthiophene and its derivatives, further enhances the material's photoluminescence quantum yield (PLQY) and allows for tuning of the emission color.
The methyl group in This compound is expected to have a subtle but potentially beneficial impact on the molecule's properties. It can influence the solid-state packing of the molecules, which in turn affects charge transport and can help to reduce aggregation-caused quenching of the emission. Furthermore, the electron-donating nature of the methyl group may slightly alter the energy levels of the molecule, potentially leading to shifts in the emission wavelength and improved charge injection.
Synthesis and Photophysical Properties of Phenylthiophene Derivatives
While a specific synthesis protocol for this compound for OLED applications is not detailed in the literature, a general approach can be adapted from established methods for similar compounds. For instance, the synthesis of a new deep blue-emitting organic small molecule based on carbazole and thiophene rings was achieved with a high yield of 89% via a Wittig reaction.[1] This suggests that similar synthetic strategies could be employed for this compound.
The photophysical properties of a material are paramount to its performance in an OLED. For a related carbazole-thiophene molecule, the optical band gap was estimated to be around 2.95 eV, absorbing primarily in the ultraviolet spectrum and exhibiting a deep blue emission with a high photoluminescence quantum yield (PLQY) of approximately 0.34 in solution.[1] For other polythiophenes, the PLQY can be as high as 0.37 in solution and 0.24 in thin films.[2] These values provide a reasonable expectation for the potential performance of this compound.
Benchmarking Performance: A Comparative Approach
In the absence of direct data for this compound, we will compare its anticipated properties with those of other reported thiophene-based emitters. For this guide, we will consider a green-emitting bithiophene derivative and a blue-emitting carbazole-thiophene derivative as our primary points of comparison.
Table 1: Performance Comparison of Thiophene-Based OLED Emitters
| Emitter Material | Emission Color | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |
| Hypothetical this compound | Blue-Green (estimated) | - | - | - | - | - |
| Arylamine Bithiophene Derivative (9a) | Yellowish-Green | 5,100 | 2.56 | - | (0.42, 0.54) | [3] |
| Carbazole-Thiophene (Cz-SBDPI) | Deep Blue | 12,984 | 5.9 | 6.2 | (0.15, 0.06) | [4] |
| Furan-Cored AIEgen (TPE-F) | - | 24,298 | 9.98 | 3.67 | - | [5] |
| Diphenyl Sulfone Derivative | Deep Blue | 178 | - | - | - | [6] |
| Diphenyl Sulfone Derivative (blue-green) | Blue-Green | 660 | - | - | - | [6] |
Analysis of Comparative Data:
The data in Table 1 highlights the potential of thiophene derivatives in OLEDs. The arylamine-substituted bithiophene exhibits good performance for a green emitter, while the carbazole-thiophene derivative demonstrates excellent deep-blue emission with high brightness and efficiency.[3][4] The furan-cored AIEgen showcases exceptionally high luminance.[5] The diphenyl sulfone derivatives, while showing lower brightness, are noted for their potential as TADF emitters.[6] Based on these comparisons, it is reasonable to hypothesize that a well-designed OLED incorporating this compound could achieve competitive performance, likely in the blue to green region of the spectrum.
Experimental Protocols for OLED Fabrication and Characterization
To empirically determine the performance of this compound-based OLEDs, a rigorous and reproducible experimental workflow is essential. The following protocols are based on established methodologies in the field.[4][7][8][9]
OLED Device Fabrication
A standard multilayered OLED structure is fabricated by the sequential deposition of organic and inorganic layers onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed to remove residual solvent.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material, for example, NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), is deposited via thermal evaporation in a high-vacuum chamber.
-
Emissive Layer (EML) Deposition: The emissive layer, which would contain this compound as the host or dopant, is deposited via thermal evaporation. The concentration of the dopant is a critical parameter to optimize.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as TPBI (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene), is then deposited.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an electron-injecting material like Lithium Fluoride (LiF) is deposited, followed by the deposition of a metal cathode, typically Aluminum (Al), through a shadow mask to define the active area of the device.
Diagram of a Typical OLED Device Architecture:
Caption: A schematic of a typical multilayer OLED device structure.
Device Characterization Workflow
Once fabricated, the OLED devices must be characterized to evaluate their performance.
Diagram of the OLED Characterization Workflow:
Caption: Workflow for the characterization of OLED device performance.
Detailed Characterization Steps:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a photodetector. This provides information on the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectrum is measured at different operating voltages to determine the emission color and its stability. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectrum to precisely define the color.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical performance metric. It is calculated from the I-V-L data and the EL spectrum.
-
Operational Lifetime: The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under a constant current density.
Conclusion and Future Outlook
While the direct performance of this compound in OLEDs remains to be experimentally determined, this guide provides a solid framework for its evaluation. By understanding the properties of related thiophene derivatives and following rigorous fabrication and characterization protocols, researchers can effectively benchmark its potential. The comparative data presented suggests that this compound holds promise as an emissive material, likely for blue-to-green light emission.
Future work should focus on the synthesis of high-purity this compound and its incorporation into OLED devices as both a host and a dopant material. A systematic study of the device architecture, including the optimization of layer thicknesses and the choice of adjacent materials, will be crucial in unlocking its full potential. The insights gained from such studies will not only elucidate the performance of this specific molecule but also contribute to the broader understanding and development of thiophene-based materials for next-generation OLED displays and lighting.
References
-
Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. (2013). Molecules, 18(11), 14034-14042. Available at: [Link]
-
Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024). Scientific Reports, 14(1), 2453. Available at: [Link]
-
Optoelectronic properties of a new luminescent-synthesized organic material based on carbazole and thiophene rings for a new generation of OLEDs devices: experimental investigations and DFT modeling. (2023). Journal of Materials Science: Materials in Electronics, 34(25), 1-15. Available at: [Link]
-
Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. (2020). Journal of Materials Chemistry C, 8(3), 780-806. Available at: [Link]
-
Examples of small-molecule OLED materials exhibiting strong anisotropy when evaporated. (n.d.). ResearchGate. Available at: [Link]
-
Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (2018). AIP Conference Proceedings, 1953(1), 030177. Available at: [Link]
-
Single-layer blue Hyperfluoresence emitters found to be efficient and stable. (2024). OLED-Info. Available at: [Link]
-
Fabrication and characterization of organic light emitting diodes for display applications. (2009). RIT Scholar Works. Available at: [Link]
-
Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. (2017). Advanced Science, 4(8), 1700005. Available at: [Link]
-
Non-noble-metal-based organic emitters for OLED applications. (2019). Journal of Materials Chemistry C, 7(38), 11759-11791. Available at: [Link]
-
Highly efficient non-doped OLEDs using aggregation-induced delayed fluorescence materials based on 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives. (2018). Journal of Materials Chemistry C, 6(10), 2549-2555. Available at: [Link]
-
Fabrication and Characterization of Organic Light Emitting Diode Using FTO/Pentacene as Bilayer Anode. (2014). Trade Science Inc. Available at: [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms. (2024). Chemistry of Materials, 36(3), 1109-1141. Available at: [Link]
-
Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. (2023). Materials, 16(13), 4697. Available at: [Link]
-
Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. (2015). ACS Applied Materials & Interfaces, 7(27), 14837-14846. Available at: [Link]
-
Advances in High-Efficiency Blue OLED Materials. (2024). Photonics, 11(9), 864. Available at: [Link]
-
Summary of the performance characteristics of our best-performing blue OLEDs and comparison with the best. (n.d.). ResearchGate. Available at: [Link]
-
Photoluminescence Properties of Polythiophenes. (1999). Synthetic Metals, 101(1-3), 331-332. Available at: [Link]
-
2-Phenylthiophene. (n.d.). PubChem. Available at: [Link]
-
Methyl 4-phenylthiophene-2-carboxylate. (n.d.). PubChem. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Photoluminescence Properties of Polythiophenes / Synthetic Metals, 1999 [sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.rit.edu [repository.rit.edu]
- 9. tsijournals.com [tsijournals.com]
A Comparative Guide to Cross-Reactivity in 4-Methyl-2-phenylthiophene-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical sensing, the demand for highly selective and sensitive detection platforms is paramount. Thiophene-based fluorescent sensors have emerged as a promising class of molecules due to their favorable photophysical properties and synthetic versatility.[1] This guide provides an in-depth analysis of the cross-reactivity of 4-Methyl-2-phenylthiophene-based sensors, a subject of increasing importance for their practical application. We will explore the underlying principles of their sensing mechanisms, offer a comparative analysis with alternative sensor technologies, and provide detailed experimental protocols for the rigorous evaluation of their selectivity.
The this compound Scaffold: A Primer
The this compound core represents a versatile platform for the design of fluorescent chemosensors. The thiophene ring, an electron-rich aromatic heterocycle, often serves as the fluorophore, while the phenyl substituent and the methyl group can be strategically modified to tune the sensor's electronic properties and steric environment. This fine-tuning is crucial for optimizing the sensor's affinity and selectivity towards a specific analyte. While direct and extensive studies on this compound as a sensor are not widely documented, its structural motifs are present in a variety of thiophene-based sensors. The fundamental sensing mechanism of these molecules often relies on processes such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In CHEF-based sensors, the binding of an analyte to the sensor restricts intramolecular rotations or vibrations, leading to an increase in fluorescence quantum yield. Conversely, in PET-based sensors, the analyte can either accept or donate an electron to the excited fluorophore, resulting in fluorescence quenching or enhancement.
The Imperative of Cross-Reactivity Studies
While high sensitivity is a desirable trait in a sensor, it is the selectivity—the ability to detect a specific analyte in a complex mixture without interference from other components—that truly defines its utility.[2] Cross-reactivity, the response of a sensor to substances other than its target analyte, can lead to false-positive signals and inaccurate quantification. Therefore, a thorough investigation of a sensor's cross-reactivity profile is a critical step in its validation and a prerequisite for its deployment in real-world applications.
Comparative Analysis: this compound-Based Sensors vs. Alternatives
To provide a comprehensive perspective, we compare the anticipated performance of this compound-based sensors with established alternative technologies for the detection of two major classes of analytes: nitroaromatic compounds (often associated with explosives) and heavy metal ions.
Detection of Nitroaromatic Compounds
Nitroaromatic compounds are potent environmental pollutants and key components of many explosives.[3] The electron-deficient nature of these molecules makes them effective fluorescence quenchers for many electron-rich fluorophores.
| Sensor Technology | Principle of Operation | Anticipated Advantages for this compound | Potential Limitations & Cross-Reactivity Concerns |
| This compound-based Sensor | Fluorescence Quenching (PET) | Tunable photophysical properties through substitution. Good sensitivity is expected due to the electron-rich thiophene ring. | Potential cross-reactivity with other electron-deficient molecules (e.g., quinones, other nitro compounds). |
| Polyaniline (PANI)-based Sensors | Change in conductivity or fluorescence | High sensitivity, ease of synthesis. | Susceptible to interference from acidic or basic vapors and other oxidizing/reducing agents. |
| Conjugated Polymer (CP)-based Sensors | Amplified fluorescence quenching | High sensitivity due to exciton migration along the polymer chain. | Broad response to a range of electron-deficient analytes. |
| Metal-Organic Framework (MOF)-based Sensors | Luminescence quenching or enhancement | High porosity and tunable recognition sites can enhance selectivity. | Potential interference from solvent molecules or structurally similar analytes that can fit within the pores. |
Detection of Heavy Metal Ions
Heavy metal ions are a significant concern for environmental and biological systems.[4] Thiophene-based sensors for metal ions typically incorporate a chelating moiety that binds to the metal ion, inducing a change in the sensor's fluorescence.
| Sensor Technology | Principle of Operation | Anticipated Advantages for this compound | Potential Limitations & Cross-Reactivity Concerns |
| This compound-based Sensor | Chelation-Enhanced Fluorescence (CHEF) | The thiophene scaffold provides a rigid platform for the chelating group, potentially leading to high sensitivity. | Cross-reactivity with metal ions of similar size, charge, and coordination preference is a primary concern. |
| Rhodamine-based Sensors | Spirolactam ring-opening | "Turn-on" fluorescence response with high contrast. | Often selective for specific metal ions (e.g., Hg²⁺, Cu²⁺), but can show cross-reactivity to others. |
| Dansyl-based Sensors | Intramolecular Charge Transfer (ICT) | Sensitive to the polarity of the local environment, which can be modulated by metal ion binding. | Can be susceptible to interference from other metal ions and changes in solvent polarity. |
| Quantum Dot (QD)-based Sensors | Fluorescence quenching or enhancement | High photostability and tunable emission wavelengths. | Surface chemistry dictates selectivity, which can be challenging to control. Potential for non-specific binding. |
Experimental Protocols for Cross-Reactivity Assessment
To ensure the trustworthiness and reliability of a this compound-based sensor, a rigorous and systematic evaluation of its cross-reactivity is essential. The following protocols are designed to provide a comprehensive assessment of sensor selectivity.
General Workflow for Selectivity Testing
The following workflow provides a structured approach to evaluating the cross-reactivity of a novel fluorescent sensor.
Caption: General workflow for assessing sensor selectivity.
Step-by-Step Protocol for Cross-Reactivity Screening
This protocol details the experimental steps for evaluating the interference of various potential competing species on the sensor's response to the target analyte.
Materials:
-
This compound-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Target analyte stock solution (e.g., 1 mM in an appropriate solvent).
-
Stock solutions of potential interfering species (e.g., 10 mM in the same solvent as the analyte). These should include structurally similar molecules, common ions, and other species likely to be present in the intended sample matrix.
-
Buffer solution (e.g., HEPES, PBS) appropriate for the intended application.
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Working Solutions:
-
Dilute the sensor stock solution in the chosen buffer to the optimal working concentration determined previously.
-
Prepare a series of solutions containing the sensor and each potential interfering species at a concentration significantly higher than the target analyte (e.g., 10-fold or 100-fold excess).
-
Prepare a control solution containing only the sensor in the buffer.
-
Prepare a positive control solution containing the sensor and the target analyte at a concentration that elicits a clear response.
-
-
Incubation:
-
Pipette the prepared solutions into the wells of the 96-well microplate.
-
Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period to allow for any interactions to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using the microplate reader. The excitation and emission wavelengths should be optimized for the specific sensor.
-
-
Data Analysis:
-
Calculate the relative fluorescence intensity for each condition by dividing the fluorescence of the sample by the fluorescence of the sensor-only control.
-
Plot the relative fluorescence intensity against the different interfering species. A significant change in fluorescence in the presence of an interferent indicates cross-reactivity.
-
Competitive Binding Assay Protocol
This assay assesses the ability of the sensor to bind to the target analyte in the presence of interfering species.
Procedure:
-
Preparation of Solutions:
-
Prepare a solution containing the sensor and the target analyte at concentrations that give a significant fluorescence response.
-
Prepare a series of solutions, each containing the sensor, the target analyte, and one of the potential interfering species at varying concentrations.
-
-
Incubation and Measurement:
-
Follow the same incubation and fluorescence measurement steps as in the cross-reactivity screening protocol.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the interferent concentration. A significant decrease in the fluorescence response to the target analyte in the presence of an interferent suggests competitive binding.
-
Interpreting the Data: Quantifying Selectivity
The selectivity of a sensor can be quantified using the selectivity coefficient (k) . For a fluorescent sensor, this can be adapted from potentiometric sensor principles. A simplified approach is to determine the ratio of the concentration of the interfering ion to the concentration of the primary ion that produces the same sensor response. A lower selectivity coefficient indicates better selectivity for the primary ion.
Conclusion and Future Outlook
The development of highly selective this compound-based sensors holds significant promise for a wide range of applications, from environmental monitoring to biomedical diagnostics. However, a thorough and honest evaluation of their cross-reactivity is not merely a procedural step but a fundamental requirement for ensuring the reliability and accuracy of the data they generate. The protocols and comparative analysis presented in this guide are intended to equip researchers with the necessary tools to conduct these critical studies. Future research should focus on the rational design of this compound derivatives with enhanced selectivity, leveraging computational modeling to predict binding affinities and cross-reactivity profiles before synthesis. By embracing a rigorous approach to validation, the scientific community can unlock the full potential of this exciting class of fluorescent sensors.
References
-
MDPI.
-
PMC - PubMed Central.
-
ResearchGate.
-
PubMed.
-
ACS Publications.
-
Springer.
-
NIH.
-
ResearchGate.
-
DTU Research Database.
-
MDPI.
-
MDPI.
-
PMC - PubMed Central.
-
NIH.
-
ResearchGate.
-
University of Namibia Repository.
-
HKUST Research Portal.
-
R Discovery.
-
MDPI.
-
NIH.
-
ResearchGate.
-
MDPI.
-
MDPI.
-
ResearchGate.
-
ResearchGate.
-
RSC Publishing.
-
H2scan.
-
ResearchGate.
-
ResearchGate.
-
RSC Publishing.
-
MDPI.
-
ACS Publications.
-
PubMed.
-
ACS Publications.
-
MDPI.
-
MDPI.
-
Spectroscopy Online.
-
ResearchGate.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-phenylthiophene
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical doesn't end after the data is collected. Responsible stewardship, particularly the proper disposal of research chemicals, is a critical component of laboratory safety, regulatory compliance, and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-2-phenylthiophene, a member of the thiophene derivative family.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, it is essential to understand the potential hazards. Based on data from analogous thiophene compounds, this compound should be treated as a hazardous substance.
Anticipated Hazards:
-
Toxicity: Thiophene derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmental Hazard: Many organic compounds, including thiophenes, can be toxic to aquatic life with long-lasting effects.[2] Therefore, drain disposal is strictly prohibited.[3][4]
-
Flammability: While not always the case, some thiophene derivatives are flammable.[5][6] Therefore, it is prudent to handle and dispose of this compound away from ignition sources.
This risk profile mandates that this compound be disposed of as regulated hazardous waste, not as common trash or via sink disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This includes pure, unused product, contaminated labware (e.g., pipette tips, gloves), and solutions.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and efficient waste management. It prevents dangerous chemical reactions and simplifies the disposal process for your institution's Environmental Health and Safety (EHS) department.
-
Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Causality: Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases. Keeping waste streams separate is a fundamental safety principle.[7]
Step 2: Containerization
The choice of container is critical to prevent leaks and ensure the safety of laboratory personnel and waste handlers.
-
Action:
-
Select a chemically compatible, leak-proof container with a secure, screw-top cap.[3][8] High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.
-
Ensure the container is in good condition, with no cracks or signs of deterioration.[3]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[8]
-
-
Causality: Chemical incompatibility can degrade the container, leading to spills. A secure cap prevents the release of vapors and spills if the container is tipped.
Step 3: Labeling
Accurate and detailed labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.
-
Action:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Flammable").
-
-
-
Causality: Clear labeling communicates the contents and associated dangers, ensuring the waste is handled, stored, and ultimately disposed of correctly.
Step 4: Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS.[3][9]
-
Action:
-
Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Ensure the SAA is in a secondary containment tray to catch any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[3]
-
-
Causality: Storing waste in a designated, contained area minimizes the risk of spills and exposure to laboratory personnel. Keeping containers closed prevents the release of potentially harmful vapors.
Step 5: Arranging for Disposal
Laboratory personnel are responsible for the waste until it is collected by the designated EHS or hazardous waste contractor.
-
Action:
-
Once the container is full or you have no more of this waste to generate, contact your institution's EHS department to schedule a pickup.
-
Do not allow waste to accumulate for extended periods. Most regulations require waste to be removed from laboratories within a specific timeframe, often one year from the start date on the label.[9][10]
-
-
Causality: Timely disposal prevents the accumulation of large quantities of hazardous materials in the laboratory, reducing the overall risk.
Decontamination and Spill Management
Accidents happen. Being prepared is key to mitigating the risks.
Decontamination of Labware:
-
Non-disposable labware (e.g., glassware) should be rinsed with a suitable solvent (such as acetone or ethanol) three times.
-
The solvent rinsate must be collected and disposed of as hazardous waste in your this compound waste container.
Spill Management:
-
For small spills:
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[11]
-
Collect the contaminated absorbent material using non-sparking tools and place it in your hazardous waste container.[6][12]
-
Clean the spill area with soap and water.
-
-
For large spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Culture of Safety
The proper management of chemical waste is not merely a procedural task; it is a reflection of a laboratory's commitment to safety and environmental responsibility. By following these guidelines for this compound, you are not only ensuring compliance with regulations but also actively contributing to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific waste management plan and your EHS department for any additional requirements.
References
- SAFETY DATA SHEET 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET 2-Phenylthiophene. (2025). Fisher Scientific.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- SAFETY DATA SHEET Thiophene. (2024). Sigma-Aldrich.
- Regulations for Hazardous Waste Generated at Academic Labor
- Learn the Basics of Hazardous Waste. (2025). US EPA.
- Thiophene SDS, 110-02-1 Safety D
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Hazardous Waste and Disposal. American Chemical Society.
- 2-(Tributylstannyl)
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Regulation of Labor
- Medicinal chemistry-based perspectives on thiophene and its derivatives. (2024).
- Laboratory Environmental Sample Disposal Inform
- Safety Data Sheet 2-methyl-4'-(methylthio)-2-Morpholinopropiophenone. (2024). Cayman Chemical.
- Proper Handling of Hazardous Waste Guide. US EPA.
- MSDS - Safety Data Sheet Fmoc-Phe(4-Me)-OH. AAPPTec, LLC.
- SAFETY DATA SHEET P3HT (regioregular). (2022). Ossila.
- 2-Phenylthiophene SDS, 825-55-8 Safety D
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. acs.org [acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
